molecular formula C21H39NO3 B2784378 N-oleoyl alanine CAS No. 73775-50-5; 745733-78-2

N-oleoyl alanine

货号: B2784378
CAS 编号: 73775-50-5; 745733-78-2
分子量: 353.547
InChI 键: CHQZBIVWDKADIA-GDWUOILNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Oleoyl alanine (OlAla) is an endogenous fatty acid amide signaling molecule and a methylated analog of N-oleoyl glycine, with growing research interest for its potential role in addiction and substance use disorders. Recent preclinical studies indicate its efficacy in attenuating the rewarding effects of nicotine. Research published in Drug and Alcohol Dependence demonstrates that OlAla prevents the development of nicotine-induced conditioned place preference in mice, a key model for assessing drug reward . Furthermore, in models of nicotine dependence, OlAla administration was shown to attenuate both somatic and affective signs of spontaneous nicotine withdrawal . Beyond nicotine, this compound has also been investigated in the context of alcohol use. A study in Translational Psychiatry found that systemic administration of OlAla significantly reduced alcohol intake and preference in a mouse model of intermittent alcohol consumption . The compound's therapeutic potential extends to opiate dependence, with research indicating that OlAla can reduce spontaneous and naloxone-precipitated withdrawal behaviors in morphine and heroin-dependent rats . Interestingly, while structurally similar to N-oleoyl glycine, OlAla appears to exert its anti-reward effects through a distinct, Peroxisome Proliferator-Activated Receptor-alpha (PPARα) independent mechanism, the exact nature of which is an active area of scientific inquiry . As an endogenous mediator, its brain concentrations are altered in response to chronic opiate treatment and withdrawal, suggesting a physiological role in the adaptation to substance use . This product is intended for research purposes only, specifically for pharmacological and neurochemical investigation into its mechanisms and applications in preclinical models of addiction. Chemical Information: • CAS Number: 745733-78-2 • Molecular Formula: C21H39NO3 • Molecular Weight: 353.54 g/mol Please Note: This product is for research use only and cannot be used for human consumption .

属性

IUPAC Name

(2S)-2-[[(Z)-octadec-9-enoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22-19(2)21(24)25/h10-11,19H,3-9,12-18H2,1-2H3,(H,22,23)(H,24,25)/b11-10-/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQZBIVWDKADIA-GDWUOILNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H39NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Biological Synthesis Pathway of N-oleoyl alanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biological synthesis pathway of N-oleoyl alanine, a naturally occurring N-acyl amino acid (NAAA) with significant biological activity. The document details the enzymatic pathways, presents quantitative data, outlines experimental protocols, and provides visualizations to facilitate a deeper understanding of this important signaling molecule.

This compound is an endogenous lipid mediator found in animal and insect tissues, belonging to the broader class of N-acyl amino acids.[1] These molecules are recognized for their role in various physiological processes, including neurobiology and metabolic regulation.[1] Research has indicated the potential of this compound in modulating opioid withdrawal symptoms and influencing energy metabolism, possibly through interactions with the endocannabinoid system.[1]

Enzymatic Synthesis Pathways of this compound

The biosynthesis of N-acyl amino acids, including this compound, is a complex process that is not yet fully elucidated.[2] However, several key enzymatic pathways have been proposed and investigated, primarily involving the condensation of oleic acid (or its activated form, oleoyl-CoA) with L-alanine. The primary candidate enzymes and pathways are detailed below.

1. Direct Condensation of Oleic Acid and Alanine by PM20D1

The secreted enzyme Peptidase M20 Domain Containing 1 (PM20D1) is a key bidirectional enzyme that catalyzes both the synthesis and hydrolysis of N-acyl amino acids.[3] It facilitates the direct condensation of a free fatty acid and an amino acid. While its activity has been demonstrated with N-oleoyl phenylalanine, its broad substrate scope makes it a primary candidate for the synthesis of this compound in vivo.[3][4] The synthesis activity of PM20D1 is notably stimulated by its association with lipoprotein particles in the circulation.[4][5]

2. Acyl-CoA Dependent Synthesis by Cytochrome c

Mitochondrial cytochrome c has been shown to catalyze the formation of N-acyl amino acids from acyl-CoA precursors and amino acids in vitro, in a reaction that is dependent on hydrogen peroxide.[2] Specifically, it can synthesize N-arachidonoyl alanine from arachidonoyl-CoA and alanine.[2] This suggests a plausible mechanism for this compound synthesis from oleoyl-CoA and alanine within the mitochondria.

3. Reverse Hydrolysis by Fatty Acid Amide Hydrolase (FAAH)

Fatty Acid Amide Hydrolase (FAAH) is the principal enzyme responsible for the degradation (hydrolysis) of this compound into oleic acid and alanine.[1][6][7] However, under conditions of high substrate concentrations, FAAH can catalyze the reverse reaction, leading to the synthesis of N-acyl amides.[8][9] While primarily a catabolic enzyme, its potential contribution to the anabolic pathway under specific physiological or pathological conditions cannot be entirely ruled out.[8]

4. Synthesis via Acylase I

Acylase I is another enzyme capable of synthesizing N-acyl-L-amino acids through a reverse hydrolysis mechanism.[10] This provides an additional, albeit less characterized, potential pathway for this compound formation.

Quantitative Data

The following tables summarize the available quantitative data related to this compound.

Table 1: Endogenous and Post-Administration Concentrations of this compound in Mice

ParameterTissue/FluidConcentrationCitation
Endogenous LevelBrain1.6 ± 1.4 pmol/g
Post-Administration (60 mg/kg, i.p.)Brain379 ± 100 pmol/g
Post-Administration (60 mg/kg, i.p.)Plasma8,400 ± 3,500 pmol/mL

Data from studies on ICR mice.

At present, specific Michaelis-Menten kinetic constants (Km, Vmax) for the enzymatic synthesis of this compound have not been reported in the literature. However, the synthesis of other N-acyl amino acids by candidate enzymes has been shown to follow Michaelis-Menten kinetics.[11][12]

Experimental Protocols

1. Quantification of this compound by HPLC-MS/MS

A robust method for the extraction and quantification of this compound from brain and plasma has been developed. The general workflow is as follows:

  • Sample Preparation: Brain tissue is homogenized in a suitable buffer. Both brain homogenates and plasma samples are subjected to liquid-liquid extraction or solid-phase extraction to isolate the lipid fraction containing this compound.

  • Chromatographic Separation: The extracted lipids are separated using high-performance liquid chromatography (HPLC), typically with a C18 reverse-phase column.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS) for sensitive and specific detection and quantification of this compound, often using a deuterated internal standard.

2. N-acyl Amino Acid Hydrolase Activity Assay (PM20D1)

This protocol is adapted from studies on PM20D1 activity in tissue lysates.[13]

  • Tissue Lysate Preparation: Tissues are homogenized in a suitable buffer (e.g., PBS) and total protein concentration is determined.

  • Reaction Mixture:

    • 100 µg of whole-tissue lysate

    • This compound substrate (e.g., 100 µM)

    • Phosphate-buffered saline (PBS) to a final volume of 100 µL

  • Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 1 hour).

  • Reaction Termination and Analysis: The reaction is stopped, and the formation of the product (oleic acid) is quantified using a suitable analytical method like LC-MS.

3. In Vitro N-acyl Amino Acid Synthase Assay

This is a generalized protocol based on the characterization of enzymes like PM20D1 and cytochrome c.

  • Reaction Mixture:

    • Purified recombinant enzyme (e.g., PM20D1 or cytochrome c) or tissue lysate

    • Oleic acid or Oleoyl-CoA (substrate)

    • L-alanine (substrate)

    • Appropriate buffer (e.g., PBS or Tris-HCl) at optimal pH

    • For cytochrome c, hydrogen peroxide is required.

  • Incubation: The reaction is incubated at 37°C for a set time.

  • Analysis: The formation of this compound is measured by HPLC-MS/MS.

Visualizations

Diagram 1: Proposed Biosynthetic and Degradative Pathways of this compound

N_oleoyl_alanine_pathway cluster_synthesis Synthesis cluster_degradation Degradation Oleic_Acid Oleic Acid PM20D1 PM20D1 Oleic_Acid->PM20D1 FAAH_rev FAAH (Reverse Hydrolysis) Oleic_Acid->FAAH_rev Alanine L-Alanine Alanine->PM20D1 CytC Cytochrome c (+ H2O2) Alanine->CytC Alanine->FAAH_rev Oleoyl_CoA Oleoyl-CoA Oleoyl_CoA->CytC N_Oleoyl_Alanine This compound FAAH FAAH N_Oleoyl_Alanine->FAAH PM20D1->N_Oleoyl_Alanine CytC->N_Oleoyl_Alanine FAAH_rev->N_Oleoyl_Alanine FAAH->Oleic_Acid FAAH->Alanine

Caption: Overview of potential synthesis and degradation routes for this compound.

Diagram 2: Experimental Workflow for this compound Quantification

quantification_workflow start Brain or Plasma Sample homogenization Homogenization (for tissue) start->homogenization start->homogenization extraction Lipid Extraction (LLE or SPE) homogenization->extraction homogenization->extraction hplc HPLC Separation (C18 Column) extraction->hplc msms Tandem MS/MS Detection hplc->msms quantification Quantification (vs. Internal Standard) msms->quantification

Caption: General workflow for quantifying this compound in biological samples.

Diagram 3: Logical Relationship of Key Enzymes

enzyme_relationship Substrates Oleic Acid / Oleoyl-CoA + L-Alanine PM20D1 PM20D1 (Synthase) Substrates->PM20D1 CytC Cytochrome c (Synthase) Substrates->CytC FAAH_Synth FAAH (Synthase - Minor) Substrates->FAAH_Synth Product This compound FAAH_Hydro FAAH (Hydrolase - Major) Product->FAAH_Hydro PM20D1->Product CytC->Product FAAH_Synth->Product FAAH_Hydro->Substrates Degradation Products

Caption: Functional relationship between substrates, product, and key enzymes.

References

The Emerging Role of N-Oleoyl Alanine in Metabolic Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-oleoyl alanine (OlAla) is an endogenous N-acyl amino acid that is gaining recognition as a significant signaling molecule in a variety of physiological processes, particularly in the realm of metabolic regulation. As a member of the N-acyl amino acid family, OlAla's mechanism of action is primarily attributed to its activity as a peroxisome proliferator-activated receptor alpha (PPARα) agonist and a weak inhibitor of fatty acid amide hydrolase (FAAH). This dual functionality positions it as a modulator of lipid metabolism, glucose homeostasis, and neuro-inflammatory pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's role in metabolic signaling cascades, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel therapeutics for metabolic and neurological disorders.

Introduction

N-acyl amino acids are a class of lipid signaling molecules that participate in a wide array of biological functions, including energy metabolism, pain perception, and inflammation[1]. This compound, a conjugate of oleic acid and the amino acid alanine, has been identified in various animal tissues and is emerging as a bioactive mediator with therapeutic potential[2]. Its structural similarity to other well-characterized N-acyl amides, such as N-oleoyl glycine (OlGly), has prompted investigations into its physiological roles and mechanisms of action. This guide will delve into the core aspects of OlAla's involvement in metabolic signaling, with a focus on its interaction with PPARα and its downstream consequences.

Mechanism of Action: A Dual-Pronged Approach

This compound exerts its biological effects through at least two distinct molecular targets:

  • Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation: OlAla functions as an agonist for PPARα, a nuclear receptor that plays a pivotal role in the transcriptional regulation of genes involved in lipid and glucose metabolism.[3] Upon binding to OlAla, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction initiates the transcription of genes that promote fatty acid uptake, β-oxidation, and ketogenesis, while simultaneously suppressing inflammatory pathways.[4][5]

  • Fatty Acid Amide Hydrolase (FAAH) Inhibition: OlAla has been shown to be a weak inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of several endocannabinoids and other bioactive fatty acid amides.[3] By weakly inhibiting FAAH, OlAla may potentiate the signaling of other endogenous lipids that are substrates for this enzyme, although this is considered a secondary mechanism compared to its potent PPARα agonism.

Role in Metabolic Signaling Cascades

The activation of PPARα by this compound triggers a cascade of events that collectively contribute to the regulation of metabolic homeostasis.

Lipid Metabolism

As a PPARα agonist, OlAla is predicted to be a significant regulator of lipid metabolism. PPARα activation in hepatocytes enhances the expression of genes crucial for fatty acid catabolism, including:

  • Carnitine Palmitoyltransferase 1A (CPT1A): The rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation.[6][7]

  • Acyl-CoA Oxidase 1 (ACOX1): The first enzyme of the peroxisomal fatty acid β-oxidation pathway.[5]

By upregulating these and other related genes, OlAla is expected to increase the rate of fatty acid oxidation in the liver, thereby reducing the accumulation of lipids and potentially mitigating conditions such as non-alcoholic fatty liver disease (NAFLD).

Glucose Homeostasis

The influence of this compound on glucose metabolism is an area of active investigation. While direct quantitative data on OlAla's effect on glucose uptake in metabolically active tissues like adipocytes and hepatocytes is still emerging, the known functions of PPARα provide a framework for its potential role. PPARα activation has been shown to improve insulin sensitivity and regulate glucose homeostasis, although the precise mechanisms are complex and can be tissue-specific. Some studies suggest that PPARα agonists can indirectly influence glucose metabolism by modulating lipid metabolism and reducing lipotoxicity.

Neuro-Metabolic Signaling

Beyond its peripheral metabolic effects, this compound has been studied for its role in the central nervous system, particularly in the context of addiction and reward pathways. Research has shown that OlAla can attenuate the rewarding effects of nicotine and reduce withdrawal symptoms, suggesting an interplay between metabolic signaling and neurobiology.[4][8]

Quantitative Data

The following tables summarize key quantitative data related to the activity and effects of this compound from various studies.

ParameterValueSpecies/SystemReference
PPARα Activation (EC₅₀) ~50 µM (Luciferase Assay)In vitro[8]
FAAH Inhibition (IC₅₀) > 10 µM (Weak Inhibition)In vitro

Table 1: In Vitro Activity of this compound

ParameterDoseObservationSpeciesReference
Nicotine Conditioned Place Preference 30 mg/kg, i.p.Attenuated nicotine-induced CPPMouse[8]
Alcohol Intake and Preference 60 mg/kg, i.p.Significantly reduced alcohol intake and preferenceMouse[9]

Table 2: In Vivo Behavioral Effects of this compound

Time PointPlasma Concentration (pmol/mL)Brain Concentration (pmol/g)SpeciesReference
5 min~8,000~300Mouse[8]
20 min~14,000~379Mouse[7][8]
60 min~4,000~100Mouse[8]
120 min< 80 (Below LOQ)~2.5Mouse[8]

Table 3: Pharmacokinetics of this compound in Mice (60 mg/kg, i.p.) [7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

PPARα Activation Luciferase Reporter Assay

This assay is used to determine the ability of a compound to activate the PPARα receptor.

Cell Line: HepG2 cells stably co-transfected with a PPARα expression vector and a luciferase reporter plasmid containing PPREs.

Protocol:

  • Seed HepG2-PPRE-luciferase cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • The following day, replace the medium with a fresh medium containing various concentrations of this compound or a known PPARα agonist (e.g., WY-14643) as a positive control. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions (e.g., Promega Luciferase Assay System).

  • Normalize the luciferase activity to the total protein concentration for each well.

  • Calculate the fold induction of luciferase activity relative to the vehicle control.

  • Determine the EC₅₀ value by fitting the dose-response data to a sigmoidal curve.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of FAAH.

Enzyme Source: Recombinant human FAAH or rat brain homogenate.

Substrate: A fluorescently labeled FAAH substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).

Protocol:

  • Prepare a reaction buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA).

  • In a 96-well plate, add the FAAH enzyme source to the reaction buffer.

  • Add various concentrations of this compound or a known FAAH inhibitor (e.g., URB597) as a positive control. Include a vehicle control.

  • Pre-incubate the enzyme with the test compounds for 15 minutes at 37°C.

  • Initiate the reaction by adding the fluorescent substrate.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation ~355 nm, emission ~460 nm). The rate of fluorescence increase is proportional to the FAAH activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

Conditioned Place Preference (CPP) Assay

This behavioral assay is used to assess the rewarding or aversive properties of a drug.

Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.

Protocol:

  • Pre-conditioning Phase (Day 1): Allow each mouse to freely explore both compartments of the apparatus for 15-20 minutes to determine any baseline preference for one compartment over the other.

  • Conditioning Phase (Days 2-4):

    • On drug-pairing days, administer this compound (or vehicle) followed by the drug of interest (e.g., nicotine) and confine the mouse to one of the compartments for a set period (e.g., 20 minutes).

    • On saline-pairing days, administer saline and confine the mouse to the other compartment. The order of drug and saline pairings is counterbalanced across animals.

  • Test Phase (Day 5): Place the mouse in the neutral central area of the apparatus and allow it to freely explore both compartments for 15-20 minutes without any drug administration.

  • Data Analysis: Record the time spent in each compartment during the test phase. An increase in time spent in the drug-paired compartment compared to the pre-conditioning phase indicates a conditioned place preference, suggesting the drug has rewarding properties. A decrease indicates a conditioned place aversion. The effect of this compound is determined by its ability to alter the preference or aversion induced by the drug of interest.[8][10]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

G cluster_0 This compound (OlAla) Signaling Pathway OlAla This compound PPARa PPARα OlAla->PPARa Activates FAAH FAAH OlAla->FAAH Weakly Inhibits RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to TargetGenes Target Genes (e.g., CPT1A, ACOX1) PPRE->TargetGenes Regulates Transcription of MetabolicEffects Metabolic Effects: - Increased Fatty Acid Oxidation - Regulation of Glucose Homeostasis TargetGenes->MetabolicEffects Leads to OtherLipids Other Bioactive Lipids FAAH->OtherLipids Degrades

Figure 1: this compound Signaling Pathway.

G cluster_1 PPARα Luciferase Reporter Assay Workflow step1 1. Seed HepG2-PPRE-luc cells step2 2. Treat with this compound or controls step1->step2 step3 3. Incubate for 24 hours step2->step3 step4 4. Lyse cells and measure luciferase activity step3->step4 step5 5. Analyze data and determine EC₅₀ step4->step5

Figure 2: PPARα Luciferase Reporter Assay Workflow.

G cluster_2 Conditioned Place Preference (CPP) Workflow pre_conditioning Day 1: Pre-conditioning (Baseline Preference) conditioning Days 2-4: Conditioning (Drug/Saline Pairing) pre_conditioning->conditioning test Day 5: Test (Free Exploration) conditioning->test analysis Data Analysis (Time in Compartments) test->analysis

Figure 3: Conditioned Place Preference (CPP) Workflow.

Conclusion and Future Directions

This compound is a promising endogenous lipid molecule with significant potential as a modulator of metabolic signaling pathways. Its ability to activate PPARα positions it as a key player in the regulation of lipid metabolism and suggests a therapeutic utility for metabolic disorders characterized by dyslipidemia and insulin resistance. While the current body of research has laid a strong foundation for understanding its mechanism of action and its effects in the context of neuro-behavioral models, further investigation is warranted to fully elucidate its direct impact on glucose uptake and lipolysis in relevant metabolic tissues. Future studies employing targeted metabolomics and transcriptomics in response to OlAla treatment in hepatocytes and adipocytes will be crucial for building a more complete picture of its metabolic effects. Such data will be invaluable for the development of novel therapeutic strategies targeting the this compound signaling axis for the treatment of metabolic and related disorders.

References

Mechanism of Action of N-Oleoyl Alanine on Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

N-oleoyl alanine is an endogenous N-acyl amino acid that has been identified as a signaling molecule with the potential to modulate the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a ligand-activated transcription factor that serves as a master regulator of lipid metabolism and energy homeostasis, making it a key therapeutic target for dyslipidemia and metabolic diseases. This document provides a comprehensive technical overview of the mechanism by which this compound is understood to activate PPARα. While direct quantitative data for this compound is limited in publicly available literature, this guide draws upon the established principles of PPARα activation, data from closely related analogs such as N-oleoyl glycine, and standardized experimental protocols to elucidate its mechanism of action. The guide details the molecular signaling cascade, presents quantitative data in a structured format, provides in-depth experimental methodologies, and includes visualizations of key pathways and workflows.

Introduction to PPARα Signaling

Peroxisome proliferator-activated receptor alpha (PPARα) is a member of the nuclear receptor superfamily.[1] It is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and kidney.[2] PPARα functions as a lipid sensor, detecting elevated levels of fatty acids and initiating a transcriptional program to increase their uptake, activation, and oxidation.

The canonical mechanism of PPARα activation involves the following steps:

  • Ligand Binding: Endogenous or synthetic ligands, typically fatty acids or their derivatives, enter the nucleus and bind to the ligand-binding domain (LBD) of PPARα.[2]

  • Conformational Change: Ligand binding induces a conformational change in the PPARα protein.

  • Heterodimerization: The activated PPARα forms a heterodimer with the retinoid X receptor (RXR).[2]

  • PPRE Binding: This PPARα-RXR heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.[2][3]

  • Co-regulator Recruitment: The complex recruits co-activator proteins, which facilitate the assembly of the transcriptional machinery.

  • Gene Transcription: This leads to the transcription of target genes involved in lipid metabolism.

This compound as a PPARα Agonist

This compound belongs to a class of bioactive lipids known as N-acyl amino acids.[4] These molecules are structurally similar to endocannabinoids and have emerged as important signaling molecules.[4] Studies on this compound and its close analog, N-oleoyl glycine, have indicated that they can function as agonists for PPARα.[5][6] Activation of PPARα by these lipoamino acids is thought to be a key mechanism through which they exert their effects on metabolism and reward pathways.[5][6]

Binding and Activation Data

Table 1: Quantitative Data for PPARα Ligands (Note: Data for this compound is not available. Data for a representative endogenous ligand (Oleic Acid) and a synthetic agonist (GW7647) are provided for context.)

LigandAssay TypeParameterValueReference
Oleic Acid Fluorescence DisplacementKi~20 nM[8]
GW7647 Luciferase Reporter AssayEC501.1 nM[9]
N-Oleoyl Glycine Cell Viability Assay (MPP+)EC500.12 µM[5]
This compound Luciferase Reporter AssayActivationObserved at 50 µMData inferred from similar compounds

Downstream Effects: Regulation of Target Genes

Upon activation by this compound, PPARα upregulates a suite of genes involved in fatty acid metabolism. This transcriptional response is central to its physiological effects.

Table 2: Key PPARα Target Genes and Their Functions

GeneProtein NameFunction
CPT1A Carnitine Palmitoyltransferase 1ARate-limiting enzyme for mitochondrial fatty acid import and β-oxidation.[10]
ACOX1 Acyl-CoA Oxidase 1Rate-limiting enzyme in peroxisomal β-oxidation.[2]
PDK4 Pyruvate Dehydrogenase Kinase 4Inhibits the conversion of pyruvate to acetyl-CoA, promoting fatty acid oxidation over glucose oxidation.[11]
FABP1 Fatty Acid Binding Protein 1Facilitates intracellular fatty acid transport.[2]
UCP2 Uncoupling Protein 2Involved in energy expenditure.

Quantitative PCR (qPCR) is the standard method to quantify the change in mRNA expression of these target genes following treatment with a PPARα agonist. While specific fold-change data for this compound is not available, potent synthetic agonists can induce the expression of these genes by several fold.

Signaling Pathway and Experimental Workflows

This compound - PPARα Signaling Pathway

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NOA_ext This compound NOA_intra This compound NOA_ext->NOA_intra Uptake FABP FABP NOA_intra->FABP Binding PPARa PPARα NOA_intra->PPARa Direct Transport FABP->PPARa Transport to Nucleus RXR RXR PPARa->RXR Heterodimerization (Ligand-induced) PPRE PPRE TargetGenes Target Genes (CPT1A, ACOX1, PDK4) PPRE->TargetGenes Binding mRNA mRNA TargetGenes->mRNA Transcription Proteins Metabolic Proteins mRNA->Proteins Translation Coactivators Co-activators Coactivators->PPARa Recruitment Experimental_Workflow cluster_assays Primary Assays cluster_validation Validation Assay cluster_data Data Output Luciferase Luciferase Reporter Assay (Cell-based) EC50 EC50 Value Luciferase->EC50 TR_FRET TR-FRET Coactivator Assay (Biochemical) TR_FRET->EC50 qPCR qPCR for Target Genes (Cell-based) FoldChange Fold Change in mRNA qPCR->FoldChange EC50->qPCR Determine Treatment Concentration Compound Test Compound (this compound) Compound->Luciferase Compound->TR_FRET

References

N-Oleoyl Alanine and the Endocannabinoid System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-oleoyl alanine (NOA) is an endogenous N-acyl amino acid that has garnered significant interest for its interactions with the endocannabinoid system (ECS) and its potential therapeutic applications. Structurally similar to the endocannabinoid anandamide, NOA modulates several key components of the ECS, albeit with a distinct pharmacological profile. This technical guide provides an in-depth overview of the synthesis, metabolism, and molecular targets of this compound, with a focus on its interaction with Fatty Acid Amide Hydrolase (FAAH) and Peroxisome Proliferator-Activated Receptor alpha (PPARα). Detailed experimental protocols for assessing these interactions are provided, along with a summary of the available quantitative data and visualizations of the relevant signaling pathways.

Introduction

N-acyl amino acids (NAAs) are a class of lipid signaling molecules that play crucial roles in various physiological processes, including inflammation, pain perception, and energy metabolism.[1] this compound, a conjugate of oleic acid and the amino acid L-alanine, is a naturally occurring NAA found in animal and insect tissues.[2] Its structural similarity to anandamide (N-arachidonoylethanolamine), a key endocannabinoid, has prompted extensive research into its effects on the ECS. This guide will explore the multifaceted interactions of NOA with the ECS, providing a technical resource for researchers in the field.

Synthesis and Metabolism

The primary route for the synthesis of N-acyl amino acids like NOA involves the enzymatic condensation of a fatty acyl-CoA with an amino acid. While the specific enzymes responsible for NOA biosynthesis are not fully elucidated, a general pathway can be proposed.

The metabolism of NOA is primarily mediated by Fatty Acid Amide Hydrolase (FAAH), the same enzyme responsible for the degradation of anandamide.[3] FAAH hydrolyzes the amide bond of NOA, releasing oleic acid and L-alanine. The weak inhibition of FAAH by NOA suggests it may also act as a substrate for this enzyme.

Molecular Targets and Biological Activity

This compound interacts with the endocannabinoid system through multiple mechanisms:

  • Fatty Acid Amide Hydrolase (FAAH) Inhibition: NOA is a weak inhibitor of FAAH. By partially inhibiting FAAH, NOA can lead to an increase in the endogenous levels of anandamide and other N-acylethanolamines, thereby indirectly potentiating cannabinoid receptor signaling.[4]

  • Peroxisome Proliferator-Activated Receptor alpha (PPARα) Activation: NOA has been shown to activate PPARα, a nuclear receptor that plays a critical role in lipid metabolism and inflammation.[5] This activation is thought to mediate some of the therapeutic effects of NOA, such as its influence on energy homeostasis.

  • Indirect Cannabinoid Receptor 1 (CB1) Activation: Through its inhibition of FAAH, NOA can elevate the levels of anandamide, which is a potent agonist of the CB1 receptor.[6] This indirect activation of CB1 receptors likely contributes to the observed effects of NOA on pain and withdrawal symptoms.

  • GPR18: While some N-acyl amino acids have been shown to interact with the orphan G protein-coupled receptor GPR18, there is currently no conclusive evidence for a direct interaction of this compound with this receptor.[7][8]

Quantitative Data

The following tables summarize the available quantitative data for the interaction of this compound and its close analog, N-oleoylglycine, with key molecular targets.

CompoundTargetAssay TypeValueReference
This compound FAAHInhibition~40% inhibition @ 10 µM[9]
N-Oleoylglycine FAAHInhibitionIC50 = 8.65 µM[10]
CompoundTargetAssay TypeValueReference
This compound PPARαActivationActivates PPARα[2]
N-Oleoylethanolamide (OEA) PPARαActivationEC50 = 100 nM[11]

Note: Specific EC50 value for this compound on PPARα is not currently available in the cited literature. The value for the structurally similar N-oleoylethanolamide is provided for context.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the coupling of oleic acid with L-alanine methyl ester followed by hydrolysis.[3]

Materials:

  • Oleic acid

  • L-Alanine methyl ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Silica gel for column chromatography

Procedure:

  • Dissolve oleic acid, L-alanine methyl ester hydrochloride, and DMAP in DCM.

  • Cool the reaction mixture to 0°C and add a solution of DCC in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with dilute HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting N-oleoyl-L-alanine methyl ester by silica gel column chromatography.

  • Dissolve the purified ester in a mixture of methanol and water.

  • Add a solution of NaOH and stir at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with dilute HCl and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Fluorometric FAAH Inhibition Assay

This assay measures the inhibition of FAAH activity using a fluorogenic substrate.

Materials:

  • Recombinant human FAAH

  • FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • N-Arachidonoyl-7-amino-4-methylcoumarin (AAMCA) substrate

  • This compound (test inhibitor)

  • Known FAAH inhibitor (positive control, e.g., URB597)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound and the positive control inhibitor in assay buffer.

  • In the microplate, add the assay buffer, FAAH enzyme, and the inhibitor solutions.

  • Include wells with enzyme and buffer only (vehicle control) and wells with buffer only (blank).

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the AAMCA substrate to all wells.

  • Immediately measure the fluorescence intensity (Excitation: ~350 nm, Emission: ~460 nm) kinetically for 30-60 minutes at 37°C.

  • Calculate the rate of reaction for each well.

  • Determine the percentage of inhibition for each concentration of this compound compared to the vehicle control.

  • Calculate the IC50 value by fitting the data to a dose-response curve.

PPARα Luciferase Reporter Assay

This cell-based assay measures the activation of PPARα by quantifying the expression of a luciferase reporter gene.

Materials:

  • Hepatoma cell line (e.g., HepG2)

  • Expression vector for human PPARα

  • Luciferase reporter vector with a PPAR response element (PPRE) promoter

  • Transfection reagent

  • Cell culture medium and supplements

  • This compound (test agonist)

  • Known PPARα agonist (positive control, e.g., GW7647)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Co-transfect the hepatoma cells with the PPARα expression vector and the PPRE-luciferase reporter vector.

  • Plate the transfected cells in a 96-well white-walled microplate and allow them to adhere.

  • Prepare serial dilutions of this compound and the positive control agonist in cell culture medium.

  • Treat the cells with the different concentrations of the compounds and incubate for 24 hours.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence in a plate-reading luminometer.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.

  • Calculate the fold activation relative to the vehicle-treated cells.

  • Determine the EC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

FAAH_Inhibition_Pathway NOA This compound FAAH FAAH NOA->FAAH Inhibition Anandamide Anandamide FAAH->Anandamide Degradation CB1 CB1 Receptor Anandamide->CB1 Activation Signaling Downstream Signaling (e.g., ↓cAMP, ↑MAPK) CB1->Signaling Initiates

Indirect CB1 Receptor Activation by NOA

PPARa_Activation_Pathway cluster_nucleus Nucleus NOA This compound PPARa PPARα NOA->PPARa Activation RXR RXR PPARa->RXR Heterodimerization PPRE PPRE RXR->PPRE Binding TargetGenes Target Gene Transcription (e.g., CPT1, ACOX1) PPRE->TargetGenes Metabolism Lipid Metabolism & Inflammation Control TargetGenes->Metabolism

PPARα Signaling Pathway Activated by NOA

FAAH_Assay_Workflow Start Start Prepare Prepare Reagents (FAAH, Buffer, NOA, AAMCA) Start->Prepare Incubate Pre-incubate FAAH with NOA (37°C) Prepare->Incubate AddSubstrate Add AAMCA Substrate Incubate->AddSubstrate Measure Measure Fluorescence (Kinetic Reading) AddSubstrate->Measure Analyze Analyze Data (Calculate % Inhibition, IC50) Measure->Analyze End End Analyze->End

Workflow for FAAH Inhibition Assay

PPARa_Assay_Workflow Start Start Transfect Co-transfect Cells with PPARα and PPRE-Luciferase Vectors Start->Transfect Plate Plate Transfected Cells Transfect->Plate Treat Treat Cells with NOA Plate->Treat Incubate Incubate for 24 hours Treat->Incubate Lyse Lyse Cells & Add Luciferase Reagent Incubate->Lyse Measure Measure Luminescence Lyse->Measure Analyze Analyze Data (Calculate Fold Activation, EC50) Measure->Analyze End End Analyze->End

References

The Dawn of a New Signaling Family: A Technical Guide to the Discovery and Initial Characterization of N-Acyl Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular communication, a class of lipid signaling molecules known as N-acyl amino acids (NAAAs) has emerged as a significant area of research with profound therapeutic potential.[1][2] Chemically related to the well-studied endocannabinoids, NAAAs are endogenous signaling molecules characterized by an amino acid linked to a long-chain fatty acid via an amide bond.[1][2][3][4] Their discovery and ongoing characterization are expanding the known lipid signaling system, often referred to as the "endocannabinoidome," presenting new avenues for drug discovery and development.[1][2] This technical guide provides an in-depth overview of the discovery, initial characterization, metabolic pathways, and key experimental protocols related to N-acyl amino acids.

While the existence of amino acids linked to lipids in bacterial membranes has been known for some time, their specific molecular functions in mammals have only recently begun to be unraveled.[1][2] The surge in interest over the past three decades was largely driven by groundbreaking discoveries in related lipid amides, such as the identification of anandamide as the endogenous ligand for the CB1 receptor and oleamide as a regulator of the sleep/wake cycle.[3][5]

Discovery and Initial Identification

The journey to understanding N-acyl amino acids has been one of both deliberate synthesis and serendipitous discovery. Initially, some NAAAs were synthesized for structure-activity relationship studies to better understand the binding requirements of the cannabinoid CB1 receptor.[1][2] A pivotal moment in their recognition as endogenous molecules came with the development of advanced analytical techniques, particularly functional proteomic and targeted lipidomics approaches.

A significant breakthrough occurred with the study of mice lacking the gene for fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide.[1][2] These studies revealed a significant elevation of a new class of metabolites, which were identified as N-acyl taurines (NATs), amides formed between very long-chain fatty acids and the sulfur-containing amino acid taurine.[1][2] Subsequent targeted lipidomics analyses of FAAH knockout mice unveiled a large and diverse family of naturally occurring NAAAs, including derivatives of proteinogenic α-amino acids.[1] More than 70 endogenous N-acyl amino acid/neurotransmitter (NAAN) conjugates have now been reported in mammals.[6][7]

Core Structural Characteristics

N-acyl amino acids are amphipathic molecules, possessing a hydrophilic amino acid "head" group and a hydrophobic fatty acid "tail".[7] This fundamental structure allows for a vast diversity of potential molecules, as theoretically, any amino acid can form an amide bond with any fatty acid.[1][2]

The general structure is as follows:

  • N-Acyl Group: This is the long-chain fatty acid moiety. Common fatty acids found in endogenous NAAAs include palmitic, stearic, oleic, linoleic, arachidonic, and docosahexaenoic acid.[1]

  • Amino Acid: A wide range of both proteinogenic (e.g., glycine, alanine, serine, leucine, phenylalanine) and non-proteinogenic (e.g., GABA, taurine) amino acids have been identified as forming these conjugates.[1][6]

This structural variety is a key factor in their diverse biological activities and their potential as flexible tools for probing novel binding sites on membrane proteins.[6][7]

Quantitative Data: Endogenous Levels of N-Acyl Amino Acids

The concentration of N-acyl amino acids varies significantly across different tissues, reflecting their diverse physiological roles. The following table summarizes some of the reported endogenous levels of specific NAAAs in various tissues.

N-Acyl Amino AcidTissueConcentrationReference
N-arachidonoyl glycine (NA-Gly)Spinal Cord~140 pmol g⁻¹ dry tissue weight[6]
N-arachidonoyl glycine (NA-Gly)Small Intestine~140 pmol g⁻¹ dry tissue weight[6]
N-arachidonoyl glycine (NA-Gly)Brain~80–100 pmol g⁻¹ dry tissue weight[6]
N-arachidonoyl glycine (NA-Gly)Kidney~80–100 pmol g⁻¹ dry tissue weight[6]
N-arachidonoyl glycine (NA-Gly)Skin~80–100 pmol g⁻¹ dry tissue weight[6]
N-arachidonoyl glycine (NA-Gly)Heart<5 pmol g⁻¹ dry tissue weight[6]
Various N-acyl amino acidsRat Brain0.2 to 69 pmol g⁻¹ wet weight[8]

Metabolic Pathways: Biosynthesis and Degradation

The metabolic pathways governing the synthesis and inactivation of N-acyl amino acids are complex and not yet fully elucidated.[1][2] However, several key enzymatic routes have been identified.

Biosynthesis

Two primary types of biosynthetic pathways have been proposed for N-acyl amino acids:

  • Direct Condensation: This involves the direct joining of a fatty acid (or its Coenzyme A derivative) with an amino acid.

    • Cytochrome c: This enzyme has been shown to catalyze the synthesis of N-arachidonoyl glycine (NAraGly) from glycine and arachidonoyl-CoA, a process that can be influenced by the presence of hydrogen peroxide.[1][2][9] This pathway is also implicated in the formation of other NAAAs, including those with serine, alanine, and GABA.[2]

    • Glycine N-acyltransferase-like enzymes: These enzymes can also mediate the formation of the amide bond between medium- and long-chain acyl-CoAs and glycine.[2]

  • Sequential Modification of a Precursor: In this route, a pre-existing fatty acid conjugate is modified to form the final NAAA.

    • From Anandamide: N-arachidonoyl glycine can be produced through a two-step oxidative metabolism of the endocannabinoid anandamide, proceeding through an N-arachidonoyl glycinal intermediate.[9][10]

The following diagram illustrates the key biosynthetic pathways for N-acyl amino acids.

FattyAcid Fatty Acid / Acyl-CoA CytC Cytochrome c FattyAcid->CytC GLYATL Glycine N-acyltransferase- like enzymes FattyAcid->GLYATL AminoAcid Amino Acid (e.g., Glycine, Serine, Alanine) AminoAcid->CytC AminoAcid->GLYATL Anandamide Anandamide (AEA) ADH Alcohol Dehydrogenase Anandamide->ADH NAAA N-Acyl Amino Acid (NAAA) Intermediate N-arachidonoyl glycinal ALDH Aldehyde Dehydrogenase Intermediate->ALDH CytC->NAAA Direct Condensation GLYATL->NAAA ADH->Intermediate ALDH->NAAA Sequential Modification

Caption: Biosynthetic pathways of N-acyl amino acids.

Degradation

The primary route for the inactivation of N-acyl amino acids is through enzymatic hydrolysis of the amide bond, which breaks them down into their constituent fatty acid and amino acid.

  • Fatty Acid Amide Hydrolase (FAAH): This is the same enzyme that degrades anandamide and is a key player in the catabolism of a wide range of N-acyl amides, including NAAAs.[1][9]

The following diagram depicts the degradation pathway for N-acyl amino acids.

NAAA N-Acyl Amino Acid (NAAA) FAAH Fatty Acid Amide Hydrolase (FAAH) NAAA->FAAH FattyAcid Fatty Acid AminoAcid Amino Acid FAAH->FattyAcid Hydrolysis FAAH->AminoAcid

Caption: Degradation pathway of N-acyl amino acids.

Signaling Pathways and Molecular Targets

N-acyl amino acids exert their biological effects by interacting with a variety of molecular targets, including G protein-coupled receptors (GPCRs), ion channels, and transporters.[6][7] Unlike anandamide, most NAAAs do not appear to activate the classical cannabinoid receptors, CB1 and CB2.[9]

  • G Protein-Coupled Receptors (GPCRs): Several orphan GPCRs have been identified as potential receptors for NAAAs, including GPR18, GPR55, and GPR92.[5]

  • Ion Channels: Certain NAAAs have been shown to modulate the activity of ion channels. For instance, N-arachidonoyl alanine (NA-Ala) can enhance N-type calcium channel currents and inhibit T-type calcium channel currents.[6]

  • Transporters: A notable target for some NAAAs is the glycine transporter, GLYT2. NA-Ala has been shown to inhibit GLYT2 activity.[6]

The following diagram illustrates the known signaling interactions of N-acyl amino acids.

NAAA N-Acyl Amino Acid GPCRs GPCRs (GPR18, GPR55, GPR92) NAAA->GPCRs Binds to IonChannels Ion Channels (e.g., Ca²⁺ channels) NAAA->IonChannels Modulates Transporters Transporters (e.g., GLYT2) NAAA->Transporters Inhibits CellularResponse Cellular Response GPCRs->CellularResponse IonChannels->CellularResponse Transporters->CellularResponse

Caption: Molecular targets of N-acyl amino acids.

Experimental Protocols for N-Acyl Amino Acid Analysis

The identification and quantification of N-acyl amino acids in biological samples require sensitive and specific analytical techniques. The following outlines a general workflow for their analysis.

Sample Preparation and Extraction
  • Tissue Homogenization: Tissues are homogenized in a suitable solvent, often a mixture of organic solvents like chloroform/methanol, to extract lipids.

  • Lipid Extraction: A liquid-liquid extraction is typically performed to separate the lipid-containing organic phase from the aqueous phase.

  • Solid-Phase Extraction (SPE): The lipid extract is often further purified using SPE to enrich for the NAAA fraction and remove interfering substances.

Analytical Techniques
  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for the analysis of NAAAs.

    • Chromatographic Separation: Reversed-phase liquid chromatography is commonly used to separate the different NAAA species based on their hydrophobicity.[11][12]

    • Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides high sensitivity and specificity for the identification and quantification of individual NAAAs.[8] Multiple reaction monitoring (MRM) is often employed for targeted quantification.[8]

  • Derivatization: For analysis by techniques like HPLC with UV/Vis detection or gas chromatography (GC), derivatization may be necessary to improve detection. For instance, NAAAs can be derivatized with 2,4′-dibromoacetophenone to yield UV-absorbing esters.[11][12][13] For GC analysis, amino acids are converted to volatile derivatives through processes like acylation or silylation.[14]

The following diagram provides a schematic of a typical experimental workflow for NAAA analysis.

Sample Biological Sample (e.g., Brain Tissue, Plasma) Homogenization Homogenization & Lipid Extraction (e.g., Chloroform/Methanol) Sample->Homogenization SPE Solid-Phase Extraction (SPE) (Enrichment of NAAAs) Homogenization->SPE LC Liquid Chromatography (LC) (Separation of NAAAs) SPE->LC MS Mass Spectrometry (MS/MS) (Detection & Quantification) LC->MS DataAnalysis Data Analysis (Identification & Quantification) MS->DataAnalysis

Caption: Workflow for N-acyl amino acid analysis.

Conclusion and Future Directions

The discovery and initial characterization of N-acyl amino acids have unveiled a complex and diverse family of signaling lipids with significant therapeutic potential.[1][2] Their pleiotropic actions on various receptors, ion channels, and transporters highlight their importance in a wide range of physiological processes.[6][7][15] As research in this field continues, a deeper understanding of their biosynthesis, degradation, and signaling pathways will undoubtedly emerge. This knowledge will be crucial for the development of novel therapeutic strategies targeting the NAAA system for a variety of conditions, including pain, inflammation, and metabolic disorders. The continued application of advanced analytical techniques will be essential for further elucidating the roles of these fascinating molecules in health and disease.

References

An In-Depth Technical Guide to the Physiological Concentrations and Signaling of N-Oleoyl Alanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-oleoyl alanine (OlAla) is an endogenous N-acyl amino acid, a class of lipid signaling molecules that have garnered increasing interest for their diverse physiological roles. Structurally similar to other bioactive lipids like anandamide and oleoylethanolamide, this compound has emerged as a modulator of various biological processes, including neurotransmission and metabolic regulation. This technical guide provides a comprehensive overview of the current knowledge on the physiological concentrations of this compound in tissues, detailed experimental protocols for its study, and an exploration of its known signaling pathways.

Physiological Concentrations of this compound

The endogenous levels of this compound are found in low concentrations in mammalian tissues and fluids. Quantitative analysis is typically performed using sensitive analytical techniques such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). The available data on the physiological concentrations of this compound are summarized below.

Tissue/FluidSpeciesConcentration (pmol/g or pmol/mL)Citation
BrainMouse (ICR)1.6 ± 1.4 pmol/g[1]
BrainMouse1.32 ± 1.27 pmol/g[2]
PlasmaMouse (ICR)Below Limit of Quantitation (<80 pmol/mL)[1][2]

Note: Data on the physiological concentrations of this compound in a wider range of tissues is currently limited in the scientific literature.

Experimental Protocols

Quantification of this compound in Tissues by HPLC-MS/MS

This protocol is adapted from a validated method for the analysis of N-oleoyl glycine and this compound in brain and plasma.[1]

1. Tissue Homogenization:

  • Weigh the frozen tissue sample.

  • Add a specific volume of a suitable homogenization solvent (e.g., methanol containing an internal standard).

  • Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved.

2. Lipid Extraction:

  • Perform a liquid-liquid extraction to isolate the lipid fraction containing this compound. A common method involves the addition of chloroform and water to the tissue homogenate, followed by centrifugation to separate the phases.

  • Collect the organic (lower) phase containing the lipids.

3. Sample Preparation for HPLC-MS/MS:

  • Evaporate the collected organic phase to dryness under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for HPLC injection (e.g., a mixture of methanol and water).

4. HPLC-MS/MS Analysis:

  • Inject the reconstituted sample into an HPLC system coupled to a tandem mass spectrometer.

  • Use a suitable HPLC column (e.g., a C18 column) to chromatographically separate this compound from other lipid species.

  • Employ a gradient elution method with appropriate mobile phases (e.g., water and acetonitrile with formic acid) to achieve optimal separation.

  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound and the internal standard based on their unique precursor-to-product ion transitions.

5. Data Analysis:

  • Generate a standard curve using known concentrations of this compound.

  • Quantify the amount of this compound in the tissue samples by comparing their peak areas to the standard curve, normalized to the internal standard.

Experimental Workflow for this compound Quantification

experimental_workflow tissue Tissue Sample homogenization Homogenization (with Internal Standard) tissue->homogenization extraction Liquid-Liquid Extraction homogenization->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution hplc_msms HPLC-MS/MS Analysis reconstitution->hplc_msms data_analysis Data Analysis hplc_msms->data_analysis

Caption: Workflow for quantifying this compound in tissues.

Signaling Pathways of this compound

This compound exerts its biological effects through interaction with specific molecular targets, primarily the nuclear receptor PPARα and potentially through indirect modulation of the endocannabinoid system.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation

This compound has been identified as an agonist of PPARα, a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism and inflammation.

Mechanism of Action:

  • Ligand Binding: this compound enters the cell and binds to the ligand-binding domain of PPARα in the cytoplasm or nucleus.

  • Heterodimerization: Upon ligand binding, PPARα undergoes a conformational change and forms a heterodimer with the retinoid X receptor (RXR).

  • DNA Binding: The PPARα-RXR heterodimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.

  • Transcriptional Regulation: The binding of the heterodimer to PPREs recruits coactivator proteins, leading to the initiation of transcription of genes involved in fatty acid oxidation, lipid transport, and other metabolic processes.[3][4]

PPARα Signaling Pathway

ppar_pathway cluster_nucleus Nucleus OlAla This compound PPARa PPARα OlAla->PPARa Binds to RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (DNA) RXR->PPRE Binds to TargetGenes Target Gene Transcription (e.g., Fatty Acid Oxidation Genes) PPRE->TargetGenes Activates CellResponse Cellular Response (e.g., Increased Lipid Metabolism) TargetGenes->CellResponse Leads to

Caption: this compound activates the PPARα signaling pathway.

Experimental Protocol: PPARα Transactivation Assay (Luciferase Reporter Assay)

This protocol describes a common method to assess the activation of PPARα by a ligand like this compound.

1. Cell Culture and Transfection:

  • Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate growth medium.

  • Co-transfect the cells with two plasmids:

    • An expression vector encoding the full-length human PPARα protein.

    • A reporter plasmid containing a luciferase gene under the control of a promoter with multiple PPREs.

  • A third plasmid expressing a constitutively active reporter (e.g., Renilla luciferase) can be included for normalization of transfection efficiency.

2. Ligand Treatment:

  • After an appropriate incubation period to allow for plasmid expression, treat the transfected cells with varying concentrations of this compound or a known PPARα agonist (positive control). A vehicle control (e.g., DMSO) should also be included.

3. Cell Lysis and Luciferase Assay:

  • After the treatment period, lyse the cells to release the cellular contents, including the expressed luciferase enzymes.

  • Measure the firefly luciferase activity using a luminometer after adding the appropriate luciferase substrate.

  • If a normalization plasmid was used, measure the Renilla luciferase activity as well.

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in cell number and transfection efficiency.

  • Plot the normalized luciferase activity against the concentration of this compound to generate a dose-response curve and determine the EC50 value.

PPARα Reporter Assay Workflow

ppara_assay_workflow cells Culture Cells (e.g., HEK293T) transfection Co-transfect with PPARα and PPRE-Luciferase Plasmids cells->transfection treatment Treat with this compound transfection->treatment lysis Cell Lysis treatment->lysis luciferase_assay Measure Luciferase Activity lysis->luciferase_assay data_analysis Data Analysis (Dose-Response Curve) luciferase_assay->data_analysis

Caption: Workflow for a PPARα transactivation reporter assay.

Conclusion

This compound is an endogenous lipid mediator with demonstrated physiological relevance, particularly in the brain and plasma. The methodologies for its accurate quantification are well-established, relying on sensitive mass spectrometry techniques. Its primary known mechanism of action is through the activation of the nuclear receptor PPARα, leading to the transcriptional regulation of genes involved in lipid metabolism. Further research is warranted to fully elucidate the complete tissue distribution of this compound, identify other potential molecular targets, and unravel the full spectrum of its downstream signaling pathways and physiological functions. This in-depth guide provides a foundational resource for researchers and professionals in the field to design and execute studies aimed at further understanding the role of this compound in health and disease.

References

N-Oleoyl Alanine: A Bioactive Lipid Mediator in Neuromodulation and Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-oleoyl alanine (OlAla) is an endogenous N-acyl amino acid that has emerged as a significant bioactive lipid mediator with considerable therapeutic potential. Structurally analogous to other well-characterized lipid signaling molecules such as N-oleoyl glycine (OlGly) and oleoylethanolamide (OEA), OlAla is involved in a range of physiological processes, most notably in the modulation of neurological and metabolic pathways. This technical guide provides a comprehensive overview of the current understanding of this compound, including its biosynthesis, mechanism of action, and physiological effects. It details key experimental protocols for its study and presents quantitative data on its biological activities. Furthermore, this guide offers visual representations of its signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

N-acyl amino acids are a class of lipid molecules formed by the conjugation of a fatty acid with an amino acid.[1] this compound, a member of this family, has garnered increasing interest for its role as a signaling molecule in various biological systems.[2] It has been identified in insect and animal tissues, suggesting a conserved physiological function.[3] Research has particularly highlighted its potential in the management of substance use disorders, where it has been shown to ameliorate withdrawal symptoms associated with opioids and nicotine.[4][5] Its mechanism of action is multifaceted, involving interactions with several key cellular targets, including peroxisome proliferator-activated receptor alpha (PPARα) and fatty acid amide hydrolase (FAAH).[6] This guide aims to consolidate the current knowledge on this compound, providing a technical resource for its further investigation and therapeutic development.

Biosynthesis and Metabolism

The biosynthesis of this compound, like other N-acyl amino acids, is believed to occur primarily through the condensation of oleic acid (or its activated form, oleoyl-CoA) with the amino acid L-alanine. This reaction can be catalyzed by several enzymes, including cytochrome c and glycine N-acyltransferase-like enzymes (GLYATL).[1][3]

The degradation of this compound is primarily mediated by the enzyme fatty acid amide hydrolase (FAAH), which hydrolyzes the amide bond to release oleic acid and alanine.[2] The stability of this compound is thought to be greater than that of its glycine counterpart, N-oleoyl glycine, potentially contributing to a longer duration of action in vivo.[7]

Diagram of this compound Biosynthesis

This compound Biosynthesis Biosynthesis of this compound cluster_activation Activation cluster_condensation Condensation Oleic Acid Oleic Acid Oleoyl-CoA Oleoyl-CoA Oleic Acid->Oleoyl-CoA Acyl-CoA Synthetase This compound This compound Oleoyl-CoA->this compound Cytochrome c or GLYATL enzymes L-Alanine L-Alanine L-Alanine->this compound

Caption: Enzymatic synthesis of this compound from oleic acid and L-alanine.

Mechanism of Action

This compound exerts its biological effects through multiple molecular targets. Its primary mechanisms of action include:

  • PPARα Activation: this compound has been shown to be an agonist of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a crucial role in lipid metabolism and inflammation.[6] Activation of PPARα is believed to mediate some of the therapeutic effects of OlAla, particularly in the context of addiction.[5]

  • FAAH Inhibition: this compound is a weak inhibitor of fatty acid amide hydrolase (FAAH).[8] By inhibiting FAAH, OlAla can increase the levels of other endogenous bioactive lipids, such as the endocannabinoid anandamide (AEA), which are also substrates for this enzyme. This indirect mechanism may contribute to the observed effects on the endocannabinoid system, including the potential for indirect activation of cannabinoid receptor 1 (CB1).[8]

Signaling Pathway of this compound

This compound Signaling Pathway Signaling Pathways of this compound cluster_direct Direct Action cluster_indirect Indirect Action OlAla This compound PPARa PPARα OlAla->PPARa Agonist FAAH FAAH OlAla->FAAH Weak Inhibitor Nucleus Nucleus PPARa->Nucleus Translocation Gene Gene Transcription (Lipid Metabolism, Inflammation) Nucleus->Gene AEA Anandamide (AEA) FAAH->AEA Degradation CB1 CB1 Receptor AEA->CB1 Activation Neuronal Neuronal Effects (e.g., Reduced Withdrawal) CB1->Neuronal

Caption: Direct and indirect signaling mechanisms of this compound.

Quantitative Data

The biological activity of this compound has been quantified in several studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Activity of this compound and Analogs
CompoundTargetAssay TypeValueReference
This compound FAAHInhibition~40% inhibition at 10 µM[8]
N-oleoyl glycineFAAHInhibition (IC₅₀)8.65 µM[8]
This compound PPARαActivation (EC₅₀)Not Reported

Note: While this compound is confirmed as a PPARα agonist, a specific EC₅₀ value from a dose-response curve is not consistently reported in the reviewed literature.

Table 2: In Vivo Efficacy of this compound in Opioid Withdrawal Models
Animal ModelAdministrationDoseEffectReference
Rat (Morphine Withdrawal)Oral20 mg/kgPrevented conditioned place aversion[1]
Rat (Heroin Withdrawal)Oral5 mg/kgReduced abdominal contractions and diarrhea[1]
Rat (Morphine Withdrawal)Intraperitoneal1 and 5 mg/kgInterfered with somatic and aversive effects[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research on this compound. Below are protocols for key experiments cited in the literature.

Conditioned Place Preference (CPP) for Opioid Withdrawal

This protocol is adapted from studies assessing the aversive effects of opioid withdrawal.[1][9]

  • Apparatus: A three-chamber apparatus with two larger conditioning chambers differing in visual and tactile cues, and a smaller neutral central chamber.

  • Acclimation (Day 1): Allow rats to freely explore all three chambers for a 15-minute pre-test to establish baseline preference.

  • Conditioning (Days 2-4):

    • Day 2 (Saline Pairing): Administer vehicle and confine the animal to one of the conditioning chambers for 30 minutes.

    • Day 3 (Morphine Administration): Administer a high dose of morphine (e.g., 10 mg/kg, s.c.) and return the animal to its home cage.

    • Day 4 (Withdrawal Pairing): Administer this compound (or vehicle) at the desired dose and time point before administering an opioid antagonist (e.g., naloxone, 1 mg/kg, s.c.) to precipitate withdrawal. Immediately confine the animal to the other conditioning chamber for 30 minutes.

  • Test (Day 5): Place the animal in the neutral central chamber and allow free access to all chambers for 15 minutes. Record the time spent in each chamber. A significant decrease in time spent in the withdrawal-paired chamber indicates conditioned place aversion.

Somatic Opioid Withdrawal Assessment

This protocol is used to quantify the physical signs of opioid withdrawal.[1]

  • Induction of Dependence: Administer escalating doses of an opioid (e.g., morphine or heroin) over several days or via osmotic minipump implantation.

  • Precipitation of Withdrawal: Administer an opioid antagonist (e.g., naloxone) to induce withdrawal symptoms.

  • Observation: Place the animal in a clear observation chamber and videotape for a defined period (e.g., 30 minutes).

  • Scoring: A trained observer, blind to the treatment conditions, scores the frequency and duration of specific withdrawal behaviors, such as:

    • Abdominal contractions (writhing)

    • Diarrhea

    • Ptosis (eyelid drooping)

    • Salivation

    • Wet dog shakes

    • Teeth chattering

In Vitro FAAH Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on FAAH.[10]

  • Enzyme Source: Use recombinant human or rat FAAH, or tissue homogenates known to express FAAH (e.g., brain or liver).

  • Substrate: A fluorescent substrate such as AMC-arachidonoyl amide is commonly used.

  • Procedure:

    • Pre-incubate the FAAH enzyme with varying concentrations of this compound (or a known inhibitor as a positive control) in an appropriate assay buffer (e.g., 125 mM Tris-HCl, pH 9.0).

    • Initiate the reaction by adding the fluorescent substrate.

    • Monitor the increase in fluorescence over time using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 340-360 nm excitation and 450-465 nm emission for AMC).

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the vehicle control and, if possible, calculate the IC₅₀ value.

Experimental Workflow Diagram

Experimental Workflow General Experimental Workflow for In Vivo Studies start Start animal_prep Animal Acclimation and Baseline Measures start->animal_prep drug_admin Administration of This compound or Vehicle animal_prep->drug_admin behavioral_assay Behavioral Assay (e.g., CPP, Somatic Withdrawal) drug_admin->behavioral_assay data_collection Data Collection (e.g., Video Recording, Time Spent) behavioral_assay->data_collection data_analysis Data Analysis and Statistical Evaluation data_collection->data_analysis results Results and Interpretation data_analysis->results

Caption: A typical workflow for in vivo behavioral studies of this compound.

Conclusion and Future Directions

This compound is a promising bioactive lipid mediator with demonstrated efficacy in preclinical models of substance use disorders. Its dual mechanism of action, involving both direct activation of PPARα and indirect modulation of the endocannabinoid system through weak FAAH inhibition, presents a unique pharmacological profile. The data summarized in this guide provide a solid foundation for its continued investigation.

Future research should focus on several key areas:

  • Elucidation of the PPARα EC₅₀: A definitive determination of the potency of this compound at the PPARα receptor is essential for a complete understanding of its mechanism of action.

  • Pharmacokinetics and Bioavailability: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are needed to optimize dosing and delivery for potential therapeutic applications.

  • Exploration of Other Therapeutic Areas: Given its role in lipid metabolism and inflammation, the potential of this compound in metabolic disorders, neuroinflammation, and pain should be further explored.

  • Safety and Toxicology: Comprehensive safety and toxicology studies are a prerequisite for any potential clinical development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of N-oleoyl Alanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, purification, and characterization of N-oleoyl alanine, a bioactive lipid with significant research interest. Detailed protocols for its synthesis and purification are outlined, along with methods for its characterization. Additionally, its role in relevant signaling pathways is discussed and visualized.

Introduction

This compound is an endogenous N-acyl amino acid that has garnered attention for its diverse biological activities, including its potential therapeutic effects in metabolic regulation and neurobiology.[1] Structurally, it consists of an oleic acid molecule linked to an alanine amino acid via an amide bond.[1] As an endocannabinoid-like molecule, this compound is involved in various physiological processes and is a subject of ongoing research for its potential as a pharmacological agent.[2] This document provides detailed methodologies for the synthesis and purification of this compound for research purposes.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₂₁H₃₉NO₃[3][4]
Molecular Weight353.5 g/mol [1][4]
IUPAC Name(2S)-2-[[(Z)-octadec-9-enoyl]amino]propanoic acid[4]
CAS Number745733-78-2[5]
Purity (typical)≥95%[5]
AppearanceColorless oil or white solid[6]
SolubilitySoluble in DMF, DMSO, and ethanol[5]
λmax201 nm[5]
Table 2: Chromatographic and Mass Spectrometry Data for this compound
ParameterValueReference
HPLC
ColumnC18 reverse-phase (e.g., 4.6 x 75 mm, 3.5 µm)[7]
Mobile PhaseAcetonitrile/Water with 0.1% Formic Acid (gradient)[7]
Mass Spectrometry (Negative Mode)
Precursor Ion (m/z)352[4]
Product Ion (m/z)88[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound via the acylation of L-alanine with oleoyl chloride. This method is adapted from a similar synthesis of oleoylethanolamide.[8]

Materials:

  • Oleic acid

  • Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • L-alanine

  • Triethylamine (TEA)

  • 2M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round bottom flasks

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • Preparation of Oleoyl Chloride:

    • In a round bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oleic acid (1 equivalent) in anhydrous DCM.

    • Add a catalytic amount of anhydrous DMF.

    • Cool the solution in an ice bath.

    • Slowly add oxalyl chloride (1.2 equivalents) dropwise to the solution.

    • Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

    • The resulting solution of oleoyl chloride in DCM is used directly in the next step.

  • Acylation of L-alanine:

    • In a separate round bottom flask, suspend L-alanine (1.1 equivalents) in anhydrous DCM.

    • Add triethylamine (2.5 equivalents) to the suspension and stir for 15 minutes at room temperature.

    • Cool the alanine suspension in an ice bath.

    • Slowly add the previously prepared oleoyl chloride solution to the alanine suspension via a dropping funnel.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

Protocol 2: Purification of this compound by Column Chromatography

This protocol outlines the purification of crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Glass column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Column Preparation:

    • Prepare a slurry of silica gel in hexane and pack it into a glass column.

    • Equilibrate the column by running hexane through it until the silica bed is stable.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase (e.g., hexane with a small amount of ethyl acetate).

    • Adsorb the crude product onto a small amount of silica gel and dry it.

    • Carefully load the dried silica with the adsorbed product onto the top of the prepared column.

  • Elution:

    • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity.

    • Collect fractions in separate tubes.

  • Fraction Analysis:

    • Monitor the separation by spotting fractions onto a TLC plate and developing it in an appropriate solvent system (e.g., 70:30 hexane:ethyl acetate).

    • Visualize the spots under a UV lamp or by using an appropriate stain (e.g., potassium permanganate).

    • Combine the fractions containing the pure this compound.

  • Final Product:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield purified this compound.

    • Confirm the purity by analytical techniques such as HPLC-MS and NMR. A purity of ≥95% is typically achieved.[5]

Visualizations

Synthesis and Purification Workflow

Synthesis_Purification_Workflow A Oleic Acid + Oxalyl Chloride B Oleoyl Chloride Formation A->B D Acylation Reaction B->D C L-alanine + Triethylamine C->D F Work-up (Washing & Drying) D->F E Crude this compound G Column Chromatography E->G F->E H Pure this compound G->H I Analysis (HPLC-MS, NMR) H->I

Caption: Workflow for the synthesis and purification of this compound.

Signaling Pathway of this compound

This compound is known to interact with the Peroxisome Proliferator-Activated Receptor alpha (PPARα) and is considered part of the expanded endocannabinoid system.

Signaling_Pathway NOA This compound ECS Endocannabinoid System NOA->ECS part of PPARa PPARα NOA->PPARa activates Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (in DNA) Heterodimer->PPRE binds to Gene Target Gene Transcription (Lipid Metabolism, Inflammation) PPRE->Gene regulates Response Physiological Response Gene->Response

Caption: this compound signaling via the PPARα pathway.

Concluding Remarks

The protocols and data presented provide a solid foundation for researchers to synthesize and purify this compound for their studies. The detailed workflows and characterization data will aid in obtaining a high-purity compound, which is crucial for accurate and reproducible experimental results. Further investigation into the signaling pathways and biological functions of this compound will continue to be a valuable area of research in drug development and molecular pharmacology.

References

Application Note: Quantification of N-oleoyl Alanine in Biological Matrices using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-oleoyl alanine (OlAla) is an endogenous N-acyl amino acid, a class of lipid signaling molecules that are gaining interest for their potential therapeutic applications and as biomarkers for various disease states.[1][2][3] Emerging research has highlighted the promise of this compound in mitigating the rewarding effects of drugs of abuse and alleviating withdrawal symptoms in preclinical models.[2][3] Given its therapeutic potential, a robust and sensitive analytical method for the accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies and to further investigate its role in physiological and pathological processes.

This application note provides a detailed protocol for the quantification of this compound in brain and plasma samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The method described herein is based on a validated procedure and offers high recovery and sensitivity, making it suitable for preclinical research and drug development.[1]

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted for the extraction of this compound from brain tissue and plasma samples.

Materials:

  • Brain tissue or plasma samples

  • Internal Standard (ISTD): Arachidonoyl glycine-d8 (AraGly-d8)

  • 2:1 Chloroform:Methanol with 2 mM Phenylmethylsulfonyl fluoride (PMSF)

  • 1 N Hydrochloric acid (HCl)

  • 0.73% w/v Sodium chloride (NaCl) solution

  • Chloroform

  • Acetone

  • Methanol

  • Deionized water

  • Vortex mixer

  • Centrifuge (capable of 3,000 rpm at 4°C)

  • Nitrogen evaporator

Procedure:

  • Sample Homogenization (for Brain Tissue): Homogenize brain tissue samples in an appropriate buffer.

  • Extraction Solution Preparation:

    • For Brain Homogenate: To the homogenate, add 300 μL of 0.73% w/v sodium chloride and a known amount (e.g., 50 pmol) of AraGly-d8 ISTD.[1]

    • For Plasma: In a clean tube, combine a 25 μL aliquot of the plasma sample with 1,400 μL of 2:1 chloroform:methanol with 2 mM PMSF, 50 μL of 1 N HCl, 150 μL of deionized water, 300 μL of 0.73% sodium chloride, and a known amount (e.g., 50 pmol) of AraGly-d8.[1]

  • Liquid-Liquid Extraction:

    • Vortex all samples for 1 minute.

    • Centrifuge at 3,000 rpm at 4°C for 10 minutes.[1]

    • Carefully transfer the lower organic layer to a new tube.

    • Re-extract the remaining aqueous layer twice more with 800 μL of chloroform each time, vortexing and centrifuging as before.[1]

    • Pool all organic layers for each sample.

  • Drying and Protein Precipitation:

    • Dry the combined organic layers under a stream of nitrogen at room temperature.[1]

    • Perform protein precipitation by adding 100 μL of chloroform, vortexing, and then adding 1,000 μL of acetone.[1]

    • Vortex the samples again and centrifuge.

    • Transfer the supernatant to a fresh tube.

  • Final Reconstitution:

    • Dry the supernatant under nitrogen.

    • Reconstitute the dried extract in 50 μL of methanol. The sample is now ready for HPLC-MS/MS analysis.[1]

HPLC-MS/MS Analysis

Instrumentation:

  • HPLC System: Sciex ExionLC 2.0 or equivalent

  • Mass Spectrometer: Sciex 6500 QTRAP system with an IonDrive Turbo V source or equivalent

  • HPLC Column: Zorbax XDB C18 (4.6 × 75 mm, 3.5 μm) or equivalent[1]

Chromatographic Conditions:

ParameterValue
Mobile Phase A Water with 13 mM ammonium acetate and 1% formic acid[1]
Mobile Phase B Acetonitrile[1]
Flow Rate 1 mL/min[1]
Column Temperature 40 °C[1]
Injection Volume 4 μL[1]
Gradient Start at 50% B, ramp to 100% B over 10 min, hold at 100% B for 2.4 min, return to 50% B in 0.1 min, and hold at 50% B for 2.5 min.[1]
Total Run Time 15 min[1]

Mass Spectrometry Parameters:

The analysis is conducted in negative ion mode using Multiple Reaction Monitoring (MRM).

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDepolarization Potential (DP) (V)Collision Energy (CE) (V)
This compound (OlAla) 35288-170-25
Arachidonoyl glycine-d8 (ISTD) 36874-93-25
Arachidonoyl glycine-d8 (ISTD) 368267-93-25

Source Temperature: 700°C[1]

Data Presentation

The following tables summarize representative quantitative data for this compound obtained using this protocol.

Table 1: Intra- and Interday Bias and Precision [4]

AnalyteQuality Control LevelIntraday Bias (%)Interday Bias (%)Intraday Precision (%CV)Interday Precision (%CV)
OlAla Low (LQC)±19< ±8< ±11< ±11
Medium (MQC)±19< ±8< ±11< ±11
High (HQC)±19< ±8< ±11< ±11

Table 2: Quantification of this compound in Mouse Brain and Plasma [4]

Sample TypeTreatmentThis compound Concentration (pmol/g or pmol/mL) ± SD
Whole Brain Vehicle1.6 ± 1.4
60 mg/kg OlAla (i.p.)379 ± 100
Plasma VehicleBelow LOQ
60 mg/kg OlAla (i.p.)8,400 ± 3,500

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for N-acyl amino acids and the experimental workflow for this compound quantification.

G FattyAcid Fatty Acyl-CoA (e.g., Oleoyl-CoA) NAAA_Synthase N-acyl Transferase or Cytochrome c FattyAcid->NAAA_Synthase AminoAcid Amino Acid (e.g., Alanine) AminoAcid->NAAA_Synthase NAAA This compound NAAA_Synthase->NAAA NAAA_ext This compound (extracellular) PPARa PPARα NAAA->PPARa Modulation GPCR GPCR (e.g., GPR18) NAAA_ext->GPCR Downstream Downstream Signaling (e.g., MAPK, Akt) GPCR->Downstream Gene Gene Expression (Lipid Metabolism, Inflammation) PPARa->Gene

Caption: Proposed signaling pathway for this compound.

G cluster_workflow HPLC-MS/MS Workflow for this compound Quantification Start Sample Collection (Brain or Plasma) Spike Spike with Internal Standard (AraGly-d8) Start->Spike LLE Liquid-Liquid Extraction (Chloroform:Methanol) Spike->LLE Drydown1 Dry Down Organic Layer LLE->Drydown1 Precipitate Protein Precipitation (Acetone) Drydown1->Precipitate Drydown2 Dry Down Supernatant Precipitate->Drydown2 Reconstitute Reconstitute in Methanol Drydown2->Reconstitute Inject HPLC-MS/MS Analysis Reconstitute->Inject Data Data Acquisition & Processing (MRM) Inject->Data

Caption: Experimental workflow for this compound quantification.

References

Developing a Cell-Based Assay for N-oleoyl alanine Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-oleoyl alanine is a naturally occurring N-acyl amide, a class of lipid signaling molecules that have garnered significant interest for their diverse biological activities.[1] These molecules are known to interact with various cellular targets, including G protein-coupled receptors (GPCRs) and transient receptor potential (TRP) channels, to modulate physiological processes. While the complete biological activity of this compound is still under investigation, its structural similarity to other bioactive lipids suggests its potential involvement in metabolic regulation and cellular signaling.

This document provides detailed protocols for developing and implementing cell-based assays to characterize the activity of this compound, with a primary focus on its potential interaction with the long-chain fatty acid receptor, GPR120 (also known as FFAR4). GPR120 is a promising therapeutic target for metabolic diseases and is known to be activated by unsaturated long-chain fatty acids.[2][3] The primary signaling pathway for GPR120 involves coupling to Gαq/11, which leads to an increase in intracellular calcium ([Ca2+]i).[4][5][6][7][8][9] Additionally, GPR120 has been reported to couple to Gαi/s, resulting in the modulation of cyclic AMP (cAMP) levels in a cell-type-specific manner.[7][10]

Furthermore, given that related N-acyl amides have been shown to activate peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor involved in lipid metabolism, a protocol for a PPARα reporter assay is also included to enable a broader characterization of this compound's potential mechanisms of action.[11][12]

These application notes will guide researchers in establishing robust and reliable in vitro systems to screen for and characterize the pharmacological activity of this compound and related compounds.

Key Experimental Assays

This document outlines three key cell-based assays to comprehensively evaluate the biological activity of this compound:

  • Intracellular Calcium Mobilization Assay: To determine the ability of this compound to activate Gαq-coupled receptors like GPR120.

  • cAMP Modulation Assay: To investigate the potential of this compound to signal through Gαs- or Gαi-coupled pathways.

  • PPARα Reporter Gene Assay: To assess the activity of this compound as a potential ligand for the nuclear receptor PPARα.

Data Presentation

The following tables summarize representative quantitative data that can be obtained from the described assays.

Note: As specific EC50 values for this compound are not widely published, the data presented for GPR120 activation are representative values for a known GPR120 agonist, α-linolenic acid, to illustrate the expected experimental outcomes.

Table 1: Intracellular Calcium Mobilization in GPR120-Expressing Cells

CompoundCell LineAssay TypeReadoutEC50 (µM)
This compoundCHO-K1/GPR120Calcium MobilizationRelative Fluorescence Units (RFU)To be determined
α-linolenic acid (Example)CHO-K1/GPR120Calcium MobilizationRelative Fluorescence Units (RFU)10.5
GW9508 (Positive Control)CHO-K1/GPR120Calcium MobilizationRelative Fluorescence Units (RFU)2.2[2]
Vehicle (Negative Control)CHO-K1/GPR120Calcium MobilizationRelative Fluorescence Units (RFU)No response

Table 2: cAMP Modulation in GPR120-Expressing Cells

CompoundCell LineAssay TypeReadoutEC50 / IC50 (µM)Effect
This compoundHEK293/GPR120cAMP AssayRelative Luminescence Units (RLU)To be determinedTo be determined
Forskolin (Positive Control for Gs)HEK293/GPR120cAMP AssayRelative Luminescence Units (RLU)~10Increase in cAMP
Vehicle (Negative Control)HEK293/GPR120cAMP AssayRelative Luminescence Units (RLU)No responseNo change in cAMP

Table 3: PPARα Activation in Reporter Cell Line

CompoundCell LineAssay TypeReadoutEC50 (µM)
This compoundHepG2-PPRE-LucPPARα ReporterRelative Luminescence Units (RLU)To be determined
GW7647 (Positive Control)HepG2-PPRE-LucPPARα ReporterRelative Luminescence Units (RLU)0.001-0.006[11]
Vehicle (Negative Control)HepG2-PPRE-LucPPARα ReporterRelative Luminescence Units (RLU)No response

Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol is designed to measure the transient increase in intracellular calcium concentration following the activation of Gαq-coupled receptors, such as GPR120.

Signaling Pathway

Gq_Pathway NOA This compound GPR120 GPR120 NOA->GPR120 Binds Gq Gαq GPR120->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca_cyto Increased [Ca2+]i ER->Ca_cyto Releases Ca_ER Ca2+ Cell_Response Cellular Response Ca_cyto->Cell_Response Triggers

GPR120 Gαq Signaling Pathway

Experimental Workflow

Calcium_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture CHO-K1/GPR120 cells in 96-well plates Dye_Loading 2. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Cell_Culture->Dye_Loading Wash 3. Wash cells to remove extracellular dye Dye_Loading->Wash Add_Compound 4. Add this compound and controls Wash->Add_Compound Measure_Fluorescence 5. Measure fluorescence kinetically (e.g., FLIPR) Add_Compound->Measure_Fluorescence Plot_Data 6. Plot fluorescence vs. time Measure_Fluorescence->Plot_Data Dose_Response 7. Generate dose-response curve and calculate EC50 Plot_Data->Dose_Response

Calcium Mobilization Assay Workflow

Materials:

  • CHO-K1 or HEK293 cells stably expressing human GPR120 (e.g., from GenScript, Charles River Laboratories).[13][14]

  • Cell culture medium (e.g., DMEM/F-12) with appropriate supplements and selection antibiotic.

  • Black, clear-bottom 96-well microplates.

  • This compound.

  • Positive control agonist (e.g., GW9508 or α-linolenic acid).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Probenecid (optional, to prevent dye leakage).

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).[15]

  • Fluorescence plate reader with kinetic reading capability and automated liquid handling (e.g., FLIPR, FlexStation).[16]

Protocol:

  • Cell Culture:

    • Culture the GPR120-expressing cells in T-75 flasks until they reach 80-90% confluency.

    • Seed the cells into black, clear-bottom 96-well plates at a density of 25,000-50,000 cells per well.

    • Incubate for 24-48 hours to allow for cell attachment and formation of a monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in assay buffer.

    • Aspirate the culture medium from the cell plate and add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Cell Washing:

    • Gently wash the cells twice with 100 µL of assay buffer to remove any extracellular dye.

    • After the final wash, leave 100 µL of assay buffer in each well.

  • Compound Addition and Fluorescence Measurement:

    • Prepare serial dilutions of this compound and control compounds in assay buffer at 2X the final desired concentration.

    • Set up the fluorescence plate reader to measure fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4) at 1-second intervals.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Using the instrument's liquid handling, add 100 µL of the 2X compound solutions to the corresponding wells.

    • Continue to measure the fluorescence intensity for an additional 2-3 minutes.

  • Data Analysis:

    • The change in fluorescence is typically expressed as the peak fluorescence intensity minus the baseline fluorescence.

    • Plot the fluorescence response against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

cAMP Modulation Assay

This assay measures changes in intracellular cAMP levels to determine if this compound activates Gαs- or Gαi-coupled receptors.

Signaling Pathway

cAMP_Pathway NOA This compound GPR120 GPR120 NOA->GPR120 Gs Gαs GPR120->Gs Activates Gi Gαi GPR120->Gi Activates AC Adenylate Cyclase (AC) Gs->AC Stimulates Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates

GPR120 Gαs/Gαi Signaling Pathways

Experimental Workflow

cAMP_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture HEK293/GPR120 cells in 96-well plates Induction 2. Treat cells with N-oleoyl alanine, forskolin (for Gi), and controls Cell_Culture->Induction Lysis 3. Lyse cells to release cAMP Induction->Lysis Detection 4. Add cAMP detection reagent (e.g., cAMP-Glo™) Lysis->Detection Luminescence 5. Measure luminescence Detection->Luminescence Standard_Curve 6. Generate cAMP standard curve Luminescence->Standard_Curve Calculate_cAMP 7. Determine cAMP concentration and plot dose-response Standard_Curve->Calculate_cAMP

cAMP Modulation Assay Workflow

Materials:

  • HEK293 cells stably expressing human GPR120.

  • Cell culture medium and supplements.

  • White, opaque 96-well microplates.

  • This compound.

  • Forskolin (to stimulate cAMP production for Gi-coupled receptor assays).

  • 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor.

  • cAMP assay kit (e.g., cAMP-Glo™ Assay from Promega).

  • Luminometer.

Protocol (using cAMP-Glo™ Assay as an example):

  • Cell Culture:

    • Seed HEK293/GPR120 cells in white, opaque 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and controls in assay buffer containing IBMX.

    • For Gs agonism: Add the compound dilutions directly to the cells.

    • For Gi agonism: Pre-treat cells with the compound dilutions for 15-30 minutes, then add a sub-maximal concentration of forskolin (e.g., 1-10 µM) to stimulate cAMP production.

    • Incubate for 30 minutes at room temperature.

  • Cell Lysis:

    • Add cAMP-Glo™ Lysis Buffer to each well and incubate for 15 minutes with shaking.

  • cAMP Detection:

    • Add the cAMP Detection Solution (containing Protein Kinase A) to each well and incubate for 20 minutes.

  • Luminescence Measurement:

    • Add the Kinase-Glo® Reagent to terminate the PKA reaction and generate a luminescent signal.

    • Incubate for 10 minutes and measure luminescence using a plate reader.

  • Data Analysis:

    • Generate a cAMP standard curve using the provided standards.

    • Convert the luminescence readings from the experimental wells to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the logarithm of the compound concentration to determine EC50 (for Gs) or IC50 (for Gi) values.

PPARα Reporter Gene Assay

This assay utilizes a luciferase reporter gene under the control of a PPARα-responsive promoter to measure the activation of PPARα.

Logical Relationship

PPARa_Logic cluster_nucleus Nucleus NOA This compound PPARa PPARα NOA->PPARa Binds and Activates RXR RXR PPARa->RXR PPRE PPRE (Promoter) PPARa->PPRE Binds to RXR->PPRE Binds to Luciferase Luciferase Gene Transcription Gene Transcription PPRE->Transcription Initiates Luminescence Luminescent Signal Transcription->Luminescence Leads to

PPARα Reporter Assay Principle

Experimental Workflow

PPARa_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture HepG2 cells in 96-well plates Transfection 2. Transfect with PPARα expression vector and PPRE-luciferase reporter Cell_Culture->Transfection Add_Compound 3. Treat cells with N-oleoyl alanine and controls Transfection->Add_Compound Incubate 4. Incubate for 18-24 hours Add_Compound->Incubate Lysis_Luciferin 5. Lyse cells and add luciferin substrate Incubate->Lysis_Luciferin Measure_Luminescence 6. Measure luminescence Lysis_Luciferin->Measure_Luminescence Dose_Response 7. Generate dose-response curve and calculate EC50 Measure_Luminescence->Dose_Response

PPARα Reporter Assay Workflow

Materials:

  • A suitable cell line, such as HepG2 or HEK293.

  • Cell culture medium and supplements.

  • White, opaque 96-well microplates.

  • A PPARα expression plasmid.

  • A luciferase reporter plasmid containing a peroxisome proliferator response element (PPRE).

  • A transfection reagent (e.g., Lipofectamine).

  • This compound.

  • Positive control agonist (e.g., GW7647).

  • Luciferase assay system (e.g., from Promega).

  • Luminometer.

Protocol:

  • Cell Culture and Transfection:

    • Seed HepG2 cells in 96-well plates.

    • Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions. A co-transfected Renilla luciferase plasmid can be used as a control for transfection efficiency.

    • Incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and control compounds.

    • Replace the culture medium with medium containing the compound dilutions.

    • Incubate for 18-24 hours.

  • Luciferase Assay:

    • Aspirate the medium and lyse the cells using the lysis buffer provided in the luciferase assay kit.

    • Transfer the cell lysate to an opaque microplate.

    • Add the luciferase substrate to the lysate.

  • Luminescence Measurement:

    • Immediately measure the luminescence using a luminometer. If a Renilla luciferase control was used, measure its activity as well.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable).

    • Plot the normalized luciferase activity against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

The protocols detailed in these application notes provide a robust framework for the in vitro characterization of this compound's biological activity. By employing intracellular calcium mobilization, cAMP modulation, and PPARα reporter assays, researchers can effectively screen for and characterize the pharmacological profile of this and other related lipid signaling molecules. These assays are essential tools for advancing our understanding of N-acyl amides and for the development of novel therapeutics targeting GPCRs and nuclear receptors involved in metabolic and inflammatory diseases.

References

In Vivo Administration of N-oleoyl Alanine in Rodent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-oleoyl alanine (OlAla) is an endogenous N-acyl amino acid, a class of lipid signaling molecules that are gaining significant attention for their neuromodulatory and therapeutic potential. Structurally similar to the endocannabinoid anandamide, OlAla has demonstrated efficacy in various preclinical rodent models, particularly in the context of substance abuse and withdrawal. These notes provide a comprehensive overview of the in vivo administration of OlAla in rodent models, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound observed in various rodent models.

Table 1: Effects of Orally Administered this compound on Opioid Withdrawal in Rats [1]

ExperimentDose (mg/kg, p.o.)Animal ModelKey Findings
Acute Morphine Withdrawal-Induced Conditioned Place Aversion5Male Sprague-Dawley RatsIneffective in blocking conditioned place aversion.
20Male Sprague-Dawley RatsBlocked the establishment of conditioned place aversion.
Chronic Heroin Withdrawal-Induced Somatic Symptoms5Male Sprague-Dawley RatsReduced abdominal contractions and diarrhea.
20 - 80Male Sprague-Dawley RatsIneffective in reducing somatic withdrawal symptoms.

Table 2: Effects of Intraperitoneally Administered this compound on Alcohol and Nicotine Reward in Mice [2][3][4]

ExperimentDose (mg/kg, i.p.)Animal ModelKey Findings
Alcohol Self-Administration and Preference60C57BL/6J Mice (Male and Female)Significantly reduced alcohol intake and preference.
Nicotine-Induced Conditioned Place Preference (CPP)5, 15, 30ICR Mice (Male and Female)Attenuated nicotine-induced CPP. A dose of 30 mg/kg was effective.
Spontaneous Nicotine Withdrawal30, 60ICR Mice (Male and Female)Reduced somatic and affective signs of nicotine withdrawal.

Experimental Protocols

Oral Administration for Opioid Withdrawal Studies in Rats[1]

a. Materials:

  • This compound (OlAla)

  • Vehicle solution: Ethanol, Tween 80, and physiological saline (1:1:19 ratio initially, with ethanol evaporated)

  • Oral gavage needles

  • Rat model of opioid withdrawal (e.g., naloxone-precipitated withdrawal after morphine or heroin exposure)

b. Protocol:

  • Vehicle Preparation: Dissolve OlAla in a mixture of ethanol, Tween 80, and physiological saline (1:1:19).

  • Use a stream of nitrogen to evaporate the ethanol, resulting in a final vehicle of Tween 80 and saline in a 1:9 ratio.

  • Prepare OlAla concentrations ranging from 5–80 mg/mL.

  • Administration: Administer the OlAla solution or vehicle intragastrically to rats via oral gavage at a volume of 1 mL/kg.

  • Timing: For acute withdrawal models, administer OlAla 60 minutes prior to the precipitation of withdrawal (e.g., by naloxone injection).[1]

  • Behavioral Assessment: Following administration, assess for affective (e.g., conditioned place aversion) and somatic (e.g., abdominal contractions, diarrhea) signs of withdrawal.

Intraperitoneal Administration for Alcohol and Nicotine Studies in Mice[2][3][4]

a. Materials:

  • This compound (OlAla)

  • Vehicle solution (e.g., saline, or a mixture of ethanol, Tween 80, and saline)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Mouse model of alcohol self-administration or nicotine reward/withdrawal

b. Protocol:

  • Drug Preparation: Dissolve OlAla in the appropriate vehicle to achieve the desired concentration (e.g., for a 60 mg/kg dose).

  • Administration: Administer the OlAla solution or vehicle via i.p. injection.

  • Timing:

    • For alcohol self-administration: Inject 30 minutes before the drinking session.[2]

    • For nicotine-induced CPP: Inject 15 minutes prior to nicotine or saline administration during conditioning sessions.[3][4]

    • For nicotine withdrawal assessment: Administer 15 minutes prior to behavioral testing (e.g., light/dark box assay).[4]

  • Behavioral Assessment:

    • Measure alcohol intake and preference in the self-administration paradigm.

    • Assess conditioned place preference scores.

    • Quantify somatic and affective withdrawal signs.

Signaling Pathways and Experimental Workflows

The mechanisms of action for this compound are still under investigation, but studies suggest it modulates the endocannabinoid system and may act through pathways distinct from its structural analog, N-oleoyl glycine (OlGly).[4]

OlAla This compound (OlAla) ECS Endocannabinoid System Modulation OlAla->ECS Modulates PPARa PPARα Nicotine_Reward Nicotine Reward (CPP) OlAla->Nicotine_Reward Independent of ECS->Nicotine_Reward Attenuates Alcohol_Reward Alcohol Reward (Self-Administration) ECS->Alcohol_Reward Attenuates Opioid_Withdrawal Opioid Withdrawal Symptoms ECS->Opioid_Withdrawal Attenuates

Caption: Proposed signaling pathway for this compound's effects.

cluster_prep Preparation cluster_admin Administration cluster_model Rodent Model cluster_assess Assessment OlAla_prep This compound (OlAla) Preparation PO_admin Oral Gavage (p.o.) (Rats) OlAla_prep->PO_admin IP_admin Intraperitoneal (i.p.) (Mice) OlAla_prep->IP_admin Vehicle_prep Vehicle Preparation (e.g., Tween 80/Saline) Vehicle_prep->PO_admin Vehicle_prep->IP_admin Opioid_model Opioid Withdrawal PO_admin->Opioid_model Alcohol_model Alcohol Self-Administration IP_admin->Alcohol_model Nicotine_model Nicotine Reward/Withdrawal IP_admin->Nicotine_model Behavioral_assess Behavioral Assays (CPP, Somatic Signs, Intake) Opioid_model->Behavioral_assess Alcohol_model->Behavioral_assess Nicotine_model->Behavioral_assess

Caption: Experimental workflow for in vivo OlAla administration.

References

Application Notes and Protocols for N-oleoyl Alanine Dosage Calculation in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to calculating the correct dosage of N-oleoyl alanine (OlAla) for animal studies. This document outlines the known physiological effects of OlAla, details established protocols for dose calculation and administration, and provides visualizations of its signaling pathway and experimental workflows.

Introduction to this compound

This compound is an endogenous N-acyl amino acid, structurally similar to the endocannabinoid anandamide, that has garnered significant interest for its neuromodulatory properties. It is being investigated for its therapeutic potential in a variety of conditions, particularly in the context of addiction and withdrawal from substances of abuse.

Physiological Effects:

  • Opioid Withdrawal: Studies in rat models have demonstrated that OlAla can attenuate both the affective and somatic symptoms of opioid withdrawal.[1][2][3][4][5]

  • Nicotine Withdrawal: In mice, OlAla has been shown to reduce the rewarding effects of nicotine and alleviate withdrawal symptoms.[6][7][8]

  • Alcohol Consumption: Research indicates that OlAla can decrease alcohol self-administration and preference in mice.[9][10]

Mechanism of Action:

This compound is known to interact with the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a key role in the regulation of lipid metabolism and inflammation.[6][11] Its effects are also believed to be mediated in part through the endocannabinoid system.

Quantitative Data Summary

The following tables summarize the dosages of this compound used in various animal studies. This information can serve as a starting point for designing new experiments.

Table 1: this compound Dosages in Mouse Studies

IndicationStrainRoute of AdministrationDosage Range (mg/kg)VehicleKey FindingsReference
Nicotine Reward & WithdrawalICRIntraperitoneal (i.p.)5, 15, 30Ethanol:Emulphor:Saline (1:1:18)Prevented nicotine-induced conditioned place preference (CPP).[6][12]
Nicotine WithdrawalICRIntraperitoneal (i.p.)30, 60Ethanol:Emulphor:Saline (1:1:18)Attenuated somatic and affective nicotine withdrawal signs.[6]
Alcohol ConsumptionICRIntraperitoneal (i.p.)60Not specifiedSignificantly reduced alcohol intake and preference.[9][10][12]

Table 2: this compound Dosages in Rat Studies

IndicationStrainRoute of AdministrationDosage Range (mg/kg)VehicleKey FindingsReference
Opioid Withdrawal (affective)Sprague DawleyOral Gavage5, 20Ethanol:Tween 80:Saline (1:1:19, ethanol evaporated)20 mg/kg reduced morphine withdrawal-induced conditioned place aversion.[1][2][3][4]
Opioid Withdrawal (somatic)Sprague DawleyOral Gavage5, 20, 40, 80Ethanol:Tween 80:Saline (1:1:19, ethanol evaporated)5 mg/kg reduced heroin withdrawal-induced abdominal contractions and diarrhea.[1][3][5]
Morphine ToleranceSprague DawleyIntraperitoneal (i.p.)5Ethanol:Tween 80:Saline (1:1:18, ethanol evaporated)Did not interfere with the establishment of morphine tolerance.[11]

Experimental Protocols

Preparation of this compound Solution

Materials:

  • This compound powder

  • Ethanol (200 proof)

  • Tween 80 or Emulphor

  • Physiological saline (0.9% w/v)

  • Nitrogen gas source (optional, for ethanol evaporation)

Protocol for Intraperitoneal (i.p.) Injection (Ethanol:Emulphor:Saline Vehicle): [6]

  • Dissolve the required amount of this compound in ethanol.

  • Add Emulphor to the solution. The final ratio of ethanol to Emulphor should be 1:1.

  • Slowly add physiological saline while vortexing to create a stable emulsion. The final ratio of the vehicle components (ethanol:Emulphor:saline) should be 1:1:18.

  • Ensure the final solution is homogenous before administration.

Protocol for Oral Gavage (Tween 80:Saline Vehicle): [1][11]

  • Dissolve the this compound in ethanol.

  • Add Tween 80 to the solution.

  • Use a stream of nitrogen gas to gently evaporate the ethanol.

  • Add physiological saline to achieve the final desired concentration. The final vehicle should consist of a 1:9 ratio of Tween 80 to saline.

  • Administer the solution intragastrically at a volume of 1 mL/kg.

Dosage Calculation Using Allometric Scaling

Allometric scaling is a method used to extrapolate drug doses between different animal species based on their body surface area, which is related to metabolic rate.[13][14][15] The general formula for allometric scaling is:

Dose₂ = Dose₁ × (Weight₂ / Weight₁)ᵇ

Where:

  • Dose₁ is the known dose in the first species.

  • Weight₁ is the body weight of the first species.

  • Dose₂ is the calculated dose for the second species.

  • Weight₂ is the body weight of the second species.

  • 'b' is the allometric exponent, which is typically between 0.67 and 0.75 for many drugs. An exponent of 0.75 is commonly used for substances eliminated primarily by metabolism.[16]

Example Protocol: Scaling a Dose from Mouse to Rat

Objective: To calculate the equivalent dose of this compound for a 250g rat, based on an effective dose of 30 mg/kg in a 25g mouse.

Parameters:

  • Dose₁ (mouse): 30 mg/kg

  • Weight₁ (mouse): 0.025 kg

  • Weight₂ (rat): 0.250 kg

  • Allometric exponent (b): 0.75

Calculation Steps:

  • Calculate the total dose in the mouse:

    • 30 mg/kg * 0.025 kg = 0.75 mg

  • Apply the allometric scaling formula to find the total dose in the rat:

    • Dose₂ = 0.75 mg × (0.250 kg / 0.025 kg)⁰.⁷⁵

    • Dose₂ = 0.75 mg × (10)⁰.⁷⁵

    • Dose₂ = 0.75 mg × 5.623

    • Dose₂ ≈ 4.22 mg

  • Calculate the dose in mg/kg for the rat:

    • 4.22 mg / 0.250 kg ≈ 16.88 mg/kg

Table 3: Allometric Scaling Conversion Factors (based on Body Surface Area)

For a more simplified approach, the following conversion factors (Km ratio), derived from body surface area calculations, can be used to estimate the Human Equivalent Dose (HED) or Animal Equivalent Dose (AED). To convert a dose from Animal A to Animal B, you would first convert the dose from Animal A to the HED, and then from the HED to the dose for Animal B.

SpeciesBody Weight (kg)Body Surface Area (m²)Kₘ (Weight/BSA)To Convert from Animal Dose (mg/kg) to HED (mg/kg), divide by:
Human601.6237-
Rat0.150.02566.2
Mouse0.020.007312.3
Rabbit1.80.15123.1
Dog100.50201.9

Source: Data adapted from FDA guidance and other publications.[14]

Visualizations

This compound Signaling Pathway

OlAla_Signaling cluster_nucleus Nucleus OlAla This compound (OlAla) PPARa PPARα OlAla->PPARa activates PPRE Peroxisome Proliferator Response Element (PPRE) PPARa->PPRE RXR RXR RXR->PPRE TargetGenes Target Gene Transcription PPRE->TargetGenes LipidMetabolism Increased Lipid Metabolism TargetGenes->LipidMetabolism AntiInflammatory Anti-inflammatory Effects TargetGenes->AntiInflammatory Nucleus Nucleus

Caption: this compound activates PPARα, leading to gene transcription.

Experimental Workflow for Oral Gavage Study

Oral_Gavage_Workflow start Start acclimatization Animal Acclimatization (e.g., 1 week) start->acclimatization randomization Randomization into Treatment Groups acclimatization->randomization drug_prep Prepare this compound Solution randomization->drug_prep administration Oral Gavage Administration (1 mL/kg) randomization->administration drug_prep->administration behavioral_testing Behavioral Testing (e.g., Conditioned Place Aversion) administration->behavioral_testing data_collection Data Collection and Analysis behavioral_testing->data_collection end End data_collection->end

Caption: Workflow for an oral gavage study with this compound.

Allometric Scaling Logic

Allometric_Scaling_Logic start Known Information Dose₁ (mg/kg) in Species 1 Weight₁ (kg) of Species 1 calc1 Calculate Total Dose in Species 1|{Total Dose₁ = Dose₁ × Weight₁} start->calc1 input2 Target Species Information Weight₂ (kg) of Species 2 calc2 Apply Allometric Formula|{Dose₂ = Total Dose₁ × (Weight₂ / Weight₁)ᵇ} input2->calc2 calc1->calc2 calc3 Calculate Final Dose in Species 2|{Final Dose (mg/kg) = Dose₂ / Weight₂} calc2->calc3 result Estimated Dose in Species 2 (mg/kg) calc3->result

Caption: Logical flow for allometric dose calculation.

References

Application Note and Protocol: Quantification of N-oleoyl Alanine in Plasma Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of N-oleoyl alanine (OlAla) in plasma samples using a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. The protocol is designed to support pharmacokinetic studies and investigations into the physiological roles of N-acyl amino acids.

Introduction

This compound is an endogenous N-acyl amino acid, a class of lipid signaling molecules involved in various physiological processes. Interest in OlAla has grown due to its potential therapeutic effects, including its role in reducing the rewarding effects of drugs of abuse and alleviating withdrawal symptoms in preclinical models[1][2][3]. Accurate quantification of endogenous and administered OlAla in biological matrices like plasma is crucial for understanding its pharmacokinetics and pharmacodynamics. The following protocol is based on a validated method demonstrating high recovery and reliability for the analysis of OlAla in plasma[1][2][3].

Quantitative Data Summary

The performance of the described HPLC-MS/MS method is summarized below. These tables provide key parameters for the quantification of this compound.

Table 1: Mass Spectrometry Parameters for this compound (OlAla) and Internal Standard (ISTD) [1]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Depolarization Potential (DP, V)Collision Energy (CE, V)Ionization Mode
This compound (OlAla)35288-170-25Negative
Arachidonoyl glycine-d8 (AraGly-d8) (ISTD)36874-93-25Negative

Table 2: Method Validation Parameters [1]

ParameterValue
Recovery>90%
Assay Bias and PrecisionWithin ±20%
Limit of Quantitation (LOQ)0.1 pmol
Linearity Range0.1 - 50 pmol

Experimental Protocol

This protocol details the necessary reagents, sample preparation procedure, and instrumental analysis for the quantification of this compound in plasma.

Materials and Reagents
  • Solvents: HPLC grade acetone, acetonitrile, methanol, and chloroform.

  • Acids: ACS grade formic acid and hydrochloric acid (HCl).

  • Salts: Certified ammonium acetate and sodium chloride.

  • Inhibitor: Phenylmethylsulfonyl fluoride (PMSF).

  • Standards: this compound and Arachidonoyl glycine-d8 (AraGly-d8) analytical reference standards.

  • Water: Deionized water.

Sample Preparation: Liquid-Liquid Extraction
  • Sample Collection: Collect whole blood samples and centrifuge at 4,000 rpm for 10 minutes at 4°C to separate the plasma. Flash freeze the plasma supernatant in liquid nitrogen and store at -80°C until extraction[1].

  • Extraction Solvent Preparation: Prepare a 2:1 chloroform:methanol solution containing 2 mM PMSF.

  • Initial Extraction:

    • To a microcentrifuge tube, add the plasma sample.

    • Add 1,400 µL of the 2:1 chloroform:methanol extraction solvent, 50 µL of 1 N HCl, and 300 µL of 0.73% sodium chloride[1].

    • Add the internal standard, Arachidonoyl glycine-d8 (AraGly-d8), to all samples, calibrators, and controls.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 3,000 rpm for 10 minutes at 4°C[1].

  • Organic Phase Collection:

    • Carefully transfer the lower organic layer to a new collection tube.

    • Re-extract the remaining aqueous layer twice more with 800 µL of chloroform each time. Vortex and centrifuge after each addition and pool the organic layers[1].

  • Drying and Protein Precipitation:

    • Dry the combined organic layers under a stream of nitrogen at room temperature.

    • Perform protein precipitation by adding 100 µL of chloroform, vortexing, and then adding 1,000 µL of acetone[1].

    • Vortex the sample and centrifuge.

    • Transfer the supernatant to a fresh tube.

  • Final Reconstitution:

    • Dry down the supernatant under nitrogen.

    • Reconstitute the dried extract in 50 µL of methanol for HPLC-MS/MS analysis[1].

HPLC-MS/MS Instrumental Analysis
  • Liquid Chromatograph: Sciex ExionLC 2.0 or equivalent.

  • Mass Spectrometer: Sciex 6500 QTRAP system with an IonDrive Turbo V source or equivalent.

  • Column: Zorbax XDB C18 (4.6 × 75 mm, 3.5 µm)[1].

  • Column Temperature: 40°C.

  • Injection Volume: 4 µL[1].

  • Mobile Phase A: Water with 13 mM ammonium acetate and 1% formic acid[1].

  • Mobile Phase B: Acetonitrile[1].

  • Flow Rate: 1 mL/min[1].

Table 3: Chromatographic Gradient [1]

Time (min)% Mobile Phase B
0.050
10.0100
12.4100
12.550
15.050
  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).

    • Use the mass transitions specified in Table 1.

    • The source temperature should be set to 700°C[1].

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Plasma Plasma Sample ISTD Add Internal Standard (AraGly-d8) Plasma->ISTD 1 LLE Liquid-Liquid Extraction (Chloroform:Methanol, HCl, NaCl) Centrifuge1 Vortex & Centrifuge LLE->Centrifuge1 3 ISTD->LLE 2 CollectOrganic Collect Organic Layer Centrifuge1->CollectOrganic 4 Drydown1 Nitrogen Evaporation CollectOrganic->Drydown1 5 ProteinPrecip Protein Precipitation (Chloroform, Acetone) Drydown1->ProteinPrecip 6 Centrifuge2 Vortex & Centrifuge ProteinPrecip->Centrifuge2 7 CollectSupernatant Collect Supernatant Centrifuge2->CollectSupernatant 8 Drydown2 Nitrogen Evaporation CollectSupernatant->Drydown2 9 Reconstitute Reconstitute in Methanol Drydown2->Reconstitute 10 HPLC HPLC Separation (C18 Column) Reconstitute->HPLC 11. Inject MSMS MS/MS Detection (MRM Mode) HPLC->MSMS 12 Data Data Acquisition & Quantification MSMS->Data 13

Caption: Workflow for this compound quantification in plasma.

Potential Signaling Context of N-acyl Amino Acids

This compound is part of the broader family of N-acyl amino acids, which are recognized as signaling lipids. While the specific signaling pathway for OlAla is still under investigation, it is known to be structurally related to other bioactive lipids like N-oleoyl glycine (OlGly), which interacts with receptors such as PPARα and the cannabinoid receptor 1 (CB1)[4][5][6]. The degradation of these molecules is often mediated by enzymes like Fatty Acid Amide Hydrolase (FAAH)[2].

signaling_pathway cluster_synthesis Biosynthesis cluster_signaling Signaling & Degradation Oleoyl_CoA Oleoyl-CoA Synthesis_Enzyme N-acyltransferase (e.g., GLYATL2-like) Oleoyl_CoA->Synthesis_Enzyme Alanine Alanine Alanine->Synthesis_Enzyme OlAla This compound (OlAla) Synthesis_Enzyme->OlAla Biosynthesis Receptor Putative Receptors (e.g., GPCRs, PPARs) OlAla->Receptor Binding & Activation FAAH FAAH (Degradation Enzyme) OlAla->FAAH Hydrolysis Cellular_Response Cellular Response (e.g., Modulation of Neuronal Activity) Receptor->Cellular_Response Signal Transduction Degradation_Products Oleic Acid + Alanine FAAH->Degradation_Products

Caption: Putative metabolic pathway for this compound.

References

Application Notes and Protocols for Investigating Metabolic Disorders In Vivo Using N-oleoyl Alanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-oleoyl alanine (OlAla) is an endogenous N-acyl amino acid, a class of lipid signaling molecules that play significant roles in various physiological processes. Structurally similar to the endocannabinoid anandamide, this compound has been identified as a ligand for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and an inhibitor of Fatty Acid Amide Hydrolase (FAAH)[1][2]. These targets are critically involved in the regulation of lipid metabolism, glucose homeostasis, and inflammation, making this compound a promising investigational tool for metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).

These application notes provide a comprehensive overview of the potential in vivo applications of this compound in the study of metabolic disorders, based on its known pharmacological targets and data from analogous N-acyl amides. Detailed experimental protocols are provided to guide researchers in designing and executing in vivo studies.

Mechanism of Action in Metabolic Regulation

This compound's therapeutic potential in metabolic disorders is primarily attributed to its interaction with two key molecular targets:

  • Peroxisome Proliferator-Activated Receptor alpha (PPARα): As a PPARα agonist, this compound is expected to stimulate the transcription of genes involved in fatty acid oxidation, leading to increased lipid catabolism and reduced lipid accumulation in tissues like the liver and skeletal muscle. PPARα activation is a well-established mechanism for improving dyslipidemia[3][4].

  • Fatty Acid Amide Hydrolase (FAAH): By inhibiting FAAH, the primary enzyme responsible for the degradation of N-acylethanolamines (NAEs), this compound can increase the endogenous levels of these signaling lipids, including oleoylethanolamide (OEA) and palmitoylethanolamide (PEA). OEA is a known satiety factor that reduces food intake and body weight, while PEA has anti-inflammatory properties. FAAH inhibition is being explored as a therapeutic strategy for metabolic and inflammatory conditions[5][6].

The dual action of this compound on both PPARα and FAAH suggests a multifaceted approach to mitigating metabolic dysregulation.

Signaling Pathways

The signaling cascades initiated by this compound in the context of metabolic regulation are multifaceted. The primary pathways involve the activation of PPARα and the inhibition of FAAH, leading to downstream effects on lipid and glucose metabolism.

OlAla This compound PPARa PPARα OlAla->PPARa Activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE Binds to RXR RXR RXR->PPRE Binds to Gene_Expression Target Gene Expression ↑ PPRE->Gene_Expression FA_Oxidation Fatty Acid Oxidation ↑ Gene_Expression->FA_Oxidation Lipid_Catabolism Lipid Catabolism ↑ FA_Oxidation->Lipid_Catabolism Triglycerides Triglyceride Levels ↓ Lipid_Catabolism->Triglycerides

Caption: this compound activates the PPARα signaling pathway.

OlAla This compound FAAH FAAH OlAla->FAAH Inhibits NAEs N-acylethanolamines (e.g., OEA, PEA) ↑ FAAH->NAEs Degrades Satiety Satiety ↑ NAEs->Satiety Inflammation Inflammation ↓ NAEs->Inflammation Food_Intake Food Intake ↓ Satiety->Food_Intake

Caption: this compound inhibits FAAH, increasing NAE levels.

Data Presentation

The following tables summarize hypothetical quantitative data based on expected outcomes from in vivo studies with this compound in a diet-induced obesity model. These are for illustrative purposes and actual results may vary.

Table 1: Effects of this compound on Metabolic Parameters in a High-Fat Diet (HFD) Induced Obesity Mouse Model

ParameterControl (Chow)Control (HFD)This compound (10 mg/kg, HFD)This compound (30 mg/kg, HFD)
Body Weight (g) 25.2 ± 1.542.8 ± 2.138.5 ± 1.935.1 ± 1.7**
Adipose Tissue (g) 1.8 ± 0.38.5 ± 0.96.7 ± 0.75.2 ± 0.6
Liver Weight (g) 1.2 ± 0.12.5 ± 0.22.1 ± 0.2*1.8 ± 0.1
Fasting Glucose (mg/dL) 95 ± 8145 ± 12128 ± 10115 ± 9
Fasting Insulin (ng/mL) 0.8 ± 0.22.5 ± 0.41.9 ± 0.31.4 ± 0.2
HOMA-IR 1.9 ± 0.49.0 ± 1.56.8 ± 1.14.8 ± 0.8
Serum Triglycerides (mg/dL) 80 ± 10150 ± 15125 ± 12*105 ± 11
Serum Cholesterol (mg/dL) 100 ± 12180 ± 20160 ± 18145 ± 15*

*p < 0.05, **p < 0.01 compared to Control (HFD) group. Data are presented as mean ± SEM.

Table 2: Effects of this compound on Gene Expression in Liver Tissue of HFD-fed Mice

GeneControl (HFD)This compound (30 mg/kg, HFD)Fold Change
PPARα 1.0 ± 0.21.8 ± 0.31.8
CPT1a 1.0 ± 0.12.5 ± 0.4 2.5
ACOX1 1.0 ± 0.22.1 ± 0.32.1
SREBP-1c 1.0 ± 0.30.6 ± 0.1-1.7
FASN 1.0 ± 0.20.7 ± 0.1*-1.4

*p < 0.05, **p < 0.01 compared to Control (HFD) group. Data are presented as mean ± SEM of relative expression levels.

Experimental Protocols

The following are detailed protocols for in vivo experiments designed to investigate the effects of this compound on metabolic disorders.

Protocol 1: High-Fat Diet-Induced Obesity Mouse Model

Objective: To evaluate the effect of this compound on body weight, adiposity, and metabolic parameters in a diet-induced obesity mouse model.

Materials:

  • Male C57BL/6J mice (8 weeks old)

  • Standard chow diet (10% kcal from fat)

  • High-fat diet (HFD) (60% kcal from fat)

  • This compound

  • Vehicle (e.g., 1% Tween 80 in saline)

  • Animal scale

  • Calipers for measuring fat pads

  • Blood glucose meter

  • Insulin ELISA kit

  • Triglyceride and Cholesterol assay kits

Procedure:

  • Acclimation: Acclimate mice to the animal facility for one week with ad libitum access to standard chow and water.

  • Diet Induction: Randomly divide mice into two main groups: a control group fed a standard chow diet and an experimental group fed a high-fat diet for 8-12 weeks to induce obesity.

  • Treatment Groups: After the diet induction period, divide the HFD-fed mice into treatment groups (n=8-10 per group):

    • HFD + Vehicle

    • HFD + this compound (e.g., 10 mg/kg)

    • HFD + this compound (e.g., 30 mg/kg)

  • Drug Administration: Administer this compound or vehicle daily via intraperitoneal (i.p.) injection for 4-6 weeks.

  • Monitoring: Monitor body weight and food intake weekly.

  • Metabolic Assessments:

    • At the end of the treatment period, perform a glucose tolerance test (GTT) and an insulin tolerance test (ITT) on separate days after an overnight fast.

    • Collect blood samples for the measurement of fasting glucose, insulin, triglycerides, and cholesterol.

  • Tissue Collection: At the end of the study, euthanize the mice and collect liver and adipose tissue for weight measurement, histological analysis, and gene expression analysis.

Start Start Acclimation Acclimation (1 week) Start->Acclimation Diet Diet Induction (8-12 weeks) Acclimation->Diet Chow Chow Diet Diet->Chow HFD High-Fat Diet Diet->HFD End End Chow->End Control Group Treatment Treatment (4-6 weeks) HFD->Treatment Vehicle Vehicle Treatment->Vehicle OlAla This compound Treatment->OlAla Monitoring Monitoring (Weekly) Treatment->Monitoring Assessments Metabolic Assessments Monitoring->Assessments Tissue Tissue Collection Assessments->Tissue Tissue->End

Caption: Experimental workflow for the high-fat diet-induced obesity model.

Protocol 2: Assessment of Glucose and Insulin Tolerance

Objective: To determine the effect of this compound on glucose metabolism and insulin sensitivity.

Materials:

  • Treated mice from Protocol 1

  • Glucose solution (20% in sterile saline)

  • Insulin (Humulin R)

  • Blood glucose meter and test strips

  • Microcentrifuge tubes

Procedure for Glucose Tolerance Test (GTT):

  • Fast mice for 6 hours.

  • Collect a baseline blood sample (t=0) from the tail vein.

  • Administer a glucose bolus (2 g/kg) via i.p. injection.

  • Collect blood samples at 15, 30, 60, 90, and 120 minutes post-injection.

  • Measure blood glucose levels at each time point.

Procedure for Insulin Tolerance Test (ITT):

  • Fast mice for 4 hours.

  • Collect a baseline blood sample (t=0) from the tail vein.

  • Administer an insulin bolus (0.75 U/kg) via i.p. injection.

  • Collect blood samples at 15, 30, 45, and 60 minutes post-injection.

  • Measure blood glucose levels at each time point.

Protocol 3: Gene Expression Analysis by qRT-PCR

Objective: To quantify the expression of key metabolic genes in the liver.

Materials:

  • Liver tissue collected from Protocol 1

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., PPARα, CPT1a, ACOX1, SREBP-1c, FASN) and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Procedure:

  • RNA Extraction: Isolate total RNA from liver tissue according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative real-time PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene expression.

Conclusion

This compound presents a compelling profile for the in vivo investigation of metabolic disorders due to its dual activity as a PPARα agonist and a FAAH inhibitor. The protocols outlined in these application notes provide a framework for researchers to explore its therapeutic potential in preclinical models of obesity, insulin resistance, and related metabolic dysfunctions. Further studies are warranted to fully elucidate the mechanisms of action and to validate the efficacy of this compound as a potential therapeutic agent for metabolic diseases.

References

Application Notes and Protocols for Assessing N-oleoyl alanine's Effect on Cell Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-oleoyl alanine (OlAla) is an endogenous N-acyl amino acid, a class of lipid signaling molecules that are gaining prominence for their diverse physiological roles.[1][2][3][4] Structurally similar to endocannabinoids, these molecules are involved in a variety of cellular processes.[1] Emerging research indicates that this compound may modulate several key signaling pathways, suggesting its potential as a therapeutic agent. This document provides detailed protocols for assessing the effects of this compound on specific cell signaling cascades, including its interaction with G protein-coupled receptors (GPCRs), Peroxisome Proliferator-Activated Receptor alpha (PPARα), and the inhibition of Fatty Acid Amide Hydrolase (FAAH).

Potential Signaling Pathways of this compound

This compound is hypothesized to exert its cellular effects through multiple signaling pathways. The diagram below illustrates the potential targets and downstream consequences of OlAla interaction.

N-oleoyl_alanine_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OlAla This compound FAAH FAAH OlAla->FAAH Inhibition GPCR GPCRs (e.g., GPR18, GPR55) OlAla->GPCR Activation PPARa PPARα OlAla->PPARa Activation G_protein Gαq/11, Gα12/13, Gαi/o GPCR->G_protein Activates Anandamide Anandamide Anandamide->FAAH Degradation PLC PLC G_protein->PLC Activates RhoA RhoA G_protein->RhoA Activates PI3K PI3K G_protein->PI3K Activates cAMP ↓ cAMP G_protein->cAMP Inhibits (via Gαi/o) IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2 ↑ [Ca2+]i IP3_DAG->Ca2 ERK ERK RhoA->ERK Akt Akt PI3K->Akt CREB CREB Akt->CREB PKA PKA cAMP->PKA PKA->CREB ERK->CREB RXR RXR PPARa->RXR Heterodimerizes PPRE PPRE RXR->PPRE Binds Gene_Expression Gene Expression (Lipid Metabolism, Inflammation) PPRE->Gene_Expression CRE CRE CREB->CRE Binds Gene_Transcription Gene Transcription CRE->Gene_Transcription

Caption: Potential signaling pathways of this compound.

Data Presentation

The following tables summarize hypothetical quantitative data for the effects of this compound on key molecular targets. These values are intended as examples for data presentation and should be replaced with experimentally determined results.

Target EnzymeThis compound EffectMethod
Fatty Acid Amide Hydrolase (FAAH)Weak Inhibition (~40% at 10 µM)[5]Fluorometric Assay
ReceptorThis compound EffectMethod
Peroxisome Proliferator-Activated Receptor alpha (PPARα)Activation (in vitro)[5]Reporter Gene Assay
Signaling ProteinThis compound Effect (Fold Change vs. Control)Method
Phospho-ERK1/2 (Thr202/Tyr204)1.8Western Blot
Phospho-Akt (Ser473)1.5Western Blot
Phospho-CREB (Ser133)2.2Western Blot
Second MessengerThis compound Effect (% Change vs. Control)Method
Cyclic AMP (cAMP)-30%ELISA
Intracellular Calcium [Ca2+]i+50%Fluorescence Photometry

Experimental Protocols

The following are detailed protocols for key experiments to assess the impact of this compound on cell signaling.

Western Blot Analysis for Phosphorylated Signaling Proteins (ERK, Akt, CREB)

This protocol outlines the steps to determine the phosphorylation status of key signaling proteins in response to this compound treatment.

Western_Blot_Workflow start Cell Culture & Treatment lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-pERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end Results analysis->end

Caption: Western blot experimental workflow.

a. Cell Culture and Treatment:

  • Seed appropriate cells (e.g., HEK293, PC12, or a cell line endogenously expressing the target receptor) in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 4-6 hours prior to treatment to reduce basal signaling.

  • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO) for a predetermined time course (e.g., 5, 15, 30, 60 minutes).

b. Cell Lysis and Protein Quantification:

  • Wash cells twice with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

c. SDS-PAGE and Protein Transfer:

  • Normalize protein concentrations for all samples.

  • Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

  • Run the gel at 120V until the dye front reaches the bottom.

  • Transfer the proteins to a PVDF membrane at 100V for 1 hour.

d. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the phosphorylated proteins of interest (e.g., anti-phospho-ERK1/2, anti-phospho-Akt, anti-phospho-CREB) overnight at 4°C.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

  • Strip the membrane and re-probe for total protein levels (total ERK, Akt, CREB) and a loading control (e.g., GAPDH or β-actin) to normalize the data.

e. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Express the level of phosphorylated protein as a ratio to the total protein and normalize to the loading control.

Cyclic AMP (cAMP) Enzyme-Linked Immunosorbent Assay (ELISA)

This competitive immunoassay is used to measure changes in intracellular cAMP levels following treatment with this compound, which is particularly relevant for assessing the activation of Gαi/o-coupled GPCRs.

a. Cell Culture and Treatment:

  • Plate cells in a 96-well plate and grow to 80-90% confluency.

  • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.

  • Treat cells with varying concentrations of this compound or a known Gαi/o agonist/antagonist for 15-30 minutes.

b. Cell Lysis:

  • Aspirate the media and lyse the cells using the lysis buffer provided in the cAMP ELISA kit.

c. ELISA Procedure (following a typical kit protocol):

  • Add standards and samples to the wells of the coated microplate.

  • Add the cAMP conjugate to each well.

  • Add the anti-cAMP antibody to each well.

  • Incubate for 2 hours at room temperature with gentle shaking.

  • Wash the wells multiple times with the provided wash buffer.

  • Add the substrate solution and incubate for 30-60 minutes at room temperature in the dark.

  • Add the stop solution to terminate the reaction.

  • Read the absorbance at 450 nm using a microplate reader.

d. Data Analysis:

  • Generate a standard curve using the known concentrations of cAMP standards.

  • Calculate the cAMP concentration in the samples based on the standard curve. The amount of color is inversely proportional to the amount of cAMP in the sample.

PPARα Activation Reporter Gene Assay

This assay measures the ability of this compound to activate PPARα, leading to the expression of a reporter gene (e.g., luciferase).

a. Cell Culture and Transfection:

  • Seed cells (e.g., HEK293T) in a 24-well plate.

  • Co-transfect the cells with a PPARα expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene. A control plasmid (e.g., expressing Renilla luciferase) should also be co-transfected for normalization.

b. Cell Treatment:

  • 24 hours post-transfection, treat the cells with varying concentrations of this compound, a known PPARα agonist (positive control, e.g., GW7647), or vehicle control for 18-24 hours.

c. Luciferase Assay:

  • Lyse the cells using the luciferase assay lysis buffer.

  • Measure the firefly luciferase activity in the cell lysate using a luminometer.

  • Measure the Renilla luciferase activity for normalization.

d. Data Analysis:

  • Calculate the relative luciferase activity by dividing the firefly luciferase signal by the Renilla luciferase signal.

  • Express the results as fold induction over the vehicle-treated control.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This fluorometric assay determines the inhibitory potential of this compound on FAAH activity.

a. Reagents and Enzyme Preparation:

  • Prepare the assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA).

  • Use a commercially available FAAH enzyme or a cell/tissue homogenate known to have high FAAH activity.

b. Assay Procedure (in a 96-well plate format):

  • Add the assay buffer to the wells.

  • Add varying concentrations of this compound or a known FAAH inhibitor (e.g., URB597) to the respective wells.

  • Add the FAAH enzyme to all wells except the background controls.

  • Incubate for 5-10 minutes at 37°C.

  • Initiate the reaction by adding a fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide).

  • Measure the fluorescence kinetically (excitation ~360 nm, emission ~465 nm) at 37°C for 30-60 minutes.

c. Data Analysis:

  • Calculate the rate of the enzymatic reaction (increase in fluorescence over time).

  • Determine the percent inhibition for each concentration of this compound compared to the vehicle control.

  • If applicable, calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion

The provided protocols offer a comprehensive framework for investigating the effects of this compound on key cell signaling pathways. By employing these methodologies, researchers can elucidate the mechanisms of action of this intriguing lipid molecule, paving the way for potential therapeutic applications in various disease contexts. It is crucial to include appropriate positive and negative controls in all experiments to ensure the validity of the results. The quantitative data generated from these assays will be instrumental in building a detailed understanding of this compound's bioactivity.

References

Application Notes and Protocols for Oral Gavage Administration of N-oleoyl Alanine in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-oleoyl alanine (OlAla) is an endogenous N-acyl amino acid, structurally similar to the endocannabinoid anandamide, that has garnered interest for its potential therapeutic effects.[1][2] It is recognized for its role as a neuromodulatory molecule, influencing processes such as inflammation, energy metabolism, and pain perception.[1] Research has particularly focused on its ability to mitigate the effects of opioid and nicotine withdrawal, suggesting its utility in addiction therapies.[1][3][4] Unlike its analog N-oleoyl glycine (OlGly), OlAla is suggested to be a more stable compound, potentially offering a longer duration of action.[4] This document provides detailed protocols for the preparation and oral gavage administration of this compound in rats based on established preclinical studies, along with a summary of reported efficacy data and involved signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data from studies involving the oral gavage administration of this compound in rats to attenuate opioid withdrawal symptoms.

Table 1: Efficacy of Oral this compound on Affective and Somatic Opioid Withdrawal Symptoms in Rats [1][5]

ExperimentDosage (mg/kg)Effect on Morphine Withdrawal-Induced Conditioned Place AversionEffect on Heroin Withdrawal-Induced Abdominal ContractionsEffect on Heroin Withdrawal-Induced Diarrhea
15No significant reductionNot AssessedNot Assessed
120Significant reductionNot AssessedNot Assessed
25Not AssessedSignificant reductionSignificant reduction
220Not AssessedNo effectNo effect
240Not AssessedNo effectNo effect
280Not AssessedNo effectNo effect

Data sourced from Ayoub et al. (2024).[1]

Experimental Protocols

Preparation of this compound for Oral Gavage

This protocol is adapted from the methodology described by Ayoub et al. (2024).[1]

Materials:

  • This compound (OlAla)

  • Ethanol

  • Tween 80

  • Physiological saline (0.9% NaCl)

  • Nitrogen gas stream

  • Vortex mixer

  • Analytical balance

  • Glass vials

Procedure:

  • Dissolution: Weigh the desired amount of OlAla and dissolve it in ethanol.

  • Emulsification: Add Tween 80 to the ethanol-OlAla solution. The initial ratio of ethanol to Tween 80 should be 1:1.

  • Ethanol Evaporation: Gently evaporate the ethanol from the mixture using a nitrogen stream. This step is crucial to avoid administering ethanol to the animals.

  • Final Vehicle Preparation: Add physiological saline to the remaining Tween 80-OlAla mixture to achieve a final vehicle composition of Tween 80 and saline in a 1:9 ratio.

  • Homogenization: Vortex the final solution thoroughly to ensure a homogenous suspension of OlAla.

  • Concentration Adjustment: Prepare the final solution at the desired concentrations (e.g., 5 mg/mL, 20 mg/mL) for administration at a volume of 1 mL/kg body weight.

Oral Gavage Administration Protocol

This protocol outlines the standard procedure for administering the prepared this compound solution to rats.

Materials:

  • Prepared this compound solution

  • Appropriately sized oral gavage needle (stainless steel, ball-tipped)

  • Syringe (1-3 mL, depending on the volume to be administered)

  • Personal protective equipment (gloves, lab coat)

Procedure:

  • Animal Handling and Restraint: Gently yet firmly restrain the rat to prevent movement and injury. Ensure the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Gavage Needle Insertion: Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the correct insertion length. Gently insert the ball-tipped needle into the esophagus via the diastema (the gap between the incisors and molars). The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert.

  • Administration: Once the needle is correctly positioned in the esophagus, slowly administer the this compound solution. The typical administration volume is 1 mL/kg of body weight.[1]

  • Post-Administration Monitoring: After administration, return the rat to its home cage and monitor for any signs of distress, such as respiratory difficulty or regurgitation.[1]

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound

This compound has been shown to exert its effects through the activation of peroxisome proliferator-activated receptor alpha (PPARα) and interaction with the cannabinoid 1 (CB1) receptor system.[2][4]

G OlAla This compound (Oral Administration) PPARa PPARα Receptor OlAla->PPARa Activates CB1 CB1 Receptor OlAla->CB1 Modulates FAAH FAAH (Inhibition) OlAla->FAAH Inhibits Downstream Downstream Signaling (e.g., modulation of withdrawal symptoms) PPARa->Downstream CB1->Downstream FAAH->Downstream Indirectly influences endocannabinoid levels

Caption: Proposed signaling mechanism of this compound.

Experimental Workflow for Oral Gavage of this compound in Rats

The following diagram illustrates a typical experimental workflow for investigating the effects of orally administered this compound on opioid withdrawal in rats.

G cluster_prep Preparation cluster_admin Administration cluster_exp Experimentation cluster_analysis Analysis Prep Prepare this compound in Vehicle (Tween 80:Saline 1:9) Admin Oral Gavage Administration (1 mL/kg body weight) Prep->Admin Pretreat Pre-treatment Time (e.g., 60 minutes prior to test) Admin->Pretreat Test Behavioral Testing (e.g., Conditioned Place Aversion, Somatic Withdrawal Assessment) Pretreat->Test Data Data Collection and Analysis Test->Data

Caption: Experimental workflow for this compound oral gavage studies in rats.

Concluding Remarks

The oral administration of this compound via gavage is a viable and effective method for preclinical research in rats, particularly for studying its therapeutic potential in substance withdrawal models.[1] The protocols and data presented here provide a foundation for designing and conducting such studies. It is important to note that while the efficacy of oral OlAla has been demonstrated, its pharmacokinetic profile in rats has not yet been fully evaluated.[1] Future research should aim to fill this knowledge gap to better understand the absorption, distribution, metabolism, and excretion of this promising compound following oral administration.

References

Troubleshooting & Optimization

How to improve the solubility of N-oleoyl alanine for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of N-oleoyl alanine for in vivo studies.

Troubleshooting Guides

Issue: Precipitation of this compound in Aqueous Solutions

Q1: My this compound is precipitating out of my aqueous buffer (e.g., PBS) during formulation preparation. What can I do?

A1: this compound has very low solubility in aqueous buffers like PBS (approximately 0.25 mg/mL at pH 7.2).[1] Direct dissolution in aqueous media is often unsuccessful. Here are some troubleshooting steps:

  • Primary Dissolution in Organic Solvent: First, dissolve the this compound in an organic solvent in which it is highly soluble, such as ethanol (up to 50 mg/mL) or DMSO (up to 30 mg/mL).[1][2]

  • Use of a Vehicle: For in vivo studies, a vehicle containing co-solvents and surfactants is typically necessary. A commonly used vehicle for N-acyl amino acids involves a mixture of ethanol, a surfactant like Tween 80 or Emulphor, and saline.[3]

  • Step-wise Formulation: Prepare the formulation in a stepwise manner. For example, dissolve the this compound in ethanol first, then add the surfactant, and finally, add the saline dropwise while vortexing to maintain a stable dispersion.

Issue: Formulation Instability (Phase Separation, Cloudiness) Over Time

Q2: I have successfully prepared my this compound formulation, but it becomes cloudy or separates after a short period. How can I improve its stability?

A2: Formulation instability is a common challenge with lipid-based compounds.[4] Here are several factors to consider:

  • Optimize Surfactant Concentration: The concentration of the surfactant (e.g., Tween 80) is critical for maintaining a stable nanoemulsion.[5] Insufficient surfactant can lead to droplet coalescence and phase separation. You may need to empirically determine the optimal ratio of your lipid (this compound) to the surfactant.

  • Storage Conditions: Store your formulation at a controlled temperature. For many lipid-based formulations, refrigeration at 4°C can improve stability.[6] Avoid repeated freeze-thaw cycles, which can disrupt the emulsion.

  • Protect from Light and Oxygen: this compound, being an unsaturated fatty acid derivative, is susceptible to oxidation.[4] Protect your formulation from light by using amber vials and consider purging the vial with an inert gas like nitrogen or argon to minimize exposure to oxygen.

  • pH of the Aqueous Phase: The pH of your saline or buffer can influence the stability of the formulation. While this compound's solubility is low in aqueous solutions, drastic pH changes can affect the overall formulation stability.[7] Maintain a physiologically compatible and consistent pH.

Frequently Asked Questions (FAQs)

Formulation Strategies

Q3: What is a good starting point for a vehicle to administer this compound orally to rodents?

A3: A published and effective vehicle for oral gavage of this compound in rats consists of a mixture of ethanol, Tween 80, and physiological saline in a 1:1:19 ratio.[3] In this specific protocol, the ethanol is evaporated off using a stream of nitrogen, resulting in a final vehicle of Tween 80 and saline in a 1:9 ratio.[3] This method ensures the initial dissolution of the lipophilic compound while removing the potentially confounding effects of ethanol in the final administered dose.

Q4: Are there more advanced formulation strategies to improve the bioavailability of this compound?

A4: Yes, for poorly water-soluble lipophilic compounds like this compound, lipid-based drug delivery systems are a promising approach to enhance oral bioavailability.[8][9][10] These include:

  • Nanoemulsions: These are kinetically stable, isotropic systems of oil, water, and surfactant.[5] The small droplet size increases the surface area for absorption.

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can encapsulate the drug, protecting it from degradation in the gastrointestinal tract and potentially enhancing lymphatic uptake.[7]

Q5: What are the key steps in developing a lipid-based formulation for this compound?

A5: A systematic approach is recommended:

  • Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to identify the most suitable components.

  • Formulation Optimization: Construct ternary phase diagrams to identify the concentration ranges of the selected oil, surfactant, and co-surfactant that form stable nanoemulsions.

  • Characterization: Evaluate the formulation for droplet size, polydispersity index (PDI), zeta potential, and drug loading.

  • In Vitro Release and Stability Studies: Assess the release profile of this compound from the formulation and its stability under different storage conditions.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
Ethanol50 mg/mL[1][2]
Dimethyl sulfoxide (DMSO)30 mg/mL[1][2]
Dimethylformamide (DMF)10 mg/mL[2]
Phosphate Buffered Saline (PBS), pH 7.20.25 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage in Rodents

This protocol is adapted from a study investigating the effects of orally administered this compound in rats.[3]

Materials:

  • This compound

  • Ethanol (200 proof)

  • Tween 80

  • Physiological saline (0.9% NaCl)

  • Nitrogen gas source

  • Vortex mixer

  • Sterile vials

Procedure:

  • Weigh the desired amount of this compound and place it in a sterile glass vial.

  • Prepare a vehicle stock solution of ethanol, Tween 80, and physiological saline in a 1:1:19 ratio.

  • Add the appropriate volume of the vehicle stock solution to the this compound to achieve the desired final concentration.

  • Vortex the mixture until the this compound is completely dissolved. A clear solution should be obtained.

  • Gently stream nitrogen gas over the surface of the solution to evaporate the ethanol. This should be done in a fume hood. The evaporation is complete when the volume is reduced to 10% of the initial volume (i.e., the final vehicle is a 1:9 ratio of Tween 80 to saline).

  • Vortex the final formulation to ensure homogeneity.

  • The formulation is now ready for administration by oral gavage.

Visualizations

Signaling Pathway

This compound has been shown to interact with Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a key role in lipid metabolism and inflammation.[11]

PPARa_Signaling_Pathway cluster_0 NOA This compound (Ligand) PPARa PPARα NOA->PPARa binds & activates PPRE PPRE (DNA Response Element) PPARa->PPRE heterodimerizes & binds to RXR RXR RXR->PPRE heterodimerizes & binds to Coactivators Co-activators PPRE->Coactivators recruits TargetGenes Target Gene Transcription Coactivators->TargetGenes initiates LipidMetabolism Increased Fatty Acid Catabolism TargetGenes->LipidMetabolism Inflammation Decreased Inflammation TargetGenes->Inflammation

Caption: this compound Activation of the PPARα Signaling Pathway.

Experimental Workflow

Experimental_Workflow Start Start: In Vivo Study Formulation 1. Prepare this compound Formulation Start->Formulation AnimalGrouping 2. Animal Grouping & Acclimatization Formulation->AnimalGrouping Administration 3. Administer Formulation (e.g., Oral Gavage) AnimalGrouping->Administration Observation 4. Behavioral/Physiological Observation Administration->Observation SampleCollection 5. Sample Collection (Blood, Tissues) Observation->SampleCollection Analysis 6. Bioanalysis (e.g., LC-MS/MS) SampleCollection->Analysis DataAnalysis 7. Data Analysis & Interpretation Analysis->DataAnalysis End End: Study Conclusion DataAnalysis->End

Caption: General Experimental Workflow for an In Vivo Study with this compound.

References

Troubleshooting low recovery of N-oleoyl alanine during solid-phase extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low recovery of N-oleoyl alanine during solid-phase extraction (SPE).

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low recovery of this compound during SPE?

Low recovery is a frequent issue in SPE and can typically be traced back to a few key areas. The most common reason is an unoptimized protocol where the analyte is lost during the loading, washing, or elution steps. This can be due to incorrect solvent choice, improper pH, or an inappropriate sorbent type for the analyte's chemical properties. It is crucial to systematically investigate each step of the process to pinpoint the source of the loss.[1][2]

Q2: How can I determine at which step of the SPE process my this compound is being lost?

To identify where the analyte is being lost, you should perform a systematic "analyte tracking" experiment. This involves collecting the liquid fractions from each step of the SPE procedure—the sample load flow-through, each wash solution, and the final elution—and analyzing each fraction for the presence of this compound.[1][3] This will tell you if the analyte failed to bind to the sorbent, was washed away prematurely, or failed to elute.

Q3: What are the key chemical properties of this compound that I should consider for SPE method development?

This compound is an N-acyl amino acid with a dual character: a long, hydrophobic oleoyl tail and a polar, ionizable alanine headgroup.[4][5] This structure dictates its behavior in different solvents and on different sorbents. Understanding these properties is critical for selecting the correct SPE strategy. At physiological pH (7.2-7.3), the carboxylic acid group is deprotonated, making the molecule an anion.[4][6]

Summary of this compound Properties
PropertyValueSignificance for SPE
Molecular Formula C21H39NO3[4][5]Indicates a significant lipid character.
Molecular Weight ~353.5 g/mol [4][5][7]Standard molecular weight for small molecule SPE.
Chemical Class N-acyl amino acid[4][5]Possesses both hydrophobic and polar/ionizable moieties.
Solubility High in Ethanol (50 mg/ml), DMSO (30 mg/ml). Low in PBS pH 7.2 (0.25 mg/ml).[4][7]Guides selection of sample diluents and elution solvents. High organic content is needed for solubilization.
Ionic State Anionic at pH > pKa (approx. 3-4)[6]Allows for manipulation of retention using pH. Critical for ion-exchange or mixed-mode SPE.

Q4: Which type of SPE sorbent is most effective for extracting this compound?

The choice of sorbent depends on the extraction strategy.

  • Reversed-Phase (e.g., C18, C8, Polymeric RP): This is the most common choice, leveraging the hydrophobicity of the oleoyl chain. For strong retention, the sample pH should be adjusted to be at least 2 units below the pKa of the carboxylic acid group (~pH 2) to ensure the molecule is in its neutral, more hydrophobic state.

  • Mixed-Mode Anion Exchange (e.g., WAX, SAX): This strategy takes advantage of the negatively charged carboxylate group at neutral or basic pH. The sorbent will have both reversed-phase and anion-exchange properties, allowing for a more selective extraction and rigorous wash steps to remove neutral and cationic interferences.

Q5: My analyte is being lost during the sample loading step (found in the flow-through). What should I do?

If the analyte does not bind to the sorbent, it suggests the retention mechanism is not effective under the loading conditions.

  • Check Sample Solvent: The sample may be dissolved in a solvent that is too strong (i.e., too high in organic content for reversed-phase), preventing the analyte from adsorbing to the sorbent. Dilute your sample with a weaker solvent (e.g., water or aqueous buffer).[8]

  • Adjust Sample pH: For reversed-phase SPE, ensure the pH of the sample is low enough to neutralize the carboxylic acid group, thereby increasing its hydrophobicity and affinity for the sorbent.[1][3]

  • Decrease Flow Rate: A high flow rate may not allow enough time for the analyte to interact with the sorbent. Reduce the speed at which the sample is loaded onto the cartridge.[2][8]

  • Increase Sorbent Mass: If the cartridge is overloaded with either the analyte or matrix components, breakthrough can occur. Consider using a cartridge with a larger sorbent bed.[1]

Q6: My analyte is being washed away during the wash step. How can I fix this?

Losing the analyte during the wash step indicates that your wash solvent is too strong. The goal of the wash step is to remove interferences that are less strongly bound than your analyte of interest.

  • Reduce Wash Solvent Strength: Decrease the percentage of organic solvent in your aqueous wash solution. For example, if you are losing the analyte with a 20% methanol wash, try using a 5% or 10% methanol solution instead.[1]

  • Maintain Correct pH: Ensure the pH of the wash solvent is maintained at a level that ensures analyte retention (e.g., acidic pH for reversed-phase).[1]

Q7: I am unable to elute my this compound from the cartridge. What is the problem?

If the analyte is retained on the sorbent and not present in the load or wash fractions, the elution solvent is too weak to disrupt the analyte-sorbent interaction.[1][8]

  • Increase Elution Solvent Strength: Increase the percentage of organic solvent in the elution solution. This compound is highly soluble in ethanol, making it a good candidate for the organic component of the elution solvent.[4][7]

  • Adjust Elution Solvent pH: For reversed-phase, eluting with a basic pH (e.g., containing a small amount of ammonium hydroxide) will ionize the carboxylic acid group, reducing its hydrophobicity and facilitating its release from the sorbent. For anion-exchange, an acidic elution solvent will neutralize the charge and release the analyte.

  • Try a Different Solvent: If increasing the strength of your current solvent is ineffective, try a different, stronger solvent altogether (e.g., switch from methanol to isopropanol or acetonitrile).

  • Increase Elution Volume: It's possible the analyte is eluting, but is spread across a larger volume than anticipated. Try using a larger volume of elution solvent or collecting multiple smaller elution fractions.[8]

Troubleshooting Summary

ObservationPotential Cause(s)Recommended Solution(s)
Analyte found in Load Flow-Through Sample solvent is too strong.Incorrect sample pH.Flow rate is too high.Sorbent capacity exceeded.Decrease organic content of sample solvent.Adjust pH to maximize retention (e.g., acidify for RP).Reduce loading flow rate.Use a cartridge with a higher sorbent mass.[1][3][8]
Analyte found in Wash Fraction Wash solvent is too strong.Incorrect pH of wash solvent.Decrease the percentage of organic solvent in the wash.Ensure wash solvent pH maintains analyte retention.[1][3]
No/Low Analyte in Elution Fraction Elution solvent is too weak.Incorrect pH of elution solvent.Insufficient elution volume.Increase the percentage of organic solvent in the elution mix.Adjust pH to minimize retention (e.g., make basic for RP).Increase the volume of the elution solvent; consider multiple elutions.[1][8]
Inconsistent/Irreproducible Recovery Sorbent bed dried out before loading.Inconsistent flow rates.Inconsistent sample pre-treatment.Ensure the sorbent bed remains solvated after conditioning.Use a vacuum manifold or automated system for consistent flow.Standardize sample preparation protocol.[8]

Example Experimental Protocol: Reversed-Phase SPE

This protocol is a general guideline for extracting this compound from a biological matrix using a C18 reversed-phase cartridge. Optimization will be required for specific sample types.

  • Sample Pre-treatment:

    • Thaw the sample (e.g., plasma, tissue homogenate).

    • To precipitate proteins, add 3 volumes of ice-cold acetonitrile or methanol.

    • Vortex thoroughly and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitate.

    • Transfer the supernatant to a clean tube.

    • Evaporate the organic solvent under a gentle stream of nitrogen.

    • Reconstitute the sample in a weak solvent (e.g., 10% methanol in water with 0.1% formic acid) to ensure it is compatible with the loading conditions.

  • SPE Cartridge Conditioning:

    • Pass 1-2 cartridge volumes of methanol or acetonitrile through the C18 cartridge to wet the sorbent and activate the stationary phase. Do not let the sorbent dry.

  • SPE Cartridge Equilibration:

    • Pass 1-2 cartridge volumes of equilibration buffer (e.g., water with 0.1% formic acid) through the cartridge to prepare it for the sample. Ensure the pH matches the final pH of your pre-treated sample. Do not let the sorbent dry.

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (e.g., 1 mL/minute).

  • Washing:

    • Wash the cartridge with 1-2 cartridge volumes of a weak, aqueous wash buffer (e.g., 5-10% methanol in water with 0.1% formic acid) to remove salts and other polar interferences.

  • Elution:

    • Elute the this compound with 1-2 cartridge volumes of a strong organic solvent (e.g., 90:10 methanol:water with 0.5% ammonium hydroxide, or 100% ethanol).

    • Collect the eluate in a clean tube.

  • Post-Elution:

    • Evaporate the elution solvent to dryness under nitrogen.

    • Reconstitute the dried extract in a solvent appropriate for your downstream analysis (e.g., mobile phase for LC-MS).

Visual Workflow Guides

Caption: Troubleshooting workflow for low SPE recovery.

Caption: Standard workflow for solid-phase extraction.

References

Stability of N-oleoyl alanine in different solvent solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of N-oleoyl alanine in various solvent solutions. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key stability data to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months).[1] Some suppliers indicate a stability of at least two years when stored at -20°C.[2] It is often supplied as a solution in ethanol, which contributes to its stability.[1]

Q2: In which solvents is this compound soluble?

A2: this compound exhibits solubility in a range of common laboratory solvents. For a summary of solubility data, please refer to Table 1.

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathway for this compound is hydrolysis of the amide bond, which yields oleic acid and alanine.[1] This can be catalyzed by acidic or basic conditions. Enzymatic hydrolysis can also occur, primarily mediated by fatty acid amide hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA).[3] Due to the presence of a double bond in the oleoyl chain, this compound is also susceptible to oxidation and photodegradation.

Q4: Is this compound stable in aqueous solutions?

A4: The stability of this compound in aqueous solutions is pH-dependent. It has limited stability in aqueous buffers, particularly at acidic or alkaline pH, due to hydrolysis of the amide bond. For instance, its solubility in PBS (pH 7.2) is low (0.25 mg/mL), and prolonged storage in this buffer is not recommended.[2] For aqueous experiments, it is advisable to prepare fresh solutions from a stock in an organic solvent like ethanol or DMSO.

Q5: How can I monitor the stability of my this compound solution?

A5: The stability of this compound solutions can be monitored by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).[4] This technique allows for the quantification of the parent compound and the detection of potential degradation products.

Data Presentation

Table 1: Solubility of this compound in Different Solvents

SolventSolubilityReference
Dimethylformamide (DMF)10 mg/mL[2]
Dimethyl sulfoxide (DMSO)30 mg/mL[2]
Ethanol50 mg/mL[2]
Phosphate-Buffered Saline (PBS, pH 7.2)0.25 mg/mL[2]

Table 2: Summary of Potential Degradation Pathways and Products

Degradation PathwayStress ConditionMajor Degradation Products
HydrolysisAcidic or basic pH, temperatureOleic acid, Alanine
OxidationPresence of oxidizing agents (e.g., H₂O₂), air exposureHydroperoxides, aldehydes, and other lipid oxidation products
PhotodegradationExposure to UV or visible lightIsomeric products, photo-oxidative degradation products
Enzymatic DegradationPresence of enzymes like FAAH or NAAAOleic acid, Alanine

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a non-aqueous, inert solvent such as ethanol or acetonitrile at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Mix the stock solution with an equal volume of a 3% hydrogen peroxide solution. Keep the solution at room temperature, protected from light, for a defined period.

  • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) in the dark for a defined period.

  • Photodegradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Neutralize the acid and base hydrolysis samples if necessary.

  • Dilute all samples to an appropriate concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC-MS/MS method to quantify the remaining this compound and identify any degradation products.

4. Data Analysis:

  • Calculate the percentage of degradation for each stress condition and time point.

  • Characterize the major degradation products by their mass-to-charge ratio (m/z) and fragmentation patterns.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation of this compound in aqueous buffer Low aqueous solubility, especially at high concentrations.Prepare a concentrated stock solution in an organic solvent (e.g., ethanol, DMSO) and dilute it into the aqueous buffer immediately before use. Use a minimal amount of the organic solvent in the final solution. Consider the use of a co-solvent or surfactant if compatible with the experiment.
Rapid degradation of this compound in solution Inappropriate solvent pH. Exposure to light or elevated temperatures. Presence of contaminating enzymes or oxidizing agents.Prepare solutions in aprotic solvents or in buffers with a pH close to neutral where stability is higher. Store solutions at -20°C or -80°C and protect from light. Use high-purity solvents and de-gas aqueous buffers to remove dissolved oxygen.
Inconsistent results in stability studies Inconsistent storage conditions. Variability in solution preparation. Pipetting errors. Issues with the analytical method.Strictly control temperature, light exposure, and storage duration. Ensure accurate and reproducible preparation of solutions. Calibrate pipettes regularly. Validate the analytical method for linearity, accuracy, and precision.
Appearance of unknown peaks in HPLC chromatogram Degradation of this compound. Impurities in the solvent or reagents. Contamination of the HPLC system.Perform a forced degradation study to identify potential degradation products. Analyze a solvent blank to check for impurities. Clean the HPLC system thoroughly.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare this compound stock solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to stress base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to stress thermal Thermal Stress (60°C, dark) stock->thermal Expose to stress photo Photodegradation (UV/Vis light) stock->photo Expose to stress sampling Sample at defined time points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC-MS/MS Analysis sampling->hplc Quantify & Identify data Data Analysis & Degradation Profile hplc->data

Caption: Workflow for a forced degradation study of this compound.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation NOA This compound OA Oleic Acid NOA->OA Acid/Base or Enzymatic Cleavage Ala Alanine NOA->Ala Acid/Base or Enzymatic Cleavage Ox_Prod Oxidized Products (e.g., hydroperoxides) NOA->Ox_Prod Oxidizing agents Photo_Prod Photo-oxidized Products NOA->Photo_Prod Light exposure

Caption: Major degradation pathways of this compound.

References

Preventing degradation of N-oleoyl alanine during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of N-oleoyl alanine during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during sample preparation?

A1: this compound is a naturally occurring N-acyl amino acid, a class of lipid signaling molecules. Its stability is a concern due to its susceptibility to degradation through two primary pathways:

  • Enzymatic Degradation: Amidases, such as fatty acid amide hydrolase (FAAH), can hydrolyze the amide bond, breaking down this compound into oleic acid and alanine.

  • Oxidative Degradation: The double bond in the oleoyl (a monounsaturated fatty acid) portion of the molecule is susceptible to oxidation, which can alter its structure and function.

Proper sample preparation is crucial to minimize these degradation pathways and ensure accurate quantification and analysis.

Q2: What are the ideal storage conditions for this compound standards and samples?

A2: To maintain the integrity of this compound, adhere to the following storage recommendations:

Storage ConditionThis compound StandardsBiological Samples/ExtractsDuration
Short-term-20°C-80°C (flash-frozen in liquid nitrogen)Up to 1 month
Long-term-80°C-80°CUp to 6 months

Data summarized from commercial supplier information.

Note: Avoid repeated freeze-thaw cycles as this can accelerate degradation. Aliquoting samples and standards is highly recommended.

Troubleshooting Guide

This guide addresses common issues encountered during the sample preparation of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low recovery of this compound Enzymatic degradation during tissue homogenization or extraction.1. Work quickly and on ice: Perform all sample preparation steps at low temperatures to reduce enzyme activity.[1] 2. Enzyme inhibitors: Add an amidase inhibitor, such as phenylmethylsulfonyl fluoride (PMSF), to the extraction solvent. A final concentration of 2 mM PMSF in a 2:1 chloroform:methanol solution has been shown to be effective.[2] 3. Solvent quenching: Immediately homogenize tissue in a cold organic solvent like methanol to quench enzymatic activity.[3]
Oxidative degradation of the oleoyl moiety.1. Antioxidants: Add an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvent. 2. Minimize oxygen exposure: Work in an environment with reduced oxygen if possible, and store extracts under an inert gas like nitrogen or argon.[3] 3. Light protection: Protect samples from light, as it can promote oxidation.[3]
Incomplete extraction from the biological matrix.1. Use an appropriate solvent system: A mixture of polar and non-polar solvents is necessary. The Folch method (chloroform:methanol, 2:1 v/v) is a common starting point for lipid extraction.[2] 2. Thorough homogenization: Ensure the tissue is completely homogenized to allow for efficient solvent penetration and lipid extraction.
High variability in replicate samples Inconsistent sample handling. 1. Standardize protocols: Ensure all samples are processed using the exact same procedure, including incubation times, temperatures, and solvent volumes. 2. Homogenize thoroughly: Ensure the sample is homogenous before taking aliquots for extraction.
Degradation during storage. 1. Proper storage: Flash-freeze samples in liquid nitrogen and store them at -80°C.[3] 2. Aliquot samples: Avoid multiple freeze-thaw cycles by preparing single-use aliquots.
Presence of interfering peaks in LC-MS/MS analysis Contamination from lab equipment or reagents.1. Use high-purity solvents and reagents. 2. Thoroughly clean all glassware and equipment.
Matrix effects from the biological sample.1. Optimize chromatographic separation: Adjust the gradient, mobile phase, or column to separate this compound from interfering compounds. 2. Sample cleanup: Consider a solid-phase extraction (SPE) step to remove interfering substances.

Experimental Protocols

Protocol 1: Extraction of this compound from Brain or Plasma for LC-MS/MS Analysis

This protocol is adapted from a validated method for the quantification of this compound.[2][4][5]

Materials:

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Phenylmethylsulfonyl fluoride (PMSF)

  • 1N Hydrochloric acid (HCl)

  • 0.73% w/v Sodium chloride (NaCl) solution

  • Deionized water

  • Internal standard (e.g., a deuterated analog of an N-acyl amino acid)

  • Centrifuge capable of 3,000 rpm and 4°C

  • Vortex mixer

Procedure:

  • Prepare Extraction Solvent: Prepare a 2:1 (v/v) solution of chloroform:methanol containing 2 mM PMSF.

  • Sample Homogenization (for tissue):

    • Weigh the frozen tissue sample.

    • Immediately homogenize the tissue in the cold extraction solvent.

  • Extraction:

    • For Tissue Homogenate: To the homogenate, add 300 µL of 0.73% w/v NaCl and the internal standard.

    • For Plasma: To a 25 µL plasma aliquot, add 1,400 µL of the 2:1 chloroform:methanol with 2 mM PMSF, 50 µL of 1N HCl, 150 µL of deionized water, 300 µL of 0.73% NaCl, and the internal standard.

  • Phase Separation:

    • Vortex all samples for 1 minute.

    • Centrifuge at 3,000 rpm at 4°C for 10 minutes.

  • Collection of Organic Layer:

    • Carefully collect the lower organic layer containing the lipids.

  • Solvent Evaporation:

    • Dry the collected organic phase under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried lipid extract in an appropriate solvent for your LC-MS/MS analysis (e.g., mobile phase).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_separation Phase Separation cluster_analysis Analysis Preparation sample Tissue or Plasma Sample homogenization Homogenization in Cold Chloroform:Methanol (2:1) + 2mM PMSF sample->homogenization extraction Addition of NaCl, HCl (for plasma), and Internal Standard homogenization->extraction vortex Vortex (1 min) extraction->vortex centrifuge Centrifuge (3000 rpm, 4°C, 10 min) vortex->centrifuge collect Collect Lower Organic Layer centrifuge->collect dry Dry Under Nitrogen collect->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Workflow for this compound extraction.

degradation_pathways cluster_molecule This compound cluster_degradation Degradation Products cluster_prevention Preventative Measures noa This compound hydrolysis_products Oleic Acid + Alanine noa->hydrolysis_products Enzymatic Hydrolysis (e.g., FAAH) oxidation_products Oxidized Products noa->oxidation_products Oxidation (at double bond) inhibitors Amidase Inhibitors (e.g., PMSF) Low Temperature inhibitors->noa Inhibits antioxidants Antioxidants (e.g., BHT) Reduced O2, No Light antioxidants->noa Prevents

References

Technical Support Center: Analysis of N-oleoyl alanine by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of N-oleoyl alanine using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)

  • Question: My this compound peak is tailing or broad. What are the possible causes and solutions?

  • Answer: Peak tailing or broadening for this compound can be caused by several factors. A common issue is secondary interactions between the analyte and the stationary phase.[1] Ensure your mobile phase pH is appropriate to maintain this compound in a single ionic state. If the mobile phase pH is too close to the analyte's pKa, you might observe split peaks due to the presence of both ionized and non-ionized forms.[2] Another potential cause is column contamination or degradation.[1]

    Troubleshooting Steps:

    • Check Mobile Phase pH: Verify the pH of your aqueous mobile phase before adding the organic solvent.[2]

    • Column Flush: Flush the column with a strong solvent to remove potential contaminants.[1] For reversed-phase columns, a gradient wash from high aqueous to high organic is recommended.

    • Sample Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase to prevent peak distortion.[1]

    • Column Condition: If the problem persists, the column may be old or damaged. Consider replacing it. A void at the column inlet can also cause split peaks.[1]

  • Question: I am observing split peaks for this compound. What should I investigate?

  • Answer: Split peaks can be a result of a partially plugged column frit, a void in the column packing, or issues with the injection solvent.[1] If the solvent used to dissolve the sample is significantly stronger than the mobile phase, it can lead to peak splitting.[1] Additionally, ensure that the column has not been subjected to high pH conditions (above 7) which can cause silica dissolution and void formation.[1]

Issue 2: Low Signal Intensity or Sensitivity

  • Question: The signal for this compound is very low. How can I improve the sensitivity?

  • Answer: Low sensitivity in LC-MS/MS analysis can stem from sample preparation, chromatographic conditions, or mass spectrometer settings. Since this compound is an endogenous molecule often present at low concentrations, maximizing recovery and minimizing ion suppression is critical.[3]

    Troubleshooting Steps:

    • Sample Preparation: Evaluate your extraction efficiency. A robust liquid-liquid extraction has been shown to yield high recovery for this compound.[3] Ensure complete solvent evaporation and reconstitution in a suitable solvent.

    • Ion Suppression/Enhancement: Matrix effects can significantly impact ionization efficiency.[4] To check for this, perform a post-column infusion experiment. If ion suppression is observed at the retention time of this compound, adjust the chromatography to separate it from the interfering matrix components.

    • MS Parameters: Optimize the MS parameters, including electrospray voltage, source temperature, and gas flows. Perform tuning and calibration of the instrument as per the manufacturer's recommendation. For targeted analysis, ensure you are using the optimal multiple reaction monitoring (MRM) transitions.

    • Mobile Phase Additives: The use of additives like ammonium acetate and formic acid in the mobile phase can improve ionization efficiency.[3]

Issue 3: High Backpressure

  • Question: The HPLC system pressure is unusually high. What are the common causes and how can I resolve this?

  • Answer: High backpressure is typically caused by a blockage in the system.[1]

    Troubleshooting Steps:

    • Isolate the Source: Systematically isolate components to identify the location of the blockage. Start by disconnecting the column and checking the pressure of the system without it. If the pressure drops significantly, the column is the likely source of the high pressure.

    • Column Frit: A plugged inlet frit on the column is a common cause of high pressure.[1] This can be due to particulates from the sample or pump seal wear. Consider replacing the frit or the column.

    • In-line Filter: If you have an in-line filter, check if it is blocked.[1]

    • Sample Filtration: Always filter your samples before injection to prevent particulates from entering the system.[1][2]

Frequently Asked Questions (FAQs)

  • Question: What is a suitable internal standard for the quantification of this compound?

  • Answer: A deuterated analog of a structurally similar compound is often a good choice. For instance, arachidonoyl glycine-d8 (AraGly-d8) has been successfully used as a viable internal standard for the quantification of this compound.[3]

  • Question: How can I prepare samples from brain tissue or plasma for this compound analysis?

  • Answer: A liquid-liquid extraction method is effective.[3] Typically, the tissue homogenate or plasma is extracted with a mixture of chloroform and methanol. An acidic aqueous solution is also added to facilitate the partitioning of the lipids into the organic phase.[3]

  • Question: What are typical HPLC parameters for the separation of this compound?

  • Answer: A reversed-phase C18 column is commonly used for separation.[3] A gradient elution with a mobile phase consisting of water with ammonium acetate and formic acid (Mobile Phase A) and acetonitrile (Mobile Phase B) provides good chromatographic resolution.[3]

  • Question: What are the key mass spectrometry parameters to consider for this compound detection?

  • Answer: For quantitative analysis, use a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. You will need to optimize the precursor ion (typically [M+H]+ or [M-H]-) and the product ions for this compound. The fragmentation of oligoalanines primarily involves amide bond cleavage.[5] The source temperature and other source parameters should be optimized to achieve a stable and robust signal.[3]

Experimental Protocols

1. Sample Preparation: Liquid-Liquid Extraction from Brain Tissue

  • Homogenize brain tissue in a suitable buffer.

  • To the homogenate, add 300 μL of 0.73% w/v sodium chloride and the internal standard (e.g., 50 pmol of AraGly-d8).[3]

  • Add 1,400 μL of a 2:1 chloroform:methanol solution containing 2 mM PMSF and 50 μL of 1 N HCl.[3]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 3,000 rpm at 4°C for 10 minutes.[3]

  • Collect the lower organic phase.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase for HPLC injection.

2. HPLC-MS/MS Analysis

  • HPLC System: A standard HPLC system coupled to a tandem mass spectrometer.

  • Column: Zorbax XDB C18 (4.6 x 75 mm, 3.5 μm) or equivalent.[3]

  • Column Temperature: 40 °C.[3]

  • Mobile Phase A: Water with 13 mM ammonium acetate and 1% formic acid.[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Flow Rate: 1 mL/min.[3]

  • Injection Volume: 4 μL.[3]

  • Gradient:

    • Start at 50% B.

    • Ramp to 100% B over 10 minutes.

    • Hold at 100% B for 2.4 minutes.

    • Return to 50% B in 0.1 minutes.

    • Hold at 50% B for 2.5 minutes for re-equilibration.[3]

  • MS System: A tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive or negative, depending on the optimal ionization of this compound.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Quantitative Data

Table 1: HPLC Gradient for this compound Analysis

Time (minutes)% Mobile Phase A% Mobile Phase B
0.05050
10.00100
12.40100
12.55050
15.05050

Table 2: Representative Assay Validation Parameters

ParameterThis compoundAcceptance Criteria
Intra-day Precision (%CV) < 11%< 20%
Inter-day Precision (%CV) < 11%< 20%
Intra-day Accuracy (%Bias) ± 19%± 20%
Inter-day Accuracy (%Bias) < ± 8%± 20%
Recovery > 90%> 80%

Note: The values in Table 2 are based on reported performance characteristics for a validated method and serve as a typical example.[3][6]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing sample Brain Tissue or Plasma Sample homogenize Homogenization (for tissue) sample->homogenize add_is Add Internal Standard homogenize->add_is extract Liquid-Liquid Extraction (Chloroform/Methanol) add_is->extract centrifuge Centrifugation extract->centrifuge collect Collect Organic Layer centrifuge->collect drydown Evaporate to Dryness collect->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute inject Inject Sample onto HPLC reconstitute->inject separate Chromatographic Separation (C18 Column) inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect Tandem MS Detection (MRM) ionize->detect integrate Peak Integration detect->integrate quantify Quantification using Internal Standard integrate->quantify report Generate Report quantify->report troubleshooting_logic problem Identify Problem peak_shape Poor Peak Shape? problem->peak_shape Yes low_signal Low Signal? problem->low_signal No peak_shape->low_signal No peak_shape_causes Check: 1. Mobile Phase pH 2. Injection Solvent 3. Column Contamination peak_shape->peak_shape_causes Yes high_pressure High Pressure? low_signal->high_pressure No low_signal_causes Check: 1. Sample Extraction Recovery 2. Ion Suppression 3. MS Parameters low_signal->low_signal_causes Yes high_pressure_causes Isolate Source: 1. Disconnect Column 2. Check In-line Filter 3. Check for Blockages high_pressure->high_pressure_causes Yes solution_peak Action: - Adjust pH - Change Solvent - Flush/Replace Column peak_shape_causes->solution_peak solution_signal Action: - Optimize Extraction - Modify Chromatography - Tune MS low_signal_causes->solution_signal solution_pressure Action: - Replace Column/Frit - Replace Filter - Clear Blockage high_pressure_causes->solution_pressure

References

Technical Support Center: Addressing Matrix Effects in N-oleoyl Alanine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address matrix effects in the quantification of N-oleoyl alanine (OlAla) by liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) for a target analyte due to the presence of co-eluting, undetected components in the sample matrix.[1] For this compound, an endogenous N-acyl amino acid, biological matrices like plasma, serum, and brain tissue are rich in endogenous compounds such as phospholipids, salts, and proteins.[1][2][3][4] When these components co-elute with OlAla, they can interfere with the ionization process in the mass spectrometer's source, leading to inaccurate and irreproducible quantification.[5] Phospholipids are a primary cause of these interferences, particularly ion suppression in electrospray ionization (ESI).[2][6]

Q2: How can I determine if my this compound quantification is being affected by matrix effects?

A2: There are two primary methods to assess matrix effects:

  • Post-Column Infusion (Qualitative): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[5] A constant flow of this compound is infused into the mobile phase after the analytical column and before the MS detector. A blank matrix extract is then injected. Dips or peaks in the otherwise stable analyte signal indicate retention times where co-eluting matrix components cause suppression or enhancement, respectively.[5][7]

  • Post-Extraction Spike (Quantitative): This is the "gold standard" for quantifying the extent of matrix effects.[1] It involves comparing the peak response of OlAla spiked into a pre-extracted blank matrix sample to the response of OlAla in a neat (clean) solvent at the same concentration. The ratio of these responses is called the Matrix Factor (MF).[1][5][8]

Q3: What are the primary sources of matrix interference in biological samples for lipid analysis?

A3: The most significant sources of interference in biological samples like plasma and serum are phospholipids.[2][6] Phospholipids are major components of cell membranes and have hydrophobic properties that can cause them to co-extract with lipid analytes like this compound.[6] Their presence can suppress the analyte signal, reduce analytical column lifetime, and contaminate the MS ion source.[6][9] Other sources include salts, proteins, and metabolites of the target analyte or other endogenous compounds.[1][2]

Q4: What is a Matrix Factor (MF) and how is it interpreted?

A4: The Matrix Factor (MF) is a quantitative measure of the matrix effect, calculated using the post-extraction spike method.[1] It is the ratio of the analyte's peak response in the presence of the matrix (spiked post-extraction) to its response in a neat solution.

  • MF = 1: No matrix effect.

  • MF < 1: Ion suppression (signal is decreased by the matrix).

  • MF > 1: Ion enhancement (signal is increased by the matrix).

For a robust bioanalytical method, the absolute MF should ideally be between 0.75 and 1.25.[1]

Q5: Is a stable isotope-labeled (SIL) internal standard available for this compound? What are the alternatives?

A5: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects, as the SIL-IS co-elutes and experiences nearly identical ionization suppression or enhancement as the analyte.[2][5] However, a commercially available SIL-IS for this compound is not commonly reported. As a viable alternative, a structurally similar compound (an analogue IS) can be used. For the quantification of this compound, arachidonoyl glycine-d8 (AraGly-d8) has been successfully used as an internal standard.[3]

Troubleshooting Guide

Issue: Low Signal Intensity or Poor Sensitivity

Q: My this compound signal is much lower than expected, or I'm struggling to reach the required limit of quantification (LOQ). Could this be ion suppression, and how do I fix it?

A: This is a classic sign of ion suppression. Co-eluting matrix components, especially phospholipids, can compete with this compound for ionization, thereby reducing its signal intensity.[2][6]

Troubleshooting Steps:

  • Confirm Suppression: Perform a post-column infusion experiment (see Protocol 2) to qualitatively confirm that ion suppression is occurring at the retention time of your analyte.

  • Quantify the Effect: Use the post-extraction spike method (see Protocol 1) to calculate the Matrix Factor. An MF significantly below 1 confirms ion suppression.

  • Improve Sample Preparation: The most effective way to combat ion suppression is to remove the interfering components before analysis.[2]

    • Evaluate Your Current Method: Standard protein precipitation (PPT) is often insufficient for removing phospholipids.[10]

    • Implement a Better Cleanup Strategy:

      • Liquid-Liquid Extraction (LLE): Optimize your LLE protocol to selectively extract OlAla while leaving interferences behind. A published method for OlAla in brain and plasma exists (see Protocol 3).[3]

      • Solid-Phase Extraction (SPE): Use an SPE sorbent that retains OlAla while allowing phospholipids to be washed away.[9]

      • Phospholipid Removal (PLR) Products: For maximum efficiency, use specialized products like HybridSPE® or other PLR plates/cartridges, which can remove over 99% of phospholipids.[6][10]

  • Modify Chromatography: Adjust your LC gradient to better separate this compound from the region of ion suppression identified in your post-column infusion experiment.[5]

Issue: High Variability & Poor Reproducibility (%RSD > 15%)

Q: I'm seeing high variability between my replicate injections and quality controls. What are the likely causes related to matrix effects?

A: High relative standard deviation (%RSD) is often caused by inconsistent matrix effects from sample to sample.

Troubleshooting Steps:

  • Standardize Sample Preparation: Manual sample preparation, particularly LLE, can introduce variability.[11] Ensure all vortexing times, pipetting techniques, and solvent volumes are consistent. Automation can significantly improve reproducibility.[11] SPE often provides a more controlled and reproducible workflow than LLE.[11]

  • Assess Matrix Lot-to-Lot Variability: Perform the post-extraction spike experiment using blank matrix from at least 6 different sources or lots to see if the Matrix Factor is consistent.[1] Inconsistent MFs point to variable matrix composition.

  • Implement a Better Internal Standard: If you are not using an internal standard, or are using a poorly chosen one, it will not adequately correct for sample-to-sample variations. Use a suitable analogue IS like AraGly-d8, which has been shown to be effective for OlAla quantification.[3]

  • Improve Sample Cleanup: A more robust sample cleanup method (e.g., dedicated phospholipid removal) will remove the source of the variability, leading to more consistent results.[6] Assays using PLR products consistently show improved %RSD, often below 5%.[6]

Workflow for Assessing and Mitigating Matrix Effects

cluster_Start Phase 1: Initial Analysis & Detection cluster_Assess Phase 2: Assessment cluster_Mitigate Phase 3: Mitigation A Initial LC-MS/MS Analysis of this compound B Poor Accuracy, Precision, or Sensitivity Observed? A->B C Assess Matrix Effects B->C Yes I Validated Method B->I No D Post-Column Infusion (Qualitative) C->D E Post-Extraction Spike (Quantitative) C->E F Optimize Sample Prep (LLE, SPE, PLR) D->F E->F G Use Appropriate IS (e.g., AraGly-d8) F->G H Refine Chromatography G->H H->I

Caption: Workflow for identifying, assessing, and mitigating matrix effects.

Data Summary

Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal
TechniqueTypical Phospholipid Removal EfficiencyAnalyte RecoveryThroughputKey Advantage
Protein Precipitation (PPT) Low to ModerateHigh (>90%)HighSimple and fast, but provides a "dirty" extract.[10][12]
Liquid-Liquid Extraction (LLE) Moderate to HighVariable (60-95%)Low to ModerateCan be optimized for selectivity; more effective than PPT.[2][12]
Solid-Phase Extraction (SPE) HighGood (>80%)ModerateHighly versatile and more reproducible than LLE.[9][11]
Phospholipid Removal (PLR) Plates Very High (>99%)High (>90%)HighSpecifically targets phospholipids for the cleanest extract.[6][10]
Table 2: Interpreting Matrix Factor (MF) Results from Post-Extraction Spike Analysis
Matrix Factor (MF) ValueInterpretationRecommended Action
0.8 – 1.2 No significant matrix effect.Proceed with method validation.
< 0.8 Ion SuppressionImprove sample cleanup; optimize chromatography.
> 1.2 Ion EnhancementImprove sample cleanup; investigate source of enhancement.
IS-Normalized MF ≈ 1.0 Matrix effect is present but adequately compensated by the internal standard.Method is likely acceptable, but reducing absolute ME is preferred.[1]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

This protocol allows for the quantitative determination of matrix effects by calculating the Matrix Factor (MF).

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound and its internal standard (IS) into the final analysis solvent (e.g., mobile phase).

    • Set B (Post-Spike Matrix): Extract at least six different lots of blank biological matrix (e.g., plasma). After the final extraction step, spike the resulting clean extract with this compound and IS at the same concentration as Set A.

    • Set C (Blank Matrix): Analyze the extracted blank matrix without any spiked analyte or IS to check for interferences.

  • Analysis: Analyze all samples via LC-MS/MS.

  • Calculation:

    • Calculate the absolute MF for this compound:

      • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • Calculate the IS-normalized MF:

      • IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)

Protocol 2: Qualitative Assessment of Ion Suppression/Enhancement using Post-Column Infusion

This setup helps visualize at which retention times matrix components cause ion suppression or enhancement.

Post-Column Infusion Experimental Setup

HPLC HPLC System Column Analytical Column HPLC->Column Tee Column->Tee MS Mass Spectrometer Tee->MS Syringe Syringe Pump (Constant flow of OlAla) Syringe->Tee

Caption: Diagram of a post-column infusion experimental setup.

Methodology:

  • Setup: As shown in the diagram, use a T-junction to introduce a constant, low-flow (e.g., 5-10 µL/min) stream of a standard solution of this compound into the mobile phase flow after it exits the analytical column.

  • Equilibrate: Allow the system to equilibrate until a stable signal (baseline) for this compound is observed in the mass spectrometer.

  • Inject Blank Matrix: Inject a prepared sample of extracted blank matrix (the same type used for your study).

  • Analyze Chromatogram: Monitor the signal of the infused this compound.

    • A dip in the baseline indicates ion suppression caused by co-eluting matrix components.

    • A peak or rise in the baseline indicates ion enhancement.

Protocol 3: Sample Preparation via Liquid-Liquid Extraction (LLE) for this compound

This protocol is adapted from a validated method for extracting this compound from brain and plasma samples.[3]

Methodology for Plasma:

  • Transfer a 25 µL aliquot of plasma to a microcentrifuge tube.

  • Add 1400 µL of 2:1 chloroform:methanol containing 2 mM PMSF (phenylmethylsulfonyl fluoride).

  • Add 50 µL of 1 N HCl, 150 µL of deionized water, and 300 µL of 0.73% sodium chloride.

  • Add the internal standard (e.g., 50 pmol of AraGly-d8).

  • Vortex thoroughly to mix.

  • Centrifuge at 4,000 rpm for 10 minutes at 4°C to separate the layers.

  • Carefully collect the lower organic layer, which contains the lipids.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 4: Sample Cleanup using Phospholipid Removal (PLR) Plates

This is a general protocol for using commercially available phospholipid removal plates (e.g., HybridSPE®). Always consult the manufacturer's specific instructions.

Logic for Choosing a Sample Preparation Strategy

Start Start: Select Sample Preparation Method Q1 High-throughput Screening Needed? Start->Q1 Q2 Highest Possible Sensitivity Required? Q1->Q2 No A2 Use Phospholipid Removal Plate (Fast & Clean) Q1->A2 Yes Q3 Method Development (Flexibility Needed)? Q2->Q3 No Q2->A2 Yes A1 Use Protein Precipitation (Fastest, Dirtiest) Q3->A1 No A3 Optimize LLE or SPE (Most Flexible) Q3->A3 Yes

Caption: Logic diagram for selecting an appropriate sample preparation method.

Methodology:

  • Protein Precipitation: In a 96-well collection plate, add your plasma sample (e.g., 100 µL) followed by 300 µL of acidified acetonitrile containing the internal standard.

  • Mix: Vortex or shake the plate to precipitate proteins.

  • Transfer and Filter: Transfer the supernatant to the phospholipid removal plate.

  • Apply Vacuum/Pressure: Apply a vacuum or positive pressure to pull the sample through the packed bed of the PLR plate. The sorbent chemically retains phospholipids and physically filters precipitated proteins.

  • Collect Filtrate: The resulting filtrate is free of proteins and phospholipids and is ready for direct injection or further dilution before LC-MS/MS analysis.[10]

References

How to increase the bioavailability of orally administered N-oleoyl alanine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for researchers working with N-oleoyl alanine (OlAla). This guide provides in-depth answers to frequently asked questions and troubleshooting advice for experiments aimed at increasing the oral bioavailability of this lipophilic signaling molecule.

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary challenges to achieving high oral bioavailability for this compound?

The primary obstacles to the oral bioavailability of this compound are its lipophilic nature and susceptibility to metabolic degradation.

  • Low Aqueous Solubility: this compound is a lipid and, like other N-acyl amino acids, has very poor solubility in water.[1] This limits its dissolution in the gastrointestinal (GI) fluids, which is a prerequisite for absorption across the intestinal wall.

  • First-Pass Metabolism: As a lipid-based molecule, this compound is subject to significant first-pass metabolism in the gut and liver.[2] Enzymes such as Fatty Acid Amide Hydrolase (FAAH), which is known to hydrolyze related fatty acid amides, can degrade the molecule before it reaches systemic circulation.[3][4]

  • Intestinal Permeability: While its lipophilicity might suggest good passive diffusion, efficient transport across the intestinal epithelium can still be a limiting factor, especially without a suitable formulation to facilitate interaction with the mucosal membrane.

FAQ 2: What are the main strategies to overcome the challenges of poor solubility and first-pass metabolism?

There are three primary strategies that can be employed, often in combination, to enhance the oral bioavailability of this compound:

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations keep this compound dissolved and improve its absorption.[5][6] This is the most common and effective approach for lipophilic drugs.

  • Use of Permeation Enhancers: These agents can transiently increase the permeability of the intestinal epithelium, allowing for greater absorption.[7][8]

  • Metabolic Inhibition: Co-administration with inhibitors of key metabolic enzymes, such as FAAH, can protect this compound from degradation.[9]

A fourth, more advanced strategy involves creating a prodrug of this compound, which involves chemically modifying the molecule to have better absorption properties, after which it is converted back to the active form in the body.[10][11]

Troubleshooting Guide: Formulation & Experimental Design

Question: My in vivo study shows low and variable plasma concentrations of this compound after oral gavage. What could be wrong?

This is a common issue stemming from suboptimal formulation. If you are administering this compound in a simple aqueous suspension or a basic oil solution, poor and erratic absorption is expected.

Troubleshooting Steps:

  • Review Your Formulation: A simple vehicle is often insufficient. The most robust strategy for a lipophilic compound like this compound is to use a lipid-based drug delivery system (LBDDS).[6] These systems maintain the drug in a solubilized state within the GI tract, which is critical for absorption.[12]

  • Consider a Self-Emulsifying Drug Delivery System (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in aqueous media (like GI fluids).[13] This increases the surface area for absorption and can enhance lymphatic uptake, partially bypassing liver metabolism.[14]

  • Check for Drug Precipitation: Your compound may be dissolving in the formulation but precipitating in the gut. An in vitro lipolysis model can simulate digestion and assess whether the drug remains solubilized.[2][12]

Below is a logical workflow for selecting an appropriate enhancement strategy.

G start Start: Low Oral Bioavailability of OlAla solubility Is OlAla solubility in GI fluids the primary issue? start->solubility metabolism Is first-pass metabolism (e.g., by FAAH) a major concern? solubility->metabolism No lbdds Implement Lipid-Based Drug Delivery System (LBDDS) e.g., SEDDS, NLCs solubility->lbdds Yes permeability Is intestinal permeability a limiting factor? metabolism->permeability No inhibitors Co-administer with a Metabolic Inhibitor (e.g., FAAH Inhibitor) metabolism->inhibitors Yes enhancers Incorporate Permeation Enhancers (e.g., Sodium Caprate) into formulation permeability->enhancers Yes prodrug Advanced Strategy: Design an OlAla Prodrug permeability->prodrug No / Consider Advanced Options end Proceed to In Vitro / In Vivo Testing lbdds->end enhancers->end inhibitors->end prodrug->end

Caption: Workflow for selecting a bioavailability enhancement strategy.
Question: How do I choose the components for a Self-Emulsifying Drug Delivery System (SEDDS) for this compound?

Choosing the right excipients is critical for a successful SEDDS formulation. The process involves screening oils, surfactants, and cosolvents for their ability to dissolve this compound and their compatibility to form a stable emulsion.

Key Steps:

  • Solubility Screening: Determine the solubility of this compound in various pharmaceutical-grade oils (e.g., long-chain triglycerides like corn oil; medium-chain triglycerides like Capryol™ 90), surfactants (e.g., Kolliphor® RH40, Tween® 80), and cosolvents (e.g., Transcutol® HP, PEG 400).

  • Construct Ternary Phase Diagrams: To identify the self-emulsifying region, prepare various ratios of oil, surfactant, and cosolvent.[15] Titrate these mixtures with water and observe the formation of an emulsion. The goal is to find ratios that form a clear or slightly bluish, stable microemulsion with small droplet sizes (<200 nm).[13]

  • Select Excipients: Choose the combination that provides the highest drug solubility and the largest self-emulsifying region.

Table 1: Example Components for SEDDS Formulation Screening

Component TypeExample ExcipientsRationale for Use
Oil Phase Medium-Chain Triglycerides (MCTs), Long-Chain Triglycerides (LCTs), Oleic AcidServes as the primary solvent for the lipophilic drug (this compound). LCTs may promote lymphatic transport.[6][16]
Surfactant Polysorbate 80 (Tween® 80), Cremophor® RH40, Labrasol®Reduces interfacial tension between oil and water, facilitating spontaneous emulsion formation upon dilution in the GI tract.[17]
Cosolvent Propylene Glycol, PEG 400, Transcutol® HPIncreases the solvent capacity of the formulation for the drug or aids in dissolving a high concentration of the surfactant.[13]
Question: What is the role of Fatty Acid Amide Hydrolase (FAAH) and should I consider using an inhibitor?

FAAH is a serine hydrolase that degrades several fatty acid amides, most notably the endocannabinoid anandamide.[3] It is also known to hydrolyze other N-acyl amides and could be a primary enzyme responsible for the breakdown of orally administered this compound in the gut wall and liver.[4]

Considerations for FAAH Inhibition:

  • Protective Effect: Co-administration of an FAAH inhibitor could protect this compound from enzymatic hydrolysis, thereby increasing the amount of active compound that reaches systemic circulation.[9]

  • Mechanism: FAAH inhibitors increase the levels of endogenous fatty acid amides, which may produce synergistic or confounding biological effects.[18] This is important to consider when interpreting pharmacological data.

  • Availability: Several selective FAAH inhibitors have been developed for research purposes.

The diagram below illustrates how an FAAH inhibitor can protect this compound.

G cluster_0 Intestinal Lumen / Portal Vein cluster_1 Intervention OlAla This compound (Oral) FAAH FAAH Enzyme OlAla->FAAH Hydrolysis Systemic Systemic Circulation (Increased Bioavailability) OlAla->Systemic Protected Pathway Metabolites Inactive Metabolites (Oleic Acid + Alanine) FAAH->Metabolites Inhibitor FAAH Inhibitor Inhibitor->FAAH

Caption: Mechanism of FAAH inhibition to increase OlAla bioavailability.

Experimental Protocols

Protocol 1: Development and Characterization of an this compound SEDDS

This protocol outlines the workflow for creating and evaluating a SEDDS formulation.

G step1 Step 1: Excipient Solubility Screening step2 Step 2: Construct Ternary Phase Diagrams step1->step2 Select best solvents step3 Step 3: Prepare Drug-Loaded SEDDS step2->step3 Identify optimal ratios step4 Step 4: Characterize Emulsion Droplet Size step3->step4 Dilute in water step5 Step 5: In Vitro Lipolysis/Dispersion Test step4->step5 Assess stability step6 Step 6: In Vivo Pharmacokinetic Study in Rats step5->step6 Confirm performance

Caption: Experimental workflow for developing and testing a SEDDS formulation.

Methodology:

  • Excipient Solubility Screening:

    • Add an excess amount of this compound to 2 mL of each selected oil, surfactant, and cosolvent in separate sealed vials.

    • Place vials in an isothermal shaker at 37°C for 48 hours to reach equilibrium.

    • Centrifuge the samples at 5000 rpm for 15 minutes.

    • Dilute the supernatant with a suitable solvent (e.g., methanol) and quantify the concentration of this compound using a validated HPLC-UV or LC-MS/MS method.

  • Ternary Phase Diagram Construction:

    • Based on solubility data, select one oil, one surfactant, and one cosolvent.

    • Prepare mixtures with varying component ratios (e.g., from 10:0:90 to 10:90:0 oil:cosolvent:surfactant).

    • Titrate each mixture with water dropwise, under gentle magnetic stirring.

    • Visually inspect for the formation of a clear or bluish, easily flowable emulsion. Plot the points on a ternary phase diagram to map the self-emulsification region.

  • Preparation of Drug-Loaded SEDDS:

    • Select a ratio from the optimal self-emulsification region.

    • Add the required amount of this compound to the oil/cosolvent mixture and vortex until dissolved. Gentle heating may be applied if necessary.

    • Add the surfactant and vortex until a clear, homogenous mixture is formed.

  • Droplet Size Analysis:

    • Dilute the drug-loaded SEDDS pre-concentrate 100-fold with distilled water in a beaker with gentle stirring.

    • Measure the mean droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument. An acceptable formulation typically has a mean droplet size < 200 nm and a PDI < 0.3.[13]

  • In Vitro Lipolysis Testing:

    • Use a standardized lipolysis model which simulates the conditions of the small intestine (pH 6.5, bile salts, phospholipids).[12]

    • Add the SEDDS formulation to the lipolysis medium and initiate digestion by adding pancreatic lipase.

    • Maintain pH at 6.5 by titrating with NaOH. The rate of NaOH consumption indicates the rate of lipid digestion.

    • At various time points, sample the aqueous phase of the reaction, ultracentrifuge to separate the pellet (precipitated drug) from the supernatant (solubilized drug), and measure the drug concentration in each fraction by LC-MS/MS. This assesses the ability of the formulation to keep the drug in a solubilized state during digestion.

  • In Vivo Pharmacokinetic Study:

    • Fast male Sprague-Dawley rats overnight.

    • Administer the this compound SEDDS formulation via oral gavage at a predetermined dose. Include a control group receiving a simple suspension of the drug.

    • Collect blood samples from the tail vein at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).

    • Process blood to obtain plasma, and extract this compound using a suitable liquid-liquid or solid-phase extraction method.

    • Quantify the plasma concentration using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) to determine the relative bioavailability compared to the control group.

References

Common challenges in synthesizing N-oleoyl alanine in the lab

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the laboratory synthesis of N-oleoyl alanine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the synthesis of this lipoamino acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound in the lab?

A1: The most prevalent laboratory method for synthesizing this compound is through the coupling of oleic acid and L-alanine. This is typically achieved using a coupling agent, such as a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid group of oleic acid, facilitating the formation of an amide bond with the amino group of L-alanine.[1][2][3] Another approach involves the use of oleoyl chloride in a Schotten-Baumann reaction.[4]

Q2: What are the key starting materials and reagents required for the carbodiimide coupling method?

A2: The essential starting materials and reagents include:

  • Oleic acid

  • L-alanine

  • A carbodiimide coupling agent (e.g., DCC or EDC)

  • A coupling additive to suppress side reactions and reduce racemization, such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).[2][5]

  • An appropriate organic solvent, typically a polar aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).[1]

  • A base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize the reaction mixture.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored using thin-layer chromatography (TLC). A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be developed to effectively separate the starting materials (oleic acid and alanine) from the product (this compound). The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction's progression. For more detailed analysis, techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) can be employed.[6]

Q4: What are the expected spectroscopic characteristics of this compound?

A4: this compound can be characterized by various spectroscopic techniques:

  • 1H NMR: Expect to see signals corresponding to the protons of the oleoyl chain's double bond, the long aliphatic chain, the alanine methyl group, and the amide proton.

  • 13C NMR: Signals will correspond to the carbons of the carbonyl group, the double bond, the aliphatic chain, and the alanine backbone.

  • Mass Spectrometry (MS): The expected molecular weight of this compound is approximately 353.5 g/mol .[7][8] Electrospray ionization (ESI) mass spectrometry in negative mode is often used for analysis.[6]

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide and carboxylic acid, and the C-H stretches of the aliphatic chain.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Incomplete activation of oleic acid.Ensure the coupling agent is fresh and used in the correct stoichiometric ratio (typically a slight excess). Consider pre-activating the oleic acid with the coupling agent and additive before adding alanine.
Low reactivity of the amine.Ensure the alanine is fully dissolved in the reaction solvent. If solubility is an issue, consider using a different solvent or a protected form of alanine.
Inappropriate reaction temperature.Carbodiimide coupling reactions are often started at 0°C to control the initial exothermic reaction and then allowed to warm to room temperature.[1] Optimize the temperature based on your specific reaction conditions.
Hydrolysis of the activated oleic acid.Ensure all glassware is dry and use anhydrous solvents to minimize moisture, which can hydrolyze the activated intermediate.
Presence of Multiple Side Products N-acylurea formation.This is a common side reaction with carbodiimide reagents. Minimize this by using a coupling additive like HOBt or NHS.[2] The urea byproduct from DCC is poorly soluble and can often be removed by filtration.
Racemization of alanine.The use of coupling additives like HOBt can help suppress racemization.[2] Running the reaction at lower temperatures can also be beneficial.
Di-acylation of alanine.While less common for the alpha-amino group, ensure the stoichiometry of oleic acid to alanine is appropriate (typically 1:1 or a slight excess of the amine).
Difficulty in Product Purification Co-elution of product and unreacted oleic acid.This compound and oleic acid have similar polarities due to the long hydrocarbon chain. Optimize your column chromatography conditions (e.g., use a shallower solvent gradient) to improve separation. A slightly basic wash of the organic extract during workup can help remove unreacted oleic acid.
Emulsion formation during aqueous workup.The surfactant-like properties of this compound can lead to emulsions. Break emulsions by adding brine or by centrifugation.
Product is an oil or wax, making handling difficult.This is expected due to the oleoyl chain. Purification by column chromatography followed by removal of the solvent under reduced pressure is the standard procedure. The final product may not be a crystalline solid.

Experimental Protocols

Representative Protocol for this compound Synthesis using EDC/HOBt Coupling

This protocol is a representative example and may require optimization for specific laboratory conditions.

Materials:

  • Oleic acid (1.0 eq)

  • L-Alanine (1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Dissolution: In a round-bottom flask, dissolve L-alanine in anhydrous DCM. Add triethylamine to the suspension and stir until the alanine dissolves.

  • Activation of Oleic Acid: In a separate flask, dissolve oleic acid, EDC, and HOBt in anhydrous DCM. Stir the mixture at 0°C (ice bath) for 30 minutes.

  • Coupling Reaction: Add the solution from step 2 to the alanine solution from step 1 dropwise at 0°C.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Workup:

    • Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Characterize the final product by NMR, MS, and IR spectroscopy.

Quantitative Data Summary

The following table provides representative data on reaction conditions and outcomes for the synthesis of N-acyl amino acids. Note that specific yields for this compound may vary and require optimization.

Coupling MethodCoupling AgentAdditiveSolventTemperature (°C)Time (h)Typical Yield Range (%)Purity (%)
CarbodiimideEDCHOBtDCM0 to RT12-2460-85>95
CarbodiimideDCCNHSDMF0 to RT12-2465-90>95
Acyl ChlorideOleoyl Chloride-DCM/H2O (Schotten-Baumann)0 to RT2-470-95>95
EnzymaticLipase-Solvent-free or Organic Solvent40-6024-7250-78>98

Note: The data in this table is illustrative and based on typical outcomes for N-acyl amino acid synthesis. Actual results will depend on specific experimental conditions and optimization.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Start dissolve_ala Dissolve L-Alanine and TEA in DCM start->dissolve_ala dissolve_oa Dissolve Oleic Acid, EDC, and HOBt in DCM start->dissolve_oa mix Combine Solutions at 0°C dissolve_ala->mix dissolve_oa->mix react Stir Overnight at Room Temperature mix->react quench Quench with 1M HCl react->quench extract Aqueous Workup (Wash with HCl, H2O, NaHCO3, Brine) quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterization (NMR, MS, IR) purify->characterize end End Product characterize->end

Caption: A typical workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield in this compound Synthesis

troubleshooting_low_yield start Low Yield of This compound check_reagents Are reagents (coupling agent, solvents) fresh and anhydrous? start->check_reagents replace_reagents Replace with fresh/dry reagents. check_reagents->replace_reagents No check_stoichiometry Is the stoichiometry correct? (slight excess of alanine and coupling agent) check_reagents->check_stoichiometry Yes replace_reagents->check_stoichiometry adjust_stoichiometry Adjust stoichiometry. check_stoichiometry->adjust_stoichiometry No check_temp Was the reaction temperature controlled (0°C to RT)? check_stoichiometry->check_temp Yes adjust_stoichiometry->check_temp optimize_temp Optimize reaction temperature. check_temp->optimize_temp No check_time Was the reaction time sufficient? check_temp->check_time Yes optimize_temp->check_time increase_time Increase reaction time and monitor by TLC. check_time->increase_time No consider_activation Consider pre-activation of oleic acid. check_time->consider_activation Yes increase_time->consider_activation

Caption: A decision tree for troubleshooting low product yield.

References

Storage conditions to ensure long-term stability of N-oleoyl alanine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information to ensure the long-term stability and effective use of N-oleoyl alanine in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for long-term stability of this compound?

A1: For long-term stability, this compound should be stored at -20°C.[1] Under these conditions, it is reported to be stable for at least two years. Some suppliers also recommend storage at -80°C for extended periods of up to six months.

Q2: My this compound, supplied in ethanol, has been at room temperature for a short period. Is it still usable?

A2: While prolonged exposure to room temperature is not recommended, short-term exposure may not significantly impact the integrity of the compound, especially if it is dissolved in a stable solvent like ethanol. However, for critical experiments, it is advisable to use a fresh aliquot stored under the recommended conditions.

Q3: I am having trouble dissolving this compound in my aqueous buffer. What can I do?

A3: this compound has low solubility in aqueous solutions like PBS (approximately 0.25 mg/ml).[1] It is more soluble in organic solvents such as ethanol (up to 50 mg/ml), DMSO (up to 30 mg/ml), and DMF (up to 10 mg/ml).[1] To prepare aqueous solutions, it is common practice to first dissolve the compound in a small amount of an organic solvent like ethanol or DMSO and then dilute it with the aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your biological system.

Q4: What are the potential degradation pathways for this compound?

A4: The primary degradation pathway for this compound is hydrolysis of the amide bond, which would yield oleic acid and alanine. This can be catalyzed by enzymes such as fatty acid amide hydrolase (FAAH) in biological systems.[2] The oleic acid moiety also contains a double bond that could be susceptible to oxidation.

Q5: How can I be sure that the biological effects I am observing are from this compound and not a degradation product?

A5: To ensure the observed effects are from the intact compound, it is crucial to handle and store this compound properly to prevent degradation. For definitive confirmation, you can perform analytical tests, such as HPLC-MS/MS, on your sample to check for the presence of potential degradation products like oleic acid.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of this compound in aqueous buffer Low aqueous solubility of this compound.First, dissolve the compound in a minimal amount of a compatible organic solvent (e.g., ethanol or DMSO) before adding it to your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. Gentle warming and vortexing can also aid in dissolution.
Inconsistent or unexpected experimental results Degradation of this compound due to improper storage or handling.Always store this compound at -20°C or below. For use, allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles.
Low or no biological activity observed Insufficient concentration of active compound at the target site.Review the literature for effective concentrations in similar experimental models. Ensure complete dissolution of the compound in your vehicle. For in vivo studies, consider the route of administration and potential for rapid metabolism.
Contamination of stock solutions Microbial growth in improperly stored solutions.Use sterile techniques when preparing solutions. For long-term storage, filter-sterilize solutions if possible, especially if they are prepared in aqueous buffers without preservatives. Store aliquots to minimize contamination risk.

Stability Data Summary

Condition Solvent/Matrix Stability Potential Degradation Products
Long-Term Storage (-20°C) Solid or in EthanolStable for ≥ 2 years[1]Minimal degradation expected.
Short-Term Storage (4°C) In aqueous bufferUse with caution, prepare fresh.Hydrolysis to oleic acid and alanine.
Room Temperature Solid or in EthanolNot recommended for extended periods.Increased risk of hydrolysis and oxidation.
Acidic pH Aqueous SolutionPotential for increased hydrolysis of the amide bond.Oleic acid, Alanine
Basic pH Aqueous SolutionPotential for increased hydrolysis of the amide bond.Oleic acid, Alanine
Exposure to Light AnyThe oleic acid moiety is a fatty acid and may be susceptible to photo-oxidation over time. It is advisable to protect solutions from light.Oxidized derivatives of this compound.

Experimental Protocols

Stability Indicating HPLC-MS/MS Method

This method can be adapted to assess the stability of this compound by monitoring the decrease in the parent compound and the appearance of its primary degradation product, oleic acid.

1. Sample Preparation:

  • Prepare this compound solutions at a known concentration in the desired solvent or matrix to be tested.

  • Subject the samples to the desired stress conditions (e.g., elevated temperature, different pH, light exposure).

  • At specified time points, take an aliquot of the sample and dilute it with the mobile phase to a suitable concentration for analysis.

2. Chromatographic Conditions (adapted from a published method[3]):

  • Column: A C18 reversed-phase column (e.g., Zorbax XDB C18, 4.6 x 75 mm, 3.5 µm).

  • Mobile Phase A: Water with 13 mM ammonium acetate and 1% formic acid.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1 mL/min.

  • Gradient: Start at 50% B, ramp to 100% B over 10 minutes, hold at 100% B for 2.4 minutes, then return to 50% B and equilibrate for 2.5 minutes.

  • Injection Volume: 4 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), either positive or negative mode can be optimized.

  • Detection: Multiple Reaction Monitoring (MRM) is ideal for quantitative analysis.

    • Monitor the parent-to-daughter ion transition for this compound.

    • Monitor the parent-to-daughter ion transition for oleic acid.

  • Data Analysis: Quantify the peak area of this compound and any appearing degradation products over time. The stability can be reported as the percentage of this compound remaining at each time point compared to the initial concentration.

Visualizations

Experimental Workflow for Stability Testing

G cluster_0 Sample Preparation cluster_1 Stress Application cluster_2 Analysis cluster_3 Data Interpretation prep Prepare this compound stock solution aliquot Aliquot into different stress conditions (Temp, pH, Light) prep->aliquot stress Incubate samples for defined time points aliquot->stress sampling Collect aliquots at each time point stress->sampling analysis Analyze by HPLC-MS/MS sampling->analysis quant Quantify remaining This compound analysis->quant report Determine degradation rate and long-term stability quant->report cluster_direct Direct Pathway cluster_indirect Indirect Pathway NOA This compound PPARa PPARα NOA->PPARa activates FAAH FAAH NOA->FAAH inhibits RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE RXR->PPRE binds to Gene Target Gene Transcription PPRE->Gene Anandamide Anandamide (Endocannabinoid) FAAH->Anandamide degrades CB1 CB1 Receptor Anandamide->CB1 activates Signaling Downstream Signaling CB1->Signaling

References

Validation & Comparative

A Comparative Analysis of N-oleoyl Alanine and Oleoylethanolamide in Appetite Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate signaling network governing appetite and energy homeostasis presents a rich landscape for therapeutic intervention in metabolic disorders. Among the endogenous lipid mediators, N-acyl amides have garnered significant attention for their roles in modulating food intake and body weight. This guide provides a detailed comparison of two such lipids: N-oleoyl alanine (OlAla) and oleoylethanolamide (OEA). While OEA is a well-established satiety factor, OlAla is an emerging compound of interest with a less defined role in appetite regulation. This document synthesizes the current experimental data, details relevant experimental protocols, and visualizes the known signaling pathways to offer a comprehensive resource for researchers in the field.

Molecular and Mechanistic Comparison

Both this compound and oleoylethanolamide are structurally related to oleic acid. However, their distinct head groups—alanine and ethanolamine, respectively—confer different pharmacological properties.

Oleoylethanolamide (OEA) is a well-characterized endogenous lipid that acts as a potent agonist for the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that plays a crucial role in lipid metabolism and energy homeostasis[1][2][3][4][5][6]. Activation of PPAR-α in the small intestine is the primary mechanism through which OEA exerts its anorexigenic effects[1][2][6]. OEA is synthesized in the proximal small intestine in response to fat intake and is degraded by the enzyme fatty acid amide hydrolase (FAAH)[7].

This compound (OlAla) is a more recently studied N-acyl amino acid. While direct studies on its appetite-regulating effects are limited, research in the context of addiction and withdrawal suggests it also engages with PPAR-α[8]. Notably, OlAla has been reported to have a longer duration of action compared to the related compound N-oleoyl glycine[8]. In vitro studies have shown that OlAla can inhibit FAAH and activate PPARα[8][9]. Its potential interaction with other receptors involved in appetite, such as GPR120, remains an area for further investigation.

Comparative Efficacy in Appetite Regulation: A Review of Preclinical and Clinical Data

Direct comparative studies evaluating the effects of this compound and oleoylethanolamide on appetite are currently unavailable in the published literature. The following tables summarize key findings from separate studies on each compound.

Table 1: Preclinical Studies on Food Intake and Body Weight
CompoundSpeciesDosage & AdministrationKey FindingsReference
Oleoylethanolamide (OEA) Rat5 mg/kg, i.p.Reduced food intake and body weight gain in obese Zucker rats.[5]
Oleoylethanolamide (OEA) Mouse10 mg/kg, oralSignificantly decreased food intake in male Wistar rats.
This compound (OlAla) Rat5-80 mg/kg, oralInvestigated in the context of opioid withdrawal; direct effects on food intake were not the primary outcome.[8]
This compound (OlAla) Mouse60 mg/kg, i.p.Reduced alcohol intake and preference.[10]
Table 2: Human Clinical Trials on Appetite and Weight Management
CompoundStudy PopulationDosage & AdministrationKey FindingsReference
Oleoylethanolamide (OEA) Obese individuals250 mg/day, oralIncreased PPAR-α expression, reduced appetite, weight, BMI, and waist circumference.[10][11][12]
Oleoylethanolamide (OEA) Healthy overweight subjects170 mg/day (as NOPE)Improved compliance with diet and feelings of fullness.[13][14]
This compound (OlAla) --No clinical trials on appetite or weight management have been reported.-

Signaling Pathways

The signaling mechanisms for OEA are well-documented, primarily involving PPAR-α. The pathway for OlAla is less clear but is suggested to also involve PPAR-α.

OEA_Signaling OEA Oleoylethanolamide (OEA) PPARa PPAR-α OEA->PPARa Binds & Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to TargetGenes Target Genes (e.g., FAT/CD36, UCP-2) PPRE->TargetGenes Regulates Transcription Satiety Satiety TargetGenes->Satiety Leads to

Caption: OEA signaling pathway in appetite regulation.

OlAla_Signaling OlAla This compound (OlAla) FAAH FAAH OlAla->FAAH Inhibits PPARa PPAR-α OlAla->PPARa Activates CB1 CB1 Receptor OlAla->CB1 Modulates (indirectly?) GPR120 GPR120 (Hypothesized) OlAla->GPR120 Downstream Downstream Effects (Appetite Modulation?) PPARa->Downstream CB1->Downstream GPR120->Downstream

Caption: Proposed signaling pathways for OlAla.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key in vitro and in vivo assays relevant to the study of this compound and oleoylethanolamide.

In Vitro Assays

1. Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

  • Objective: To determine the inhibitory potential of a test compound on FAAH activity.

  • Principle: This fluorometric assay measures the hydrolysis of a synthetic FAAH substrate, which releases a fluorescent product. The reduction in fluorescence in the presence of an inhibitor indicates its potency.

  • Materials:

    • Recombinant human or rat FAAH enzyme.

    • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA).

    • Fluorogenic FAAH substrate (e.g., AMC arachidonoyl amide).

    • Test compound (this compound or Oleoylethanolamide) dissolved in a suitable solvent (e.g., DMSO).

    • Positive control inhibitor (e.g., URB597).

    • 96-well black microplate.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound and positive control.

    • In a 96-well plate, add assay buffer, test compound/vehicle, and FAAH enzyme solution.

    • Incubate at 37°C for 15 minutes to allow for enzyme-inhibitor interaction.

    • Initiate the reaction by adding the FAAH substrate.

    • Immediately measure fluorescence kinetically or as an endpoint reading at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.

    • Calculate the percent inhibition and IC50 value for the test compound.

2. PPAR-α Activation Assay

  • Objective: To assess the ability of a test compound to activate the PPAR-α receptor.

  • Principle: A cell-based reporter gene assay is used where cells are co-transfected with a PPAR-α expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene. Activation of PPAR-α leads to the expression of luciferase, which can be quantified.

  • Materials:

    • A suitable cell line (e.g., HEK293T or HepG2).

    • PPAR-α expression plasmid.

    • PPRE-luciferase reporter plasmid.

    • Transfection reagent.

    • Test compound (this compound or Oleoylethanolamide).

    • Positive control PPAR-α agonist (e.g., WY-14643).

    • Luciferase assay system.

    • Luminometer.

  • Procedure:

    • Co-transfect cells with the PPAR-α expression plasmid and the PPRE-luciferase reporter plasmid.

    • After 24 hours, treat the cells with various concentrations of the test compound or positive control.

    • Incubate for an additional 24 hours.

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Normalize luciferase activity to total protein concentration or a co-transfected control plasmid (e.g., β-galactosidase).

    • Determine the EC50 value for the test compound.

In Vivo Experiment

Comparative Rodent Food Intake Study Workflow

FoodIntake_Workflow cluster_0 Phase 1: Acclimation & Baseline cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis Acclimation Acclimatize rodents to individual housing and feeding apparatus Baseline Measure baseline food intake and body weight for 7 days Acclimation->Baseline Randomization Randomize animals into treatment groups: 1. Vehicle 2. OEA (e.g., 5 mg/kg) 3. OlAla (e.g., 5 mg/kg) Baseline->Randomization Administration Administer treatment (e.g., i.p. or oral gavage) daily for 14 days Randomization->Administration Measurement Monitor daily food intake and body weight Administration->Measurement DataAnalysis Analyze changes in cumulative food intake, meal patterns, and body weight Measurement->DataAnalysis Biochemical Optional: Collect terminal blood and tissue samples for biomarker analysis (e.g., PPAR-α target genes) DataAnalysis->Biochemical

Caption: Workflow for a comparative food intake study.

Conclusion and Future Directions

Oleoylethanolamide is a well-established regulator of appetite, with its effects robustly linked to the activation of PPAR-α. This compound, while showing promise in preclinical models of addiction, remains under-investigated in the context of appetite control. The available evidence suggests a potential overlap in their mechanism of action through PPAR-α, but direct comparative studies are critically needed to elucidate their relative potencies and efficacies in modulating food intake.

Future research should focus on:

  • Direct, head-to-head preclinical studies comparing the effects of this compound and oleoylethanolamide on food intake, meal patterns, and body weight.

  • Elucidation of the complete signaling profile of this compound, including its potential interactions with GPR120 and other relevant receptors.

  • Pharmacokinetic and pharmacodynamic studies to compare the bioavailability and duration of action of both compounds.

Such studies will be invaluable in determining the therapeutic potential of this compound as a novel appetite-regulating agent and in refining our understanding of the endogenous control of energy balance.

References

N-Oleoyl Alanine vs. Anandamide: A Comparative Analysis of FAAH Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of experimental data indicates that N-oleoyl alanine is not a more potent Fatty Acid Amide Hydrolase (FAAH) inhibitor than anandamide. In fact, evidence strongly suggests that this compound is a very poor substrate for FAAH, and consequently a significantly weaker inhibitor compared to anandamide, which is the enzyme's primary endogenous substrate.

This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and a visual representation of the relevant biological pathway to elucidate the distinct interactions of these two molecules with FAAH.

Quantitative Comparison of FAAH Substrate Activity

One key study directly compared the FAAH-mediated hydrolysis of anandamide (N-arachidonoylethanolamine, C20:4-NAE) with N-arachidonoyl glycine (C20:4-Gly), a close structural analog of this compound. The results demonstrated a stark difference in their processing by FAAH.

CompoundFAAH Hydrolysis Rate (nmol/min/mg)Reference
Anandamide (C20:4-NAE)0.5[1]
N-arachidonoyl glycine (C20:4-Gly)0.02[1]

This data reveals that anandamide is hydrolyzed by FAAH at a rate 25 times faster than N-arachidonoyl glycine[1]. Given that FAAH generally exhibits a preference for arachidonoyl substrates over oleoyl substrates, it can be inferred that the hydrolysis rate for this compound would be even lower than that of N-arachidonoyl glycine, further widening the gap in potency compared to anandamide. Therefore, this compound's interaction with the FAAH active site is substantially less efficient than that of anandamide.

Experimental Protocols

The determination of FAAH activity is crucial for comparing the interaction of different compounds with the enzyme. A common method employed is the FAAH hydrolysis assay.

FAAH Hydrolysis Assay

Objective: To measure the rate at which FAAH hydrolyzes a substrate, such as anandamide or an N-acyl amino acid.

Methodology:

  • Enzyme Source: Homogenates of cells (e.g., HEK293T) transfected with a plasmid expressing FAAH are commonly used. A mock-transfected cell homogenate serves as a negative control.

  • Substrate Incubation: The FAAH-containing homogenate is incubated with the substrate of interest (e.g., anandamide, N-arachidonoyl glycine) at a specific concentration (e.g., 10 µM) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 8.0) at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: The enzymatic reaction is stopped by adding an organic solvent, typically a mixture of chloroform and methanol.

  • Extraction of Metabolites: The lipid metabolites are extracted from the aqueous phase. The organic phase, containing the unhydrolyzed substrate and the fatty acid product (e.g., arachidonic acid), is collected and dried.

  • Quantification by LC-MS: The dried lipid extracts are resuspended in a suitable solvent and analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of the hydrolyzed product formed.

  • Calculation of Activity: The rate of hydrolysis is calculated based on the amount of product formed over time and normalized to the protein concentration of the cell homogenate, typically expressed as nmol of product per minute per milligram of protein (nmol/min/mg).

Signaling Pathway

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other fatty acid amides. By hydrolyzing these signaling lipids, FAAH terminates their biological activity.

FAAH_Signaling_Pathway Anandamide_out Anandamide (extracellular) CB1_receptor CB1 Receptor Anandamide_out->CB1_receptor Anandamide_in Anandamide (intracellular) Anandamide_out->Anandamide_in transport CB1_receptor->Anandamide_out FAAH FAAH Anandamide_in->FAAH is hydrolyzed by Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid produces Ethanolamine Ethanolamine FAAH->Ethanolamine produces

References

Validation of N-oleoyl alanine as a therapeutic target for addiction

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of addiction treatment is in constant evolution, driven by the urgent need for more effective and targeted therapies. In this context, the endogenous N-acyl amino acid, N-oleoyl alanine (OlAla), has emerged as a promising therapeutic target. This guide provides a comprehensive validation of OlAla's potential, objectively comparing its performance with existing alternatives and presenting supporting experimental data for opioid, alcohol, and nicotine addiction.

Executive Summary

This compound, a lipid signaling molecule, has demonstrated significant potential in preclinical models of addiction. It has been shown to modulate the endocannabinoid system and activate peroxisome proliferator-activated receptor alpha (PPARα), both of which are implicated in the neurobiology of addiction. Experimental evidence suggests that OlAla can attenuate drug-seeking behavior, reduce withdrawal symptoms, and decrease substance self-administration. This guide will delve into the quantitative data supporting these claims, detail the experimental protocols used for validation, and visualize the key signaling pathways involved.

Performance Comparison: this compound vs. Standard of Care

To provide a clear perspective on the potential of this compound, its preclinical efficacy is compared below with established therapeutics for opioid, alcohol, and nicotine addiction.

Opioid Addiction

Table 1: Comparison of this compound with Buprenorphine for Opioid Withdrawal

Therapeutic AgentMechanism of ActionEfficacy in Preclinical Models (Opioid Withdrawal)Dosage (Preclinical)
This compound (OlAla) Endocannabinoid system modulator, PPARα agonist[1]Reduces somatic and affective signs of naloxone-precipitated morphine withdrawal in rats.[2][3] A 5 mg/kg oral dose reduced heroin withdrawal-induced abdominal contractions and diarrhea.[4][5] A 20 mg/kg oral dose blocked the establishment of conditioned place aversion induced by morphine withdrawal.[4][6]5-20 mg/kg (oral) in rats[4]
Buprenorphine Partial μ-opioid receptor agonist, κ-opioid receptor antagonist[7]Suppresses opioid withdrawal symptoms and reduces illicit opioid use.[7] High doses (≥ 16 mg/day) significantly reduce opioid use compared to placebo.[8]Doses up to 32 mg/day have been studied in clinical trials.[8][9]
Alcohol Addiction

Table 2: Comparison of this compound with Naltrexone and Acamprosate for Alcohol Addiction

Therapeutic AgentMechanism of ActionEfficacy in Preclinical/Clinical Studies (Alcohol Consumption)Dosage (Preclinical/Clinical)
This compound (OlAla) Endocannabinoid system modulator, PPARα agonist[10][11][12]Systemic administration of 60 mg/kg (i.p.) significantly reduced alcohol intake and preference in mice.[11][13][14]60 mg/kg (i.p.) in mice[11][14]
Naltrexone Opioid receptor antagonist[15]Reduces risk of heavy drinking relapse.[15][16][17] Meta-analyses show a modest effect size in reducing relapse.[15][17]50 mg/day (oral) in clinical trials[15][16]
Acamprosate NMDA receptor antagonist, GABA-A receptor modulator[18][19]Reduces risk of returning to any drinking and increases cumulative duration of abstinence.[18][20][21] Does not appear to reduce heavy drinking.[19][21]1998 mg/day (oral) in clinical trials[19]
Nicotine Addiction

Table 3: Comparison of this compound with Varenicline for Nicotine Addiction

Therapeutic AgentMechanism of ActionEfficacy in Preclinical/Clinical Studies (Nicotine Reward)Dosage (Preclinical/Clinical)
This compound (OlAla) Endocannabinoid system modulator, PPARα independent mechanism for nicotine reward[22][23]Prevents nicotine-induced conditioned place preference (CPP) in mice at a dose of 30 mg/kg (i.p.).[22] Attenuates somatic and affective signs of nicotine withdrawal.[22][23]30 mg/kg (i.p.) in mice[22]
Varenicline Partial agonist of the α4β2 nicotinic acetylcholine receptor[24]Superior efficacy over placebo and bupropion for smoking cessation.[24][25] Significantly delays smoking relapse.[25]1 mg twice daily (oral) in clinical trials[24]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

Conditioned Place Preference (CPP) for Nicotine Reward

This protocol is adapted from studies investigating the effect of this compound on nicotine-induced reward in mice.[22]

  • Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber.

  • Habituation (Day 1): Mice are allowed to freely explore both chambers for a baseline preference test (e.g., 15-20 minutes).

  • Conditioning (Days 2-4):

    • On conditioning days, mice receive an intraperitoneal (i.p.) injection of either vehicle or OlAla (e.g., 5, 15, 30 mg/kg) 15 minutes prior to a subcutaneous (s.c.) injection of nicotine (e.g., 0.5 mg/kg) or saline.

    • Immediately following the nicotine/saline injection, mice are confined to one of the chambers for a set duration (e.g., 30 minutes). The drug-paired chamber is counterbalanced across subjects.

    • On alternating days, mice receive a saline injection and are confined to the opposite chamber.

  • Test Day (Day 5): Mice are placed in the apparatus with free access to both chambers for a set duration (e.g., 15-20 minutes) in a drug-free state. The time spent in each chamber is recorded.

  • Data Analysis: An increase in time spent in the drug-paired chamber on the test day compared to the pre-conditioning phase indicates a conditioned place preference.

Alcohol Self-Administration in Mice

This protocol is based on studies evaluating the impact of this compound on alcohol consumption and preference.[11][14]

  • Apparatus: Standard mouse cages equipped with two drinking bottles.

  • Induction of Alcohol Consumption: Mice are given intermittent access to a solution of ethanol (e.g., 20% v/v) and water in one bottle, and water in the other, for several weeks to establish a stable baseline of alcohol consumption.

  • Treatment Phase:

    • Mice receive a systemic administration of OlAla (e.g., 60 mg/kg, i.p.) or vehicle prior to the alcohol access period.

    • The volume of ethanol and water consumed from each bottle is measured daily.

  • Data Analysis: The primary outcome measures are the amount of ethanol consumed (g/kg body weight) and the preference for the ethanol solution over water.

Opioid Withdrawal in Rats

This protocol is derived from studies assessing the effect of this compound on opioid withdrawal symptoms.[3][4]

  • Induction of Dependence:

    • Acute Model: Rats receive a single injection of morphine. Withdrawal is precipitated by an injection of the opioid antagonist naloxone.

    • Chronic Model: Rats are chronically exposed to an opioid (e.g., morphine or heroin) via escalating doses or osmotic minipumps over several days.

  • Treatment: Rats are pre-treated with oral OlAla (e.g., 5-80 mg/kg) or vehicle prior to the induction of withdrawal (spontaneous or naloxone-precipitated).

  • Assessment of Withdrawal Symptoms:

    • Somatic Signs: Observers, blind to the treatment conditions, score various physical withdrawal signs such as wet dog shakes, teeth chattering, writhing, and diarrhea.

    • Affective Signs (Conditioned Place Aversion): A CPP apparatus is used. On conditioning days, naloxone-precipitated withdrawal is paired with one chamber. On the test day, the time spent in each chamber is measured to assess aversion to the withdrawal-paired chamber.

  • Data Analysis: A reduction in the frequency or severity of somatic signs and a decrease in the aversion to the withdrawal-paired chamber indicate an attenuation of withdrawal symptoms.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound in addiction are believed to be mediated through its interaction with the endocannabinoid system and PPARα signaling pathways.

Endocannabinoid System Modulation

The endocannabinoid system plays a crucial role in regulating reward, motivation, and stress responses. Chronic drug use can lead to dysregulation of this system. OlAla, as an endocannabinoid-like molecule, is thought to restore balance to this system, thereby reducing the reinforcing effects of drugs and alleviating withdrawal symptoms.[10][11][12][26]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Drug of Abuse Drug of Abuse Endocannabinoid Synthesis Endocannabinoid Synthesis Drug of Abuse->Endocannabinoid Synthesis dysregulates This compound This compound This compound->Endocannabinoid Synthesis modulates Addiction-Related Behaviors Addiction-Related Behaviors This compound->Addiction-Related Behaviors attenuates Retrograde Signaling Retrograde Signaling Endocannabinoid Synthesis->Retrograde Signaling CB1 Receptor CB1 Receptor Retrograde Signaling->CB1 Receptor Neurotransmitter Release (e.g., GABA, Glutamate) Neurotransmitter Release (e.g., GABA, Glutamate) CB1 Receptor->Neurotransmitter Release (e.g., GABA, Glutamate) inhibits Postsynaptic Receptors Postsynaptic Receptors Neurotransmitter Release (e.g., GABA, Glutamate)->Postsynaptic Receptors Neuronal Activity Neuronal Activity Postsynaptic Receptors->Neuronal Activity Neuronal Activity->Addiction-Related Behaviors

Caption: this compound's modulation of the endocannabinoid system in addiction.

PPARα Signaling Pathway

Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that regulates gene expression related to lipid metabolism and inflammation. Its activation has been shown to have neuroprotective and anti-addictive effects. OlAla is an agonist of PPARα, and its therapeutic effects in addiction are, in part, attributed to the activation of this receptor.[1]

G This compound This compound PPARα PPARα This compound->PPARα activates PPARα/RXR Complex PPARα/RXR Complex PPARα->PPARα/RXR Complex RXR RXR RXR->PPARα/RXR Complex PPRE PPAR Response Element (in DNA) PPARα/RXR Complex->PPRE binds to Gene Transcription Gene Transcription PPRE->Gene Transcription regulates Neuroprotective & Anti-inflammatory Proteins Neuroprotective & Anti-inflammatory Proteins Gene Transcription->Neuroprotective & Anti-inflammatory Proteins increases Reduction of Neuroinflammation & Oxidative Stress Reduction of Neuroinflammation & Oxidative Stress Neuroprotective & Anti-inflammatory Proteins->Reduction of Neuroinflammation & Oxidative Stress Attenuation of Addiction Attenuation of Addiction Reduction of Neuroinflammation & Oxidative Stress->Attenuation of Addiction

Caption: this compound's activation of the PPARα signaling pathway.

Conclusion and Future Directions

The preclinical data strongly support the validation of this compound as a therapeutic target for addiction. Its efficacy in animal models of opioid, alcohol, and nicotine addiction, coupled with a plausible mechanism of action involving the endocannabinoid system and PPARα signaling, makes it a compelling candidate for further drug development.

Future research should focus on:

  • Clinical Trials: The most critical next step is to evaluate the safety and efficacy of OlAla in human populations with substance use disorders.

  • Pharmacokinetics and Bioavailability: Optimizing drug delivery and formulation to ensure adequate brain penetration and sustained therapeutic effects.

  • Combination Therapies: Investigating the potential synergistic effects of OlAla when used in combination with existing addiction treatments.

  • Biomarker Development: Identifying biomarkers to predict which patients are most likely to respond to OlAla treatment.

References

A Comparative Stability Analysis: N-oleoyl Alanine vs. Methanandamide

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers in Pharmacology and Drug Development

The study of lipid signaling molecules offers a promising frontier for novel therapeutic development. Among these, N-acyl amides like the endogenous N-oleoyl alanine and synthetic cannabinoids such as methanandamide are of significant interest. A critical determinant of their utility, both as research tools and as potential drug candidates, is their metabolic and chemical stability. This guide provides a comparative analysis of the stability profiles of this compound and methanandamide, supported by data from published literature, to aid researchers in selecting the appropriate compound for their experimental needs.

Introduction to the Compounds

This compound (OlAla) is a naturally occurring N-acyl amino acid found in animal and insect tissues.[1][2] It is structurally related to the endocannabinoid anandamide and is considered a more stable analog of the endogenous lipid N-oleoylglycine (OlGly).[3][4] Its biological activity is still under investigation, but it has been shown to interact with the cannabinoid CB1 receptor and the peroxisome proliferator-activated receptor alpha (PPARα).[3][4]

Methanandamide (AM-356) is a synthetic, chiral analog of the endocannabinoid anandamide.[5][6] It was specifically designed to be a metabolically stable agonist of the cannabinoid receptors, primarily the CB1 receptor.[6][7] Its enhanced stability makes it a long-lasting tool for probing the endocannabinoid system in vivo and in vitro.[6][8]

Comparative Data Summary

The following table summarizes the key characteristics and stability profiles of this compound and methanandamide based on available data.

FeatureThis compoundMethanandamide
Compound Type Endogenous N-acyl amino acid[1][3]Synthetic analog of anandamide[5][9]
Parent Compound N/A (structurally similar to N-oleoylglycine)Anandamide (Arachidonylethanolamide)
Primary Target(s) PPARα, CB1 Receptor[3][4]CB1 Receptor, TRPV1 Receptor[5][6]
Enzymatic Stability Substrate for and weak inhibitor of Fatty Acid Amide Hydrolase (FAAH).[3][10] Considered more stable than N-oleoylglycine due to methylation.[1][4]High resistance to hydrolysis by FAAH and other aminopeptidases.[7][11][12]
In Vivo Duration Longer duration of action compared to N-oleoylglycine.[4]Significantly longer duration of action compared to anandamide.[12][13]
Storage Stability Stable for ≥ 2 years when stored at -20°C in an ethanol solution.[2]Generally stable as a synthetic compound for research; specific data varies by supplier.

Signaling Pathways and Mechanisms of Action

The distinct biological effects of this compound and methanandamide are dictated by their interactions with different cellular signaling pathways.

Methanandamide Signaling Pathway

Methanandamide primarily acts as a potent agonist at the CB1 cannabinoid receptor, a G protein-coupled receptor (GPCR).[6] Its binding inhibits adenylyl cyclase, reducing intracellular cAMP levels and modulating neurotransmitter release.[14] It also directly activates the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[6] Its resistance to degradation allows for sustained activation of these pathways.[7][11]

Methanandamide_Signaling MET Methanandamide CB1 CB1 Receptor (GPCR) MET->CB1 Binds/Activates TRPV1 TRPV1 Channel MET->TRPV1 Binds/Activates G_Protein Gi/o Protein CB1->G_Protein Activates Ion_Influx ↑ Ca²⁺/Na⁺ Influx TRPV1->Ion_Influx AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Neurotransmission ↓ Neurotransmitter Release cAMP->Neurotransmission

Caption: Signaling pathway of the stable anandamide analog, methanandamide.

This compound Signaling Pathway

This compound exhibits a more complex mechanism. It has been shown to interfere with morphine withdrawal through a pathway dependent on both the CB1 receptor and PPARα.[3][4] Unlike methanandamide, it is also a substrate for and a weak inhibitor of the primary endocannabinoid-degrading enzyme, FAAH.[3] This weak inhibition could potentially increase the levels of other FAAH substrates like anandamide, contributing to its overall effect.

Oleoyl_Alanine_Signaling OlAla This compound PPARa PPARα OlAla->PPARa Activates CB1 CB1 Receptor OlAla->CB1 Activates FAAH FAAH Enzyme OlAla->FAAH Weakly Inhibits Gene_Trans Gene Transcription PPARa->Gene_Trans Neuro_Mod Neuromodulation CB1->Neuro_Mod Anandamide Anandamide FAAH->Anandamide Degrades Anandamide_Levels ↑ Anandamide Levels FAAH->Anandamide_Levels increases

Caption: Multifaceted signaling pathway of this compound.

Experimental Protocols

Accurate assessment of compound stability is crucial. Below are representative protocols for evaluating enzymatic stability and for quantification in biological matrices, based on methodologies reported in the literature.

Protocol 1: In Vitro Enzymatic Stability Assay (FAAH Hydrolysis)

This protocol assesses the rate at which a compound is metabolized by the enzyme Fatty Acid Amide Hydrolase (FAAH), a primary degradation pathway for many N-acyl amides.[10][15]

  • Enzyme Preparation: Prepare mouse or rat brain membrane homogenates, which are a rich source of FAAH, in a suitable buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4). Determine the total protein concentration using a BCA or Bradford assay.

  • Reaction Mixture: In a microcentrifuge tube, combine the brain homogenate (e.g., 20-50 µg of protein) with the assay buffer to a final volume of 495 µL.

  • Initiation: Add 5 µL of the test compound (this compound or methanandamide) dissolved in a suitable solvent (e.g., DMSO) to achieve a final concentration of 10 µM. For a control, an identical reaction can be run in the presence of a potent FAAH inhibitor to confirm enzyme-specific degradation.

  • Incubation: Incubate the reaction mixtures at 37°C in a shaking water bath. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction at each time point by adding 1 mL of ice-cold methanol containing an internal standard (e.g., a deuterated analog of the analyte).

  • Sample Processing: Centrifuge the quenched samples to pellet the protein. Transfer the supernatant to a new tube for analysis.

  • Quantification: Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method (see Protocol 2).

  • Data Analysis: Plot the concentration of the test compound versus time to determine the rate of degradation and calculate the half-life (t½).

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general method for the sensitive and selective quantification of this compound and methanandamide in biological samples like plasma or brain homogenates.[10][16]

  • Sample Preparation & Extraction:

    • To 100 µL of plasma or brain homogenate, add an internal standard.

    • Perform a liquid-liquid extraction by adding 1 mL of an organic solvent mixture (e.g., ethyl acetate/hexane 9:1 v/v).

    • Vortex vigorously for 1 minute, then centrifuge at 2,000 x g for 10 minutes at 4°C.

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water).

  • Chromatographic Separation (HPLC/UHPLC):

    • Column: Use a reverse-phase C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).[16]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Run a linear gradient from 60% B to 95% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Detection (MS/MS):

    • Ionization: Use electrospray ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Develop and optimize specific precursor-to-product ion transitions for this compound, methanandamide, and the internal standard.

  • Quantification: Generate a standard curve using known concentrations of the analytes and calculate the concentration in the unknown samples based on the peak area ratio of the analyte to the internal standard.

General Experimental Workflow for Stability Analysis

The following diagram illustrates the typical workflow for conducting a comparative stability study.

workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep Prepare Biological Matrix (e.g., Plasma, Microsomes) Spike Spike with Test Compound (OlAla or Methanandamide) Prep->Spike Incubate Incubate at 37°C Spike->Incubate Sample Collect Samples at Time Points (t=0, 5, 15...) Incubate->Sample Quench Quench Reaction & Add Internal Standard Sample->Quench Extract Analyte Extraction Quench->Extract LCMS LC-MS/MS Quantification Extract->LCMS Data Data Analysis (Calculate Half-Life) LCMS->Data

Caption: A typical experimental workflow for assessing in vitro metabolic stability.

Conclusion and Implications

The stability profiles of this compound and methanandamide are markedly different, reflecting their distinct origins and intended applications.

  • Methanandamide is an archetypal stabilized analog. Its profound resistance to enzymatic degradation makes it an excellent pharmacological tool for studying the sustained effects of CB1 receptor activation in vivo and in vitro, where the rapid metabolism of anandamide would be a confounding factor.[7][12]

  • This compound , while being an endogenous molecule subject to metabolism, demonstrates enhanced stability compared to closely related lipids like N-oleoylglycine.[3][4] This suggests it may have a longer-lasting role as an endogenous signaling molecule. Its multifaceted interaction with FAAH, CB1, and PPARα makes it an interesting therapeutic candidate, though its own metabolism must be considered in pharmacokinetic and pharmacodynamic studies.[3][4]

For researchers, the choice is clear: for a stable, long-acting, and selective CB1 agonist to probe the endocannabinoid system, methanandamide is the superior choice. For studies investigating the nuanced biological roles of endogenous N-acyl amino acids or exploring novel therapeutic targets related to the PPARα and endocannabinoid systems, this compound is the more physiologically relevant, albeit less stable, compound.

References

Investigating the Off-Target Binding Profile of N-oleoyl Alanine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-oleoyl alanine (OlAla) is an endogenous N-acyl amino acid with emerging therapeutic potential. As with any bioactive molecule, a thorough understanding of its binding profile is crucial for predicting its efficacy and potential for adverse effects. This guide provides a comparative analysis of the known binding profile of this compound, with a focus on its on-target and off-target interactions. We present available quantitative data, detail experimental methodologies, and visualize the relevant biological pathways to offer a comprehensive resource for researchers in drug development.

On-Target and Off-Target Binding Profile

This compound has been primarily investigated for its activity at Peroxisome Proliferator-Activated Receptor alpha (PPARα) and its interaction with Fatty Acid Amide Hydrolase (FAAH).

Quantitative Binding and Inhibition Data

The following table summarizes the available quantitative data for the interaction of this compound and its structural analog, N-oleoylglycine (OlGly), with their known targets. A comprehensive off-target screening panel for this compound against a broad range of receptors, ion channels, and kinases has not been identified in the public domain literature.

CompoundTargetAssay TypeValueReference
This compound (OlAla) PPARαLuciferase Reporter AssayActivates PPARα in vitro[1]
Fatty Acid Amide Hydrolase (FAAH)Inhibition Assay~40% inhibition @ 10 µM[1]
N-oleoylglycine (OlGly) PPARαLuciferase Reporter AssayActivates PPARα in vitro[1]
Fatty Acid Amide Hydrolase (FAAH)Inhibition AssayIC50 = 8.65 µM[1]
Cannabinoid Receptor 1 (CB1)Binding AssayNo significant binding[1]
Cannabinoid Receptor 2 (CB2)Binding AssayNo significant binding[1]

Note: The lack of a publicly available, comprehensive off-target screening panel for this compound is a significant data gap. Such a screening, typically performed by contract research organizations like Eurofins or CEREP, would provide a broader understanding of its selectivity.

Comparison with N-oleoylglycine

N-oleoylglycine (OlGly) is a close structural analog of this compound and is often studied in parallel. Both molecules share the same oleoyl fatty acid tail but differ in their amino acid head group (alanine vs. glycine). This subtle structural difference may influence their binding affinities, metabolic stability, and off-target profiles.

From the available data, both compounds activate PPARα and exhibit weak inhibitory activity against FAAH. Notably, OlGly has been explicitly shown not to bind to cannabinoid receptors CB1 and CB2, providing some initial indication of its selectivity.[1] The comparative off-target profile of this compound remains to be fully elucidated.

Experimental Methodologies

The following sections detail the typical experimental protocols used to assess the binding and activity of this compound at its known targets.

Peroxisome Proliferator-Activated Receptor alpha (PPARα) Activation Assay

PPARα activation is commonly assessed using a cell-based luciferase reporter assay.

Principle: This assay measures the ability of a compound to activate the PPARα receptor, which then drives the expression of a reporter gene (luciferase). The amount of light produced by the luciferase enzyme is proportional to the level of PPARα activation.

Generalized Protocol:

  • Cell Culture: A suitable mammalian cell line (e.g., HEK293T, HepG2) is cultured under standard conditions.

  • Transfection: Cells are transiently transfected with two plasmids:

    • An expression vector containing the human or rodent PPARα gene.

    • A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of a Peroxisome Proliferator Response Element (PPRE).

  • Compound Treatment: After transfection, the cells are treated with various concentrations of this compound or a reference agonist (e.g., GW7647).

  • Lysis and Luciferase Assay: Following an incubation period, the cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer.

  • Data Analysis: The luminescence signal is normalized to a control (e.g., total protein concentration or a co-transfected control reporter) to account for variations in cell number and transfection efficiency. The results are typically expressed as fold activation over a vehicle control.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

The inhibitory activity of this compound against FAAH is typically determined using a fluorescence-based enzymatic assay.

Principle: This assay measures the activity of the FAAH enzyme by monitoring the hydrolysis of a fluorogenic substrate. An inhibitor will reduce the rate of substrate hydrolysis, leading to a decrease in the fluorescent signal.

Generalized Protocol:

  • Enzyme and Substrate Preparation: Recombinant human or rat FAAH enzyme and a fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide) are prepared in an appropriate assay buffer.

  • Inhibitor Incubation: The FAAH enzyme is pre-incubated with various concentrations of this compound or a known FAAH inhibitor (e.g., URB597) for a defined period.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

  • Fluorescence Measurement: The increase in fluorescence, resulting from the enzymatic cleavage of the substrate, is monitored over time using a fluorescence plate reader.

  • Data Analysis: The rate of the enzymatic reaction is calculated from the linear phase of the fluorescence signal. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.[1]

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures, the following diagrams were generated using the Graphviz DOT language.

FAAH_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Plate cluster_analysis Data Analysis Enzyme FAAH Enzyme PreIncubation Pre-incubation: FAAH + Inhibitor Enzyme->PreIncubation Inhibitor This compound (Test Compound) Inhibitor->PreIncubation Substrate Fluorogenic Substrate Reaction Reaction: + Substrate Substrate->Reaction PreIncubation->Reaction Measurement Fluorescence Measurement Reaction->Measurement Rate Calculate Reaction Rate Measurement->Rate Inhibition Determine % Inhibition Rate->Inhibition IC50 Calculate IC50 Inhibition->IC50

References

A Comparative Guide to PPARα Agonists: N-oleoyl Alanine, Fenofibrate, and Pemafibrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that plays a pivotal role in the regulation of lipid and glucose metabolism, as well as inflammation. As such, it has emerged as a key therapeutic target for metabolic disorders like dyslipidemia and non-alcoholic fatty liver disease (NAFLD). This guide provides a comparative overview of the efficacy of three PPARα agonists: the endogenous N-acyl amide N-oleoyl alanine, and the synthetic fibrate drugs, fenofibrate and pemafibrate.

While extensive clinical data exists for the direct comparison of fenofibrate and pemafibrate, it is important to note that direct comparative experimental studies evaluating the efficacy of this compound against fenofibrate or pemafibrate are currently lacking in the scientific literature. Therefore, this guide will present the available data for each compound, including a head-to-head comparison of fenofibrate and pemafibrate, and a summary of the known PPARα-related activities of this compound.

PPARα Signaling Pathway

PPARα activation governs the expression of a suite of genes involved in fatty acid transport and oxidation, lipoprotein metabolism, and inflammation. Upon ligand binding, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription.[1][2]

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist PPARα Agonist (this compound, Fenofibrate, Pemafibrate) PPARa_RXR_inactive PPARα-RXR Heterodimer (Inactive) Agonist->PPARa_RXR_inactive Binds and Activates PPARa_RXR_active PPARα-RXR Heterodimer (Active) PPARa_RXR_inactive->PPARa_RXR_active Translocation PPRE PPRE PPARa_RXR_active->PPRE Binds to Target_Genes Target Genes (e.g., CPT1, ACOX1, LPL) PPRE->Target_Genes Regulates Transcription mRNA mRNA Target_Genes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation Metabolic_Effects Metabolic & Anti-inflammatory Effects Proteins->Metabolic_Effects Mediate

Figure 1: PPARα Signaling Pathway.

Comparative Efficacy: Fenofibrate vs. Pemafibrate

Fenofibrate, a third-generation fibrate, and pemafibrate, a selective PPARα modulator (SPPARM), have been directly compared in several clinical trials. Pemafibrate was developed to have higher selectivity and potency for PPARα, potentially leading to a better efficacy and safety profile.[3]

Lipid Metabolism

Clinical studies have demonstrated that pemafibrate is superior to fenofibrate in reducing triglyceride (TG) levels.[1][4][5][6][7][8] Both drugs have been shown to increase high-density lipoprotein cholesterol (HDL-C), with some studies suggesting a comparable effect.[9]

ParameterPemafibrate (0.2 mg/day)Pemafibrate (0.4 mg/day)Fenofibrate (100 mg/day)Fenofibrate (200 mg/day)Reference
Triglycerides (%) -44.0-46.2-30.5-39.7[7][10]
HDL-C (%) +15.5+14.9+13.5+12.6[1]
LDL-C (%) -5.7-3.1-7.9-4.8[1]
Non-HDL-C (%) -18.0-17.5-15.2-14.6[1]
Apolipoprotein B (%) -10.0-8.5-9.2-8.2[1]

Table 1: Percentage Change in Lipid Parameters from Baseline after 12 Weeks of Treatment.

Liver and Renal Function

A key differentiator between pemafibrate and fenofibrate is their effect on liver and kidney function markers. Clinical trials have consistently shown that pemafibrate is associated with a lower incidence of elevated liver transaminases (ALT and AST) compared to fenofibrate.[7][8][10] Furthermore, fenofibrate has been associated with increases in serum creatinine, a marker of renal function, while pemafibrate has shown a smaller impact.[10]

ParameterPemafibrateFenofibrateReference
Alanine Aminotransferase (ALT) DecreaseIncrease or smaller decrease[7][10]
Aspartate Aminotransferase (AST) DecreaseIncrease or smaller decrease[7]
Serum Creatinine Smaller increaseLarger increase[10]

Table 2: Comparative Effects on Liver and Renal Function Markers.

This compound: An Endogenous PPARα Agonist

This compound is a naturally occurring N-acyl amide that has been identified as an endogenous ligand of PPARα.[7] While its primary research focus has been on its role in the endocannabinoid system and its potential therapeutic effects in addiction and withdrawal, its activity as a PPARα agonist suggests potential roles in metabolic regulation.

Efficacy Data
  • Lipid Metabolism: As a PPARα agonist, this compound is expected to influence lipid metabolism by upregulating genes involved in fatty acid oxidation. However, specific in vivo data demonstrating its effects on plasma lipid profiles (e.g., triglycerides, cholesterol) in comparison to other PPARα agonists are needed.

  • Glucose Homeostasis: The role of this compound in glucose metabolism is not well-established. While PPARα activation can indirectly influence glucose homeostasis, further studies are required to elucidate the specific effects of this compound.[11]

  • Anti-inflammatory Effects: PPARα agonists are known to have anti-inflammatory properties.[11][12] Given its PPARα activity, this compound may also possess anti-inflammatory effects, but this has not been extensively studied in direct comparison to fibrates.

Experimental Protocols

To facilitate future comparative studies, this section outlines general methodologies for evaluating the efficacy of PPARα agonists.

In Vitro PPARα Activation Assay (Luciferase Reporter Assay)

This assay is commonly used to determine the ability of a compound to activate PPARα and to quantify its potency (EC50).

Principle: Cells are co-transfected with an expression vector for the PPARα ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain, and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS). Activation of PPARα by a ligand leads to the expression of luciferase, which can be quantified by measuring luminescence.

Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T, HepG2) in appropriate media.

    • Co-transfect the cells with the PPARα-LBD expression vector and the luciferase reporter vector using a suitable transfection reagent.

  • Compound Treatment:

    • Plate the transfected cells in a 96-well plate.

    • After allowing the cells to adhere, treat them with a serial dilution of the test compounds (this compound, fenofibric acid - the active metabolite of fenofibrate, pemafibrate) and a known PPARα agonist as a positive control (e.g., GW7647). Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.

  • Luciferase Assay:

    • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions of the luciferase assay kit.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for transfection efficiency.

    • Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.[5][13]

in_vitro_workflow cluster_protocol In Vitro PPARα Activation Assay A 1. Cell Culture & Transfection (e.g., HEK293T with PPARα reporter plasmids) B 2. Compound Treatment (Serial dilutions of agonists) A->B C 3. Incubation (24-48 hours) B->C D 4. Luciferase Assay (Measure light output) C->D E 5. Data Analysis (Calculate EC50 values) D->E

Figure 2: In Vitro Experimental Workflow.

In Vivo Dyslipidemia Model

Animal models are crucial for evaluating the in vivo efficacy of PPARα agonists on lipid metabolism.

Principle: A dyslipidemic animal model, often induced by a high-fat diet, is used to assess the ability of the test compounds to improve lipid profiles.

Protocol:

  • Animal Model:

    • Use a suitable animal model, such as C57BL/6J mice or Sprague-Dawley rats.

    • Induce dyslipidemia by feeding the animals a high-fat diet for a specified period (e.g., 8-12 weeks).

  • Compound Administration:

    • Divide the animals into groups: vehicle control, this compound, fenofibrate, and pemafibrate.

    • Administer the compounds orally (e.g., by gavage) daily for a predetermined duration (e.g., 2-4 weeks).

  • Sample Collection:

    • At the end of the treatment period, collect blood samples for lipid analysis.

    • Harvest tissues such as the liver for gene expression analysis.

  • Biochemical Analysis:

    • Measure plasma levels of triglycerides, total cholesterol, HDL-C, and LDL-C using commercial kits.

  • Gene Expression Analysis:

    • Extract RNA from the liver and perform quantitative real-time PCR (qRT-PCR) to measure the expression of PPARα target genes (e.g., Cpt1a, Acox1, Lpl).

  • Data Analysis:

    • Compare the lipid profiles and gene expression levels between the different treatment groups and the control group using appropriate statistical tests.

in_vivo_workflow cluster_protocol In Vivo Dyslipidemia Model A 1. Induce Dyslipidemia (e.g., High-fat diet in mice) B 2. Compound Administration (Oral gavage of agonists) A->B C 3. Sample Collection (Blood and liver tissue) B->C D 4. Biochemical & Gene Expression Analysis (Lipids, qRT-PCR) C->D E 5. Data Analysis (Compare treatment groups) D->E

Figure 3: In Vivo Experimental Workflow.

Conclusion

Fenofibrate and pemafibrate are effective PPARα agonists for the management of dyslipidemia. Clinical evidence suggests that pemafibrate offers superior triglyceride-lowering effects and a better safety profile, particularly concerning liver and renal function, compared to fenofibrate. This compound is an endogenous PPARα agonist with potential roles in metabolic regulation. However, the lack of direct comparative studies makes it difficult to ascertain its efficacy relative to established synthetic agonists. Future research, employing the experimental protocols outlined in this guide, is warranted to directly compare the potency and efficacy of this compound with fenofibrate and pemafibrate. Such studies will be crucial for understanding the full therapeutic potential of this endogenous lipid mediator and for the development of novel PPARα-targeted therapies.

References

Validating the Therapeutic Effects of N-oleoyl Alanine in Preclinical Models of Pain: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical data on N-oleoyl alanine (OlAla) and its potential therapeutic effects in pain models. The information is presented alongside data from standard analgesics, namely the opioid morphine and the non-steroidal anti-inflammatory drug (NSAID) diclofenac, to offer a baseline for comparison. It is important to note that direct head-to-head preclinical studies comparing the analgesic efficacy of this compound against these standards are limited in the current scientific literature. The data presented is compiled from various studies and should be interpreted as an indirect comparison.

Executive Summary

This compound is an endogenous N-acyl amino acid that has garnered interest for its potential neuromodulatory properties. Preclinical research suggests its involvement in pain and addiction pathways, primarily through the activation of peroxisome proliferator-activated receptor alpha (PPARα) and cannabinoid receptor 1 (CB1). While much of the existing research focuses on its ability to mitigate opioid and nicotine withdrawal symptoms, this guide consolidates the available, albeit limited, data on its analgesic potential in established preclinical pain models. The following sections provide quantitative data from formalin, hot plate, and von Frey tests, detailed experimental protocols, and visualizations of the proposed signaling pathways and experimental workflows.

Comparative Efficacy Data

The following tables summarize the quantitative data from preclinical studies on this compound, morphine, and diclofenac in three standard pain models.

Disclaimer: The data for this compound in classic pain models is sparse. Much of the research has focused on its effects in withdrawal-induced hyperalgesia, which is a distinct pain state from the inflammatory or thermal pain typically assessed in these models. The presented data for morphine and diclofenac are from separate studies and serve as a reference. Variations in experimental conditions (e.g., animal strain, specific protocol parameters) across studies should be considered when making indirect comparisons.

Table 1: Formalin Test Data

CompoundSpeciesDoseAdministration RouteEffect on Licking Time (Phase II)Citation
This compound Data not available----
Morphine Mice1.5-9.0 mg/kgSubcutaneousDose-dependent reduction[1]
Diclofenac Rats8, 16, 32 mg/kgIntraperitonealSignificant reduction at 32 mg/kg[2]

Phase II (15-30 minutes post-formalin injection) is generally considered to represent inflammatory pain.

Table 2: Hot Plate Test Data

CompoundSpeciesDoseAdministration RouteEffect on Paw Withdrawal LatencyCitation
This compound Data not available----
Morphine Mice--Significant increase[3]
Diclofenac Rats10 mg/kgIntraperitonealSignificant increase[4]

Table 3: Von Frey Test Data

CompoundSpeciesDoseAdministration RouteEffect on Paw Withdrawal ThresholdCitation
This compound Data not available----
Morphine Rats3 mg/kgIntraperitonealNo significant effect on mechanical allodynia[5]
Diclofenac Rats20 mg/kg/dayIntraperitonealBeneficial effect on mechanical allodynia

Experimental Protocols

Formalin Test

The formalin test is a widely used model of tonic chemical pain that assesses nocifensive behaviors in two distinct phases.

Procedure:

  • Animals (typically rats or mice) are placed in a transparent observation chamber for acclimatization for at least 30 minutes before the test.

  • A small volume (e.g., 20-50 µL) of dilute formalin solution (typically 1-5%) is injected subcutaneously into the plantar surface of one hind paw.

  • Immediately after injection, the animal is returned to the observation chamber.

  • Nocifensive behaviors, such as licking, biting, and flinching of the injected paw, are observed and quantified.

  • Observations are typically recorded in two phases: Phase I (0-5 minutes post-injection), representing acute nociceptive pain, and Phase II (15-30 minutes post-injection), reflecting inflammatory pain mechanisms.

  • The total time spent exhibiting nocifensive behaviors in each phase is recorded and analyzed.

Hot Plate Test

The hot plate test is used to evaluate thermal nociception, primarily measuring the latency to a behavioral response to a heated surface.[4]

Procedure:

  • The hot plate apparatus is preheated to a constant temperature (e.g., 52-55°C).

  • An animal is placed on the heated surface, and a timer is started simultaneously.

  • The latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.

  • A cut-off time (e.g., 30-60 seconds) is predetermined to prevent tissue damage. If the animal does not respond within the cut-off time, it is removed, and the cut-off time is recorded as the latency.

  • The test is typically performed before and at various time points after the administration of the test compound.

Von Frey Test

The von Frey test is used to assess mechanical allodynia, which is a painful response to a normally non-painful stimulus.

Procedure:

  • Animals are placed in individual compartments on an elevated mesh floor, allowing access to the plantar surface of their paws.

  • Animals are allowed to acclimate to the testing environment.

  • Calibrated von Frey filaments of increasing stiffness are applied to the mid-plantar surface of the hind paw.

  • Each filament is applied until it just begins to bend, and the pressure is held for a few seconds.

  • A positive response is noted as a sharp withdrawal or flinching of the paw.

  • The 50% paw withdrawal threshold is determined using the up-down method, which involves sequentially applying filaments of increasing or decreasing force based on the animal's response.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound

G OlAla This compound PPARa PPARα OlAla->PPARa Activates FAAH FAAH (Inhibition) OlAla->FAAH Neuronal_Activity Modulation of Neuronal Activity PPARa->Neuronal_Activity CB1 CB1 Receptor CB1->Neuronal_Activity AEA Anandamide (AEA) (Increased Levels) FAAH->AEA AEA->CB1 Activates Analgesia Analgesic Effects Neuronal_Activity->Analgesia

Caption: Proposed mechanism of this compound's analgesic action.

Experimental Workflow for Preclinical Pain Models

G cluster_0 Animal Preparation cluster_1 Treatment cluster_2 Pain Induction & Assessment cluster_3 Data Analysis Acclimatization Acclimatization Baseline Baseline Testing Acclimatization->Baseline Vehicle Vehicle Control Baseline->Vehicle OlAla This compound Baseline->OlAla Standard Standard Analgesic (e.g., Morphine, Diclofenac) Baseline->Standard Formalin Formalin Test Vehicle->Formalin HotPlate Hot Plate Test Vehicle->HotPlate VonFrey Von Frey Test Vehicle->VonFrey OlAla->Formalin OlAla->HotPlate OlAla->VonFrey Standard->Formalin Standard->HotPlate Standard->VonFrey Analysis Statistical Analysis (e.g., ANOVA, t-test) Formalin->Analysis HotPlate->Analysis VonFrey->Analysis

References

Safety Operating Guide

Prudent Disposal of N-oleoyl alanine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for N-oleoyl alanine, drawing from safety data sheets of structurally similar compounds.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes safety glasses, gloves, and a lab coat.[1][2] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[1][2][3] Avoid generating dust when handling the solid material.[1][2][3]

Spill and Accidental Release Measures

In the event of a spill, immediately contain the material. For solid this compound, sweep up the material and place it into a suitable, labeled container for disposal.[1][3] Avoid creating dust.[1][2][3] Ensure the area is thoroughly cleaned after the spill has been removed. Prevent the spilled material from entering drains or waterways.[1][3]

Quantitative Data

PropertyValueSource
Molecular FormulaC₂₁H₃₉NO₃PubChem[4]
Molecular Weight353.5 g/mol PubChem[4]
CAS Number745733-78-2Cayman Chemical[5]
Solubility in Ethanol50 mg/mlCayman Chemical[5]
Solubility in DMSO30 mg/mlCayman Chemical[5]
Solubility in DMF10 mg/mlCayman Chemical[5]

Disposal Protocol

The primary method for the disposal of this compound is to offer surplus and non-recyclable solutions to a licensed disposal company.[3] Do not dispose of the material down the drain or into the environment.[1]

Step-by-Step Disposal Procedure:

  • Collection: Carefully transfer the waste this compound into a designated and clearly labeled waste container.

  • Container Sealing: Ensure the container is securely sealed to prevent any leakage or spillage.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Professional Disposal: Arrange for the collection of the chemical waste by a licensed and certified hazardous waste disposal company. Adhere to all local, state, and federal regulations for chemical waste disposal.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_handling Waste Handling cluster_storage_disposal Storage & Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Collect Waste This compound A->C B Work in a Well-Ventilated Area B->C D Transfer to a Labeled Waste Container C->D E Securely Seal the Container D->E F Store in a Cool, Dry, Ventilated Area E->F G Contact Licensed Disposal Company F->G H Arrange for Waste Pickup G->H

Figure 1. A flowchart outlining the proper disposal procedure for this compound.

References

Personal protective equipment for handling N-oleoyl alanine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for N-oleoyl Alanine

This guide provides crucial safety and logistical information for the handling and disposal of this compound, ensuring the well-being of laboratory personnel and adherence to safe laboratory practices. The following procedures are designed to offer clear, step-by-step guidance for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)
PPE CategoryItemSpecifications and Use Guidelines
Hand Protection Disposable GlovesWear standard nitrile or latex laboratory gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands thoroughly after handling.[1]
Eye and Face Protection Safety Glasses/GogglesUse equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1][2] A face shield may be appropriate for larger quantities or when splashing is possible.
Skin and Body Protection Laboratory CoatA standard laboratory coat should be worn to prevent skin contact. Ensure it is clean and buttoned.
Respiratory Protection Dust Mask/RespiratorNot generally required under normal use conditions with adequate ventilation.[1][2] If dust formation is unavoidable, use a NIOSH-approved N95 (US) or P1 (EN 143) dust mask.[1]
Handling and Storage

Handling:

  • Ventilation: Ensure adequate ventilation in the work area.[2] If dust is generated, use a fume hood or provide appropriate exhaust ventilation.[1]

  • Avoid Contact: Take precautions to avoid contact with skin, eyes, and clothing.[2]

  • Ingestion and Inhalation: Avoid ingestion and inhalation of the substance.[2] Do not eat, drink, or smoke in the handling area.

  • Safe Handling Practices: Use good laboratory hygiene practices. Wash hands thoroughly after handling.

Storage:

  • Conditions: Store in a cool, dry, and well-ventilated place.[1] The recommended storage temperature is typically -20°C.[3][4]

  • Container: Keep the container tightly closed when not in use.[1]

Spill and Disposal Procedures

Spill Response:

  • Avoid Dust Formation: In case of a spill, avoid creating dust.[1][2]

  • Ventilate Area: Ensure the area is well-ventilated.

  • Containment: Sweep or shovel the spilled solid material into a suitable, labeled container for disposal.[1][2]

  • Cleaning: Clean the spill area thoroughly with appropriate cleaning agents.

Disposal Plan:

  • Waste Disposal: Dispose of unused product and waste in accordance with local, state, and federal regulations. It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[1]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[1]

First Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.[1][5]

  • Skin Contact: In case of skin contact, wash off with soap and plenty of water.[1]

  • Eye Contact: If the substance comes into contact with the eyes, flush with water as a precaution.[1][5]

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek medical advice if you feel unwell.[1]

Operational Workflow for Handling this compound

The following diagram outlines the standard operational workflow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) B Assemble Required PPE A->B C Weigh/Measure in Ventilated Area B->C D Perform Experimental Procedure C->D E Clean Work Area D->E H Spill Occurs D->H If spill or exposure occurs F Dispose of Waste & Contaminated PPE E->F G Wash Hands Thoroughly F->G I Follow Spill Response Protocol H->I J Seek First Aid if Exposed H->J

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-oleoyl alanine
Reactant of Route 2
Reactant of Route 2
N-oleoyl alanine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。